Product packaging for Dec-5-ene(Cat. No.:CAS No. 19689-19-1)

Dec-5-ene

Cat. No.: B1669984
CAS No.: 19689-19-1
M. Wt: 140.27 g/mol
InChI Key: UURSXESKOOOTOV-KTKRTIGZSA-N
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Description

Dec-5-ene is a biochemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20 B1669984 Dec-5-ene CAS No. 19689-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dec-5-ene
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InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURSXESKOOOTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
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DSSTOX Substance ID

DTXSID00864063
Record name 5-Decene
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Molecular Weight

140.27 g/mol
Source PubChem
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CAS No.

19689-19-1
Record name 5-Decene
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Record name Dec-5-ene
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Record name 5-Decene
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Record name Dec-5-ene
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Dec-5-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of dec-5-ene, a ten-carbon alkene with the double bond located at the fifth carbon. This document is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a synthetic intermediate or for other research purposes. The guide summarizes key quantitative data, details experimental protocols for property determination, and visualizes relevant synthetic and analytical workflows.

This compound exists as two geometric isomers, (Z)-dec-5-ene (cis) and (E)-dec-5-ene (trans), each with distinct physical properties. Understanding these properties is crucial for its application in organic synthesis, where precise control over reaction conditions and product purification is paramount.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound and its isomers are summarized below. These properties are essential for handling, reaction setup, and purification of the compound.

Table 1: General and Computed Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₂₀[1][2][3]
Molecular Weight140.27 g/mol [1][2][3][4]
IUPAC NameThis compound[1]
InChIInChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3[1]
InChIKeyUURSXESKOOOTOV-UHFFFAOYSA-N[1]
Canonical SMILESCCCCC=CCCCC[1]
CAS Number19689-19-1 (unspecified stereochemistry)[1]

Table 2: Physical Properties of (Z)-dec-5-ene and (E)-dec-5-ene

Property(Z)-dec-5-ene (cis)(E)-dec-5-ene (trans)Reference
CAS Number 7433-78-57433-56-9[2][4]
IUPAC Name (Z)-dec-5-ene(E)-dec-5-ene[2][3]
Synonyms cis-5-Decenetrans-5-Decene[2][3]
Physical Description Colorless liquidColorless liquid[2]
Boiling Point 60 °C at 20 mmHgNot specified[5]
Melting Point -112 °CNot specified[5]
Density 0.75 g/cm³Not specified[5]
Refractive Index 1.4240-1.4260Not specified[5]

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below. These protocols are based on standard laboratory techniques.

2.1. Boiling Point Determination (Thiele Tube Method)

The boiling point is a critical physical constant for the characterization of liquid compounds. The Thiele tube method is a common and effective technique for this purpose.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling is recorded as the boiling point.

Procedure:

  • Seal one end of a capillary tube using a Bunsen burner.

  • Place a small amount (a few milliliters) of this compound into a fusion tube.

  • Invert the sealed capillary tube and place it inside the fusion tube containing the sample.

  • Attach the fusion tube to a thermometer.

  • Place the thermometer and fusion tube assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Gently heat the side arm of the Thiele tube to ensure even heat distribution.

  • Observe the sample and the capillary tube. As the temperature rises, air will be expelled from the capillary tube.

  • Record the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

  • Remove the heat source and allow the apparatus to cool slowly.

  • Record the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point.

2.2. Density Measurement (Pycnometer Method)

The density of a liquid is its mass per unit volume. A pycnometer, a flask with a specific, accurately known volume, is used for precise density measurements.

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty pycnometer on an analytical balance.

  • Fill the pycnometer with this compound, ensuring there are no air bubbles.

  • Insert the stopper and allow any excess liquid to overflow.

  • Carefully wipe the outside of the pycnometer dry.

  • Weigh the filled pycnometer.

  • The mass of the this compound is the difference between the mass of the filled and empty pycnometer.

  • The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

2.3. Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds.

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying components of a mixture. For this compound, it can be used to separate the (Z) and (E) isomers and to confirm the molecular weight.

Protocol Outline:

  • Sample Preparation: Dilute a small amount of the this compound sample in a suitable volatile solvent (e.g., hexane).

  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector. A nonpolar capillary column is typically used for the separation of hydrocarbon isomers.

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation.

    • Oven Temperature Program: Start at a low temperature and gradually increase to elute the isomers. Isothermal conditions can also be used.

    • Carrier Gas: Use an inert gas such as helium or hydrogen at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Mass Range: Scan a mass range appropriate for this compound and its expected fragments (e.g., m/z 30-200).

  • Data Analysis: The retention times of the peaks in the chromatogram can be used to distinguish between the (Z) and (E) isomers. The mass spectrum of each peak will show the molecular ion (M+) at m/z 140 and a characteristic fragmentation pattern that confirms the structure.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

Protocol Outline:

  • Sample Preparation: Dissolve a small amount of the purified this compound isomer in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectroscopy:

    • The olefinic protons (-CH=CH-) of this compound will appear in the downfield region of the spectrum (typically δ 5.0-5.5 ppm).

    • The coupling constant (J-value) between these protons is diagnostic of the stereochemistry: Jtrans is typically larger (around 12-18 Hz) than Jcis (around 6-12 Hz).

    • The allylic protons (-CH₂-CH=) will appear at a chemical shift of around δ 2.0 ppm.

    • The remaining aliphatic protons will appear further upfield.

  • ¹³C NMR Spectroscopy:

    • The sp² hybridized carbons of the double bond will appear in the downfield region of the spectrum (typically δ 120-140 ppm).

    • The sp³ hybridized carbons of the alkyl chains will appear in the upfield region.

Synthetic and Analytical Workflows

The following diagrams illustrate common synthetic routes to this compound and a typical analytical workflow for its characterization.

Synthesis_Workflow cluster_wittig Wittig Reaction cluster_metathesis Olefin Metathesis pentanal Pentanal wittig_reaction Wittig Reaction pentanal->wittig_reaction ylide_prep Ylide Preparation (from Pentyltriphenylphosphonium bromide) ylide_prep->wittig_reaction dec5ene_wittig This compound (mixture of Z/E isomers) wittig_reaction->dec5ene_wittig hex1ene 1-Hexene metathesis_reaction Cross-Metathesis hex1ene->metathesis_reaction dec5ene_metathesis This compound (mixture of Z/E isomers) metathesis_reaction->dec5ene_metathesis Analytical_Workflow start Crude this compound Sample purification Purification (e.g., Distillation or Column Chromatography) start->purification pure_sample Purified this compound Isomer(s) purification->pure_sample gcms GC-MS Analysis pure_sample->gcms nmr NMR Spectroscopy (¹H and ¹³C) pure_sample->nmr purity_mw Purity Assessment & Molecular Weight Confirmation gcms->purity_mw structure_stereo Structural Elucidation & Stereochemistry Determination nmr->structure_stereo final Characterized this compound purity_mw->final structure_stereo->final

References

An In-depth Technical Guide on (Z)-dec-5-ene: Structure and Stereoisomerism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Z)-dec-5-ene, focusing on its chemical structure, stereoisomerism, synthesis, and physicochemical properties. The information presented herein is intended to be a valuable resource for professionals in research, science, and drug development who are interested in the unique characteristics and potential applications of Z-alkenes.

Introduction to (Z)-dec-5-ene

(Z)-dec-5-ene, also known as cis-5-decene, is an unsaturated hydrocarbon with the molecular formula C₁₀H₂₀. It belongs to the alkene class of organic compounds, characterized by a carbon-carbon double bond. The "Z" designation in its name refers to the stereochemistry of the substituents around this double bond, a crucial aspect that dictates its three-dimensional structure and, consequently, its physical, chemical, and biological properties. The geometry of the double bond in alkenes is a key factor in their biological activity, influencing how they interact with enzymes and receptors.[1]

Molecular Structure and Stereoisomerism

The structure of dec-5-ene features a ten-carbon chain with a double bond located at the fifth carbon atom. The stereoisomerism of this compound arises from the restricted rotation around this C=C double bond. This gives rise to two geometric isomers: (Z)-dec-5-ene and (E)-dec-5-ene.

  • (Z)-dec-5-ene (cis-isomer): In this isomer, the higher-priority substituents on each carbon of the double bond are on the same side of the double bond axis. For this compound, the substituents are butyl groups and hydrogen atoms. According to the Cahn-Ingold-Prelog (CIP) priority rules, the butyl groups have a higher priority than the hydrogen atoms. Therefore, in the Z-isomer, the two butyl groups are on the same side of the double bond.

  • (E)-dec-5-ene (trans-isomer): In this isomer, the higher-priority substituents (the butyl groups) are on opposite sides of the double bond axis.

The determination of "E" and "Z" configurations is based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign priority to substituents based on atomic number.[2] This E/Z notation is a more systematic and unambiguous way to describe the stereochemistry of alkenes compared to the older cis/trans nomenclature, especially for more complex molecules.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for (Z)-dec-5-ene and its (E)-isomer is provided in the table below. This data is essential for the identification, characterization, and purification of these compounds.

Property(Z)-dec-5-ene(E)-dec-5-ene
Molecular Formula C₁₀H₂₀C₁₀H₂₀
Molecular Weight 140.27 g/mol [4]140.27 g/mol
CAS Number 7433-78-5[4]7433-56-9
Boiling Point 170 °C (at 750 mmHg)167-168 °C
Density 0.74 g/mL0.735 g/mL
Refractive Index 1.42401.4210
¹H NMR (CDCl₃) δ ~5.3-5.4 ppm (m, 2H, CH=CH), ~2.0 ppm (m, 4H, CH₂-C=), ~1.2-1.4 ppm (m, 8H, CH₂), ~0.9 ppm (t, 6H, CH₃)δ ~5.3-5.4 ppm (m, 2H, CH=CH), ~1.9-2.0 ppm (m, 4H, CH₂-C=), ~1.2-1.4 ppm (m, 8H, CH₂), ~0.9 ppm (t, 6H, CH₃)
¹³C NMR (CDCl₃) δ ~130 ppm (CH=CH), ~29 ppm (CH₂-C=), ~32/22 ppm (other CH₂), ~14 ppm (CH₃)δ ~130 ppm (CH=CH), ~35 ppm (CH₂-C=), ~32/22 ppm (other CH₂), ~14 ppm (CH₃)
Mass Spectrum (m/z) Major peaks at 41, 55, 70, 83, 97, 140 (M⁺)Major peaks at 41, 55, 70, 83, 97, 140 (M⁺)
Calculated Bond Length (C=C) ~1.34 Å~1.34 Å
Calculated Bond Angle (C-C=C) ~125°~125°

Note: NMR chemical shifts are approximate and can vary based on solvent and experimental conditions. Bond lengths and angles are typical values for Z- and E-alkenes and may vary slightly for this compound.[5][6]

Experimental Protocols

The Wittig reaction is a widely used and reliable method for the synthesis of alkenes, particularly for achieving high stereoselectivity towards the Z-isomer when using non-stabilized ylides.[7] The following protocol describes a plausible method for the synthesis of (Z)-dec-5-ene from pentanal and amyltriphenylphosphonium bromide.

Materials:

Procedure:

  • Ylide Generation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend amyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel. The solution will turn a deep red or orange color, indicating the formation of the phosphorus ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of pentanal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to separate (Z)-dec-5-ene from the triphenylphosphine (B44618) oxide byproduct and any (E)-isomer.[8][9] The progress of the separation can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[10]

G

Biological Significance and Potential Applications in Drug Development

The stereochemistry of alkenes plays a pivotal role in their biological activity. Z-alkenes are found in numerous natural products and pharmaceuticals, where the specific geometry of the double bond is often critical for their therapeutic effects.[11] While specific signaling pathways involving (Z)-dec-5-ene are not extensively documented, long-chain unsaturated hydrocarbons are known to interact with cell membranes and can influence their fluidity and function.

The presence of a Z-double bond can induce a "kink" in the hydrocarbon chain, which can alter its packing in lipid bilayers and its interaction with membrane-bound proteins. This is a key consideration in the design of lipophilic drugs and drug delivery systems. Furthermore, the synthesis of analogues of biologically active natural products often requires the stereoselective construction of Z-alkene moieties.[12] The development of efficient and sustainable methods for Z-alkene synthesis is therefore an active area of research with significant implications for the pharmaceutical industry.

G

Conclusion

(Z)-dec-5-ene is a valuable model compound for studying the properties and reactions of Z-alkenes. Its stereoselective synthesis, typically achieved via the Wittig reaction, provides a practical route to this specific geometric isomer. A thorough understanding of its structure, properties, and the methods for its synthesis and purification is essential for researchers and professionals in drug development who are exploring the therapeutic potential of molecules containing Z-alkene motifs. The data and protocols presented in this guide serve as a foundational resource for further investigation and application of (Z)-dec-5-ene and related compounds.

References

A Technical Guide to (E)-dec-5-ene: Properties, Reactions, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(E)-dec-5-ene , also known by its common name trans-5-decene , is an unsaturated hydrocarbon with the chemical formula C₁₀H₂₀. Its structure features a ten-carbon chain with a double bond between the fifth and sixth carbon atoms, with the substituents on either side of the double bond in the trans configuration. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, key reactions, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Chemical Identity and Properties

The unambiguous identification of (E)-dec-5-ene is crucial for scientific research and chemical synthesis. Its IUPAC name is (E)-dec-5-ene, and its Chemical Abstracts Service (CAS) registry number is 7433-56-9[1][2][3][4][5][6][7].

Physicochemical Data

A summary of the key physicochemical properties of (E)-dec-5-ene is presented in Table 1. This data is essential for understanding its behavior in various experimental conditions and for computational modeling.

PropertyValueUnitSource
Molecular Formula C₁₀H₂₀-[1][5]
Molecular Weight 140.27 g/mol [1][5]
CAS Number 7433-56-9-[1][2][3][4][5][6][7]
IUPAC Name (E)-dec-5-ene-[1][5]
Synonyms trans-5-Decene, trans-Dec-5-ene-[1][2][5]
Normal Boiling Point 443.15K[4]
Enthalpy of Vaporization 37.81kJ/mol[1]
Standard Gibbs Free Energy of Formation 113.54kJ/mol[1]
Enthalpy of Formation at Standard Conditions (gas) -132.51kJ/mol[1]
Enthalpy of Fusion at Standard Conditions 21.86kJ/mol[1]
Ionization Energy 8.76 - 8.95eV[1]

Key Reactions and Experimental Protocols

(E)-dec-5-ene is a versatile substrate for various organic reactions. Two notable transformations are its ozonolysis to form Criegee intermediates and the addition of phenoxathiin (B166618) cation radical.

Ozonolysis of (E)-dec-5-ene and Formation of Criegee Intermediates

Ozonolysis is a powerful method for the cleavage of the carbon-carbon double bond in alkenes. The reaction of (E)-dec-5-ene with ozone proceeds via the Criegee mechanism to form highly reactive Criegee intermediates[7][8]. These intermediates are of significant interest in atmospheric chemistry and have applications in organic synthesis[7][9].

This protocol describes a general procedure for the ozonolysis of (E)-dec-5-ene followed by a reductive workup to yield pentanal.

Materials:

Procedure:

  • Reaction Setup: Dissolve (E)-dec-5-ene in anhydrous dichloromethane in a round-bottom flask. The flask is then cooled to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: A stream of ozone is bubbled through the solution. The reaction progress is monitored by the appearance of a blue color, indicating an excess of ozone.

  • Purging: Once the reaction is complete, the solution is purged with nitrogen gas to remove any unreacted ozone.

  • Reductive Workup: A reducing agent, such as dimethyl sulfide or triphenylphosphine, is added to the solution at -78 °C. The mixture is then allowed to warm to room temperature and stirred for several hours.

  • Isolation: The solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pentanal.

Safety Precautions: Ozone is toxic and potentially explosive. All manipulations should be performed in a well-ventilated fume hood. Ozonides are potentially explosive, and the reaction should be carried out with appropriate safety measures, including a blast shield.

Addition of Phenoxathiin Cation Radical

The addition of the phenoxathiin cation radical to (E)-dec-5-ene results in the stereospecific formation of a bis(10-phenoxathiiniumyl)alkane adduct. This reaction proceeds via a trans addition mechanism, likely involving an episulfonium cation radical intermediate[10].

This protocol outlines the procedure for the addition of phenoxathiin cation radical to (E)-dec-5-ene[10].

Materials:

  • (E)-dec-5-ene

  • Phenoxathiin

  • Acetonitrile (B52724) (MeCN), anhydrous

  • Anhydrous and inert atmosphere (e.g., argon or nitrogen)

  • Electrochemical setup for generating the cation radical or a suitable chemical oxidant

  • Basic alumina (B75360)

Procedure:

  • Generation of Cation Radical: The phenoxathiin cation radical is generated in situ in anhydrous acetonitrile, typically through electrochemical oxidation or by using a chemical oxidant.

  • Addition Reaction: A solution of (E)-dec-5-ene in anhydrous acetonitrile is added to the solution of the phenoxathiin cation radical under an inert atmosphere. The reaction mixture is stirred at room temperature until the reaction is complete.

  • Isolation of Bisadduct: The resulting erythro bis(10-phenoxathiiniumyl)decane adduct is isolated from the reaction mixture.

  • Elimination Reaction: The isolated bisadduct is treated with basic alumina in acetonitrile solution. This treatment leads to the elimination of a proton and phenoxathiin, yielding a mixture of (Z)- and (E)-(10-phenoxathiiniumyl)decenes.

Visualizing Reaction Mechanisms and Workflows

Diagrams are powerful tools for understanding complex chemical processes. The following sections provide visualizations for the ozonolysis of (E)-dec-5-ene.

Experimental Workflow for Ozonolysis

The following diagram illustrates the key steps in the experimental workflow for the ozonolysis of (E)-dec-5-ene with a reductive workup.

G cluster_workflow Experimental Workflow: Ozonolysis of (E)-dec-5-ene A Dissolve (E)-dec-5-ene in anhydrous CH2Cl2 B Cool to -78 °C A->B C Bubble O3 through solution B->C D Monitor for blue color (excess O3) C->D E Purge with N2 D->E F Add reducing agent (e.g., DMS) E->F G Warm to room temperature F->G H Solvent removal G->H I Purification (distillation/chromatography) H->I J Pentanal (Product) I->J

Caption: Ozonolysis Experimental Workflow

Criegee Mechanism of Ozonolysis

The Criegee mechanism describes the stepwise reaction of an alkene with ozone. The following diagram illustrates this pathway for (E)-dec-5-ene.

Caption: Criegee Ozonolysis Mechanism

Safety and Handling

(E)-dec-5-ene is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment. Handle in a well-ventilated area and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. In case of fire, use water spray, carbon dioxide, dry chemical, or chemical foam for extinction[5]. It is very toxic to aquatic life with long-lasting effects[5]. Proper disposal of waste is required. This information is based on safety data for similar alkenes and should be used as a guideline. Always consult the specific Safety Data Sheet (SDS) for (E)-dec-5-ene before use.

References

An In-depth Technical Guide to Dec-5-ene: Molecular Properties and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular properties of dec-5-ene, a ten-carbon alkene of interest to researchers in organic synthesis and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed data, experimental protocols for characterization, and a logical workflow for its synthesis and analysis.

Core Molecular Data

This compound is an unsaturated hydrocarbon with the chemical formula C10H20.[1][2][3][4][5][6] It exists as two geometric isomers, cis (Z) and trans (E), which exhibit distinct physical properties. The fundamental molecular data for this compound is summarized in the table below.

PropertyValueReferences
Molecular Formula C10H20[1][2][3][4][5][6]
Molecular Weight 140.27 g/mol [4][5][7][8]
Monoisotopic Mass 140.156500638 Da[7][8]
CAS Number (Isomer Mixture) 19689-19-1[1]
CAS Number ((E)-trans-5-Decene) 7433-56-9[2][3][6]
CAS Number ((Z)-cis-5-Decene) 7433-78-5[5]
IUPAC Name This compound[8]

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved through various methods in organic chemistry, with the Wittig reaction being a prominent example for its regioselectivity in double bond formation.[9][10][11] Following synthesis, a rigorous characterization is essential to confirm the identity, purity, and isomeric ratio of the product. The logical workflow for this process is illustrated below.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analytical Stage cluster_results Results reactants Pentanal + Pentyltriphenylphosphonium ylide wittig Wittig Reaction reactants->wittig product Crude this compound Mixture wittig->product purification Column Chromatography product->purification pure_product Purified this compound purification->pure_product gcms GC-MS Analysis pure_product->gcms nmr NMR Spectroscopy pure_product->nmr mass_spec Mass Spectrum (m/z) gcms->mass_spec purity Purity (%) gcms->purity nmr_spec 1H & 13C Spectra nmr->nmr_spec final_char Final Characterization isomer_ratio E/Z Ratio nmr_spec->isomer_ratio

Workflow for the synthesis and characterization of this compound.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are illustrative and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Separation

GC-MS is a powerful technique for separating the components of a mixture and identifying them based on their mass-to-charge ratio.

Objective: To determine the purity of the synthesized this compound and to separate and quantify the (E) and (Z) isomers.

Instrumentation:

  • Gas Chromatograph equipped with a mass selective detector.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating hydrocarbon isomers.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified this compound (approximately 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Injection: Inject 1 µL of the sample solution into the GC inlet, which is heated to a temperature sufficient to vaporize the sample (e.g., 250°C). A split injection mode is typically used to prevent column overloading.

  • GC Separation: The components of the sample are separated on the column based on their boiling points and interaction with the stationary phase. A temperature program is employed to achieve good separation.

    • Initial Oven Temperature: 50°C, hold for 2 minutes.

    • Temperature Ramp: Increase the temperature at a rate of 10°C/min to 200°C.

    • Final Hold: Hold at 200°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

    • Mass Analyzer: A quadrupole or ion trap analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • Data Acquisition: The mass spectrum is scanned over a range of m/z values (e.g., 40-300 amu).

Data Analysis:

  • The retention times of the peaks in the chromatogram are used to distinguish between the (E) and (Z) isomers.

  • The mass spectrum of each peak is compared to a reference library (e.g., NIST) to confirm the identity of this compound. The molecular ion peak (M+) at m/z 140 should be observable.

  • The relative area of each isomer's peak in the chromatogram is used to determine the E/Z ratio.

  • The total peak area of the this compound isomers compared to the total area of all peaks provides a measure of the sample's purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, allowing for the unambiguous identification of isomers.

Objective: To confirm the carbon skeleton and the geometry of the double bond in this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher for better resolution).

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum. The alkenyl protons (hydrogens attached to the double bond) are of particular interest.

    • For (Z)-dec-5-ene, the alkenyl protons will appear as a multiplet around 5.3-5.4 ppm.

    • For (E)-dec-5-ene, the alkenyl protons will also be in a similar region but may show a slightly different chemical shift and coupling constant.

    • The aliphatic protons will appear upfield, typically between 0.8 and 2.1 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a carbon-13 NMR spectrum. This will show distinct signals for each unique carbon atom in the molecule.

    • The sp² hybridized carbons of the double bond are expected to have chemical shifts in the range of 120-140 ppm.[12]

    • The sp³ hybridized carbons of the alkyl chains will appear upfield.

Data Analysis:

  • The chemical shifts and integration values of the signals in the ¹H NMR spectrum confirm the presence of the different types of protons and their relative numbers.

  • The coupling constants between the alkenyl protons can help in assigning the stereochemistry of the double bond (J-coupling is typically larger for trans isomers).

  • The number of signals in the ¹³C NMR spectrum indicates the symmetry of the molecule. For this compound, due to its symmetry, fewer than 10 carbon signals will be observed.

By combining the data from these analytical techniques, a comprehensive and unambiguous characterization of the synthesized this compound can be achieved, providing researchers with a high degree of confidence in their material for subsequent applications.

References

An In-depth Technical Guide to the Stereoselective Synthesis of cis- and trans-Dec-5-ene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the stereoselective synthesis of the geometric isomers of Dec-5-ene: (Z)-Dec-5-ene (cis-Dec-5-ene) and (E)-Dec-5-ene (trans-Dec-5-ene). This document details established methodologies, including partial alkyne reduction and the Wittig reaction, offering detailed experimental protocols and quantitative data to facilitate practical application in a laboratory setting.

Introduction

This compound is a ten-carbon alkene existing as two geometric isomers, cis and trans, which possess distinct physical and chemical properties. The stereocontrolled synthesis of these isomers is of significant interest in organic chemistry, serving as a foundational model for the synthesis of more complex molecules with specific geometric requirements, such as pheromones, natural products, and pharmaceutical intermediates. The choice of synthetic strategy is paramount in achieving high isomeric purity, and this guide will explore the most effective methods to selectively afford either the cis or trans isomer.

Synthesis of (Z)-Dec-5-ene (cis-Dec-5-ene)

The most common and reliable method for the synthesis of cis-alkenes is the partial hydrogenation of an internal alkyne using a "poisoned" catalyst, most notably Lindlar's catalyst. An alternative approach involves the Wittig reaction with a non-stabilized ylide.

Partial Hydrogenation of Dec-5-yne with Lindlar's Catalyst

The hydrogenation of an alkyne, such as Dec-5-yne, can be halted at the alkene stage using a deactivated palladium catalyst known as Lindlar's catalyst.[1][2] This catalyst, typically composed of palladium on calcium carbonate or barium sulfate (B86663) and treated with a poison like lead acetate (B1210297) and quinoline (B57606), facilitates the syn-addition of hydrogen across the triple bond, resulting in the exclusive formation of the cis-alkene.[3][4]

Experimental Protocol:

A detailed experimental protocol for the synthesis of (Z)-Dec-5-ene via the partial hydrogenation of Dec-5-yne is presented below.

Materials:

  • Dec-5-yne

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Hydrogen gas (H₂)

  • Anhydrous solvent (e.g., hexane, ethanol, or ethyl acetate)

  • Standard glassware for atmospheric pressure hydrogenation

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, suspend Lindlar's catalyst in the chosen anhydrous solvent.

  • Add a small amount of quinoline to the suspension.

  • Flush the apparatus with hydrogen gas.

  • Introduce Dec-5-yne to the reaction mixture.

  • Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage and does not proceed to the alkane.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield crude (Z)-Dec-5-ene.

  • Purify the product by distillation or column chromatography if necessary.

Quantitative Data:

ParameterValueReference
Starting Material Dec-5-yne[1]
Product (Z)-Dec-5-ene[1]
Catalyst Lindlar's Catalyst[1][3]
Stereoselectivity High (>95% cis)[5]
Typical Yield Good to excellent[5]
Wittig Reaction with a Non-Stabilized Ylide

The Wittig reaction provides a powerful method for alkene synthesis from aldehydes or ketones.[6] The stereochemical outcome is dependent on the nature of the phosphorus ylide. Non-stabilized ylides, typically derived from alkyltriphenylphosphonium halides, generally lead to the formation of Z-(cis)-alkenes.[5] For the synthesis of cis-Dec-5-ene, pentanal can be reacted with the ylide generated from pentyltriphenylphosphonium bromide.

Experimental Protocol:

A representative experimental protocol for the synthesis of (Z)-Dec-5-ene via the Wittig reaction is outlined below.

Materials:

  • Pentyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium, sodium hydride, or sodium amide)

  • Anhydrous aprotic solvent (e.g., THF, diethyl ether)

  • Pentanal

  • Standard glassware for air-sensitive reactions (if using organolithium bases)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend pentyltriphenylphosphonium bromide in the anhydrous solvent.

  • Cool the suspension to a low temperature (e.g., 0 °C or -78 °C, depending on the base).

  • Slowly add the strong base to the suspension to generate the ylide (a color change, often to deep red or orange, is indicative of ylide formation).

  • Stir the mixture at the appropriate temperature for a specified time to ensure complete ylide formation.

  • Slowly add a solution of pentanal in the anhydrous solvent to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, pentane).

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product, separating it from the triphenylphosphine (B44618) oxide byproduct, typically by column chromatography on silica (B1680970) gel.

Quantitative Data:

ParameterValueReference
Starting Materials Pentanal, Pentyltriphenylphosphonium bromide[5]
Product (Z)-Dec-5-ene[5]
Stereoselectivity Predominantly cis[5]
Typical Yield Moderate to good[6]

Synthesis of (E)-Dec-5-ene (trans-Dec-5-ene)

The synthesis of trans-alkenes is most effectively achieved through the dissolving metal reduction of alkynes. The Wittig reaction, when employing a stabilized ylide, can also be directed to favor the trans isomer. Additionally, the McMurry coupling presents another synthetic route.

Dissolving Metal Reduction of Dec-5-yne

The reduction of an internal alkyne with an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) at low temperatures (-33 °C or -78 °C) is a highly stereoselective method for the preparation of trans-alkenes.[1][7] The reaction proceeds via a radical anion intermediate, where the more stable trans-vinyl radical is preferentially formed, leading to the trans-alkene upon protonation.[8]

Experimental Protocol:

A detailed experimental protocol for the synthesis of (E)-Dec-5-ene via the dissolving metal reduction of Dec-5-yne is provided below.[1]

Materials:

  • Dec-5-yne

  • Sodium or Lithium metal

  • Liquid ammonia (NH₃)

  • A proton source for quenching (e.g., ammonium chloride, ethanol)

  • Dry ice/acetone or a cryocooler for maintaining low temperature

  • Standard glassware for low-temperature reactions

Procedure:

  • Set up a three-necked flask with a dry ice condenser and an inlet for ammonia gas.

  • Cool the flask to -78 °C and condense the required volume of ammonia.

  • Carefully add small pieces of sodium or lithium metal to the liquid ammonia with stirring. The formation of a deep blue solution indicates the presence of solvated electrons.

  • Slowly add a solution of Dec-5-yne in a minimal amount of an anhydrous co-solvent (e.g., THF, diethyl ether) to the blue solution.

  • Stir the reaction mixture at low temperature until the blue color disappears, indicating the consumption of the solvated electrons.

  • Carefully quench the reaction by the slow addition of a proton source, such as solid ammonium chloride or ethanol.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Add water and a low-boiling organic solvent (e.g., pentane, diethyl ether) to the residue.

  • Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent.

  • Filter and remove the solvent by distillation.

  • Purify the resulting (E)-Dec-5-ene by distillation.

Quantitative Data:

ParameterValueReference
Starting Material Dec-5-yne[1]
Product (E)-Dec-5-ene[1]
Reducing Agent Sodium or Lithium in liquid ammonia[1][7]
Stereoselectivity High (>95% trans)[7]
Typical Yield Good to excellent[5]
Wittig Reaction with a Stabilized Ylide

In contrast to non-stabilized ylides, stabilized ylides (those containing an electron-withdrawing group, such as an ester or a ketone, adjacent to the carbanion) typically react with aldehydes to produce E-(trans)-alkenes as the major product. This stereochemical preference is attributed to the thermodynamic stability of the intermediates in the reaction mechanism.

While this method is highly effective for α,β-unsaturated esters and ketones, its direct application to the synthesis of a simple dialkyl alkene like trans-Dec-5-ene is less common as it would require a less conventional stabilized ylide. However, the general principle remains a cornerstone of stereoselective alkene synthesis.

McMurry Coupling of Pentanal

The McMurry reaction is a reductive coupling of two aldehyde or ketone molecules using a low-valent titanium reagent to form an alkene.[9] The coupling of two molecules of pentanal can produce this compound. This reaction is particularly useful for the synthesis of sterically hindered alkenes and macrocycles. The stereoselectivity can vary, often yielding a mixture of cis and trans isomers, with the trans isomer often being the thermodynamic product.[10]

Experimental Protocol:

A general protocol for the McMurry coupling is described below.

Materials:

  • Titanium(III) chloride (TiCl₃) or Titanium(IV) chloride (TiCl₄)

  • A reducing agent (e.g., lithium aluminum hydride, zinc-copper couple, or lithium metal)

  • Anhydrous aprotic solvent (e.g., THF, DME)

  • Pentanal

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare the low-valent titanium reagent by reacting the titanium chloride salt with the reducing agent in the anhydrous solvent. This often involves refluxing the mixture for several hours.

  • Cool the resulting black slurry of low-valent titanium to room temperature or below.

  • Slowly add a solution of pentanal in the anhydrous solvent to the slurry.

  • Heat the reaction mixture to reflux and maintain it for several hours to overnight.

  • Cool the reaction to room temperature and quench it by the slow addition of aqueous potassium carbonate or a similar work-up procedure.

  • Filter the mixture through a pad of Celite to remove the titanium oxides.

  • Extract the filtrate with an organic solvent.

  • Wash the combined organic extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the product mixture by distillation or column chromatography to isolate the this compound isomers.

Quantitative Data:

ParameterValueReference
Starting Material Pentanal[10]
Product This compound (mixture of isomers)[10]
Coupling Reagent Low-valent Titanium[9]
Stereoselectivity Typically a mixture of cis and trans[10]
Typical Yield Moderate to good[9]

Spectroscopic Characterization

The characterization of the synthesized this compound isomers is crucial to confirm their identity and assess their isomeric purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Spectroscopic Data Summary:

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)References
(Z) -This compound Olefinic protons typically appear around 5.3-5.4 ppm.Olefinic carbons appear around 129-131 ppm.A characteristic C=C stretch is observed around 1650-1660 cm⁻¹, and a C-H bend for cis-alkenes is around 675-730 cm⁻¹.[11]
(E) -This compound Olefinic protons typically appear around 5.4-5.5 ppm.Olefinic carbons appear around 130-132 ppm.A strong C-H bend for trans-alkenes is observed around 960-975 cm⁻¹. The C=C stretch is often weaker than in the cis isomer.[12][13][14]

Note: Specific chemical shifts can vary depending on the solvent and the spectrometer frequency.

Visualized Workflows and Mechanisms

To further elucidate the synthetic pathways and their underlying principles, the following diagrams are provided.

Synthesis of (Z)-Dec-5-ene via Lindlar Hydrogenation

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product Dec-5-yne Dec-5-yne H2, Lindlar's Catalyst\n(Pd/CaCO3, Pb(OAc)2, Quinoline) H2, Lindlar's Catalyst (Pd/CaCO3, Pb(OAc)2, Quinoline) Dec-5-yne->H2, Lindlar's Catalyst\n(Pd/CaCO3, Pb(OAc)2, Quinoline) cis-Dec-5-ene cis-Dec-5-ene H2, Lindlar's Catalyst\n(Pd/CaCO3, Pb(OAc)2, Quinoline)->cis-Dec-5-ene

Caption: Workflow for the synthesis of cis-Dec-5-ene.

Mechanism of Lindlar Hydrogenation

G Alkyne Dec-5-yne adsorbs to catalyst surface Syn_Addition Syn-addition of two hydrogen atoms Alkyne->Syn_Addition Alkene_Desorption cis-Dec-5-ene desorbs from surface Syn_Addition->Alkene_Desorption

Caption: Mechanism of cis-alkene formation.

Synthesis of (E)-Dec-5-ene via Dissolving Metal Reduction

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product Dec-5-yne Dec-5-yne Na or Li in\n liquid NH3 Na or Li in liquid NH3 Dec-5-yne->Na or Li in\n liquid NH3 trans-Dec-5-ene trans-Dec-5-ene Na or Li in\n liquid NH3->trans-Dec-5-ene

Caption: Workflow for the synthesis of trans-Dec-5-ene.

Mechanism of Dissolving Metal Reduction

G Step1 Electron transfer from Na to alkyne forms a radical anion Step2 Protonation by NH3 gives a vinyl radical Step1->Step2 Step3 Second electron transfer forms a vinyl anion Step2->Step3 Step4 Second protonation by NH3 yields trans-alkene Step3->Step4

Caption: Mechanism of trans-alkene formation.

Conclusion

The stereoselective synthesis of cis- and trans-Dec-5-ene can be reliably achieved through well-established synthetic methodologies. For the synthesis of cis-Dec-5-ene, the partial hydrogenation of Dec-5-yne using Lindlar's catalyst is the method of choice, offering high stereoselectivity and good yields. The Wittig reaction with non-stabilized ylides also provides a viable, albeit potentially less selective, route. For the synthesis of trans-Dec-5-ene, the dissolving metal reduction of Dec-5-yne with sodium or lithium in liquid ammonia is highly effective and stereoselective. The McMurry coupling of pentanal offers an alternative, though typically less stereoselective, pathway. The selection of the appropriate synthetic strategy will depend on the desired isomeric purity, available starting materials, and laboratory capabilities. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the practical synthesis and characterization of these fundamental alkene isomers.

References

Spectroscopic Profile of Dec-5-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dec-5-ene (C10H20) is an alkene with the double bond located in the center of the carbon chain. It exists as two geometric isomers: cis (Z) and trans (E). The differentiation and characterization of these isomers, as well as the confirmation of the overall structure, rely heavily on modern spectroscopic techniques. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for both cis- and trans-Dec-5-ene. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic methods for molecular structure elucidation.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on established principles of organic spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The key differentiating feature between the cis and trans isomers will be the coupling constant between the vinylic protons.

Table 1: Predicted ¹H NMR Data for cis- and trans-Dec-5-ene (in CDCl₃)

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
trans-Dec-5-ene
H-5, H-6~5.40tJ₅,₄ ≈ 7 Hz, ³J₅,₆ ≈ 15 Hz2H
H-4, H-7~1.97m4H
H-3, H-8~1.30m4H
H-2, H-9~1.28m4H
H-1, H-10~0.88tJ₁,₂ ≈ 7 Hz6H
cis-Dec-5-ene
H-5, H-6~5.35tJ₅,₄ ≈ 7 Hz, ³J₅,₆ ≈ 10 Hz2H
H-4, H-7~2.03m4H
H-3, H-8~1.32m4H
H-2, H-9~1.29m4H
H-1, H-10~0.89tJ₁,₂ ≈ 7 Hz6H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the symmetry of the molecule, showing five distinct signals for each isomer. The chemical shifts of the allylic carbons (C-4 and C-7) are expected to differ slightly between the cis and trans isomers.

Table 2: Predicted ¹³C NMR Data for cis- and trans-Dec-5-ene (in CDCl₃)

Carbon (Position)Predicted Chemical Shift (δ, ppm) - transPredicted Chemical Shift (δ, ppm) - cis
C-5, C-6~130.5~129.7
C-4, C-7~32.6~27.2
C-3, C-8~31.8~32.1
C-2, C-9~22.7~22.8
C-1, C-10~14.1~14.1
Infrared (IR) Spectroscopy

The IR spectra of alkenes are characterized by specific vibrational modes of the C=C and =C-H bonds. The key distinction between the cis and trans isomers of this compound in an IR spectrum is the position of the =C-H out-of-plane bending vibration.

Table 3: Predicted IR Absorption Frequencies for cis- and trans-Dec-5-ene

Vibrational ModePredicted Frequency (cm⁻¹) - transPredicted Frequency (cm⁻¹) - cisIntensity
=C-H Stretch~3020~3015Medium
C-H Stretch (sp³)2850-29602850-2960Strong
C=C Stretch~1670~1660Weak-Medium
=C-H Bend (out-of-plane)~965~675-730Strong
Mass Spectrometry (MS)

In mass spectrometry, this compound will undergo ionization, typically through electron impact (EI), to form a molecular ion (M⁺•). This molecular ion can then fragment in characteristic ways.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted IdentityNotes
140[C₁₀H₂₀]⁺• (Molecular Ion)The molecular weight of this compound.
97[C₇H₁₃]⁺Loss of a propyl radical (•C₃H₇) via allylic cleavage.
83[C₆H₁₁]⁺Loss of a butyl radical (•C₄H₉) via allylic cleavage.
69[C₅H₉]⁺Further fragmentation.
55[C₄H₇]⁺A common fragment for alkenes.[1]
41[C₃H₅]⁺ (Allyl cation)A very common and stable fragment for alkenes.[1]

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid sample like this compound. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup : Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds to ensure proper relaxation of quaternary carbons (though none are present in this compound).

  • Processing : Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the spectra and reference them to the TMS signal. Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a neat liquid sample, place one to two drops of this compound onto the surface of a salt plate (e.g., NaCl or KBr).[2][3] Place a second salt plate on top to create a thin liquid film.[2][3]

  • Instrument Setup : Place the salt plate assembly into the sample holder of the FTIR spectrometer.

  • Data Acquisition : Record a background spectrum of the empty spectrometer. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or hexane.[4] Further dilute this stock solution to a final concentration of about 10 µg/mL.[4]

  • Instrument Setup : Introduce the sample into the mass spectrometer, for example, via direct infusion or through a gas chromatograph (GC-MS). For electron ionization (EI), a standard electron energy of 70 eV is typically used.

  • Data Acquisition : Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 30-200 amu.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR 1H & 13C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Structure Structure Elucidation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

General workflow for the spectroscopic analysis of this compound.

Predicted ¹H-¹H COSY correlations for trans-Dec-5-ene.

Mass_Fragmentation cluster_frags Primary Fragments cluster_radicals Neutral Losses M This compound [C10H20]+• m/z = 140 F1 [C7H13]+ m/z = 97 M->F1 Allylic Cleavage F2 [C6H11]+ m/z = 83 M->F2 Allylic Cleavage R1 •C3H7 R2 •C4H9

Predicted primary fragmentation of this compound in mass spectrometry.

References

An In-depth Technical Guide to the Thermodynamic Stability of Dec-5-ene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles governing the thermodynamic stability of the geometric isomers of dec-5-ene, namely (E)-dec-5-ene and (Z)-dec-5-ene. While specific experimental thermodynamic data for this compound is not extensively documented in publicly available literature, this guide outlines the fundamental concepts, well-established experimental and computational methodologies for determining such data, and provides illustrative examples from analogous alkenes.

Core Principles of Alkene Stability

The thermodynamic stability of alkenes is primarily influenced by two key factors: substitution and stereochemistry.

  • Degree of Substitution: The stability of an alkene increases with the number of alkyl groups attached to the sp² hybridized carbons of the double bond. This is attributed to a combination of hyperconjugation, which involves the delocalization of electrons from adjacent C-H σ-bonds into the π* antibonding orbital of the double bond, and the greater strength of an sp²-sp³ carbon-carbon single bond compared to an sp³-sp³ bond. Consequently, the general order of stability is: tetrasubstituted > trisubstituted > disubstituted > monosubstituted > unsubstituted. Both (E)- and (Z)-dec-5-ene are 1,2-disubstituted alkenes.

  • Stereoisomerism (Cis/Trans or Z/E Isomerism): For disubstituted alkenes, the trans (E) isomer is generally more thermodynamically stable than the cis (Z) isomer. This is due to steric hindrance between the alkyl substituents on the same side of the double bond in the cis isomer, which forces the molecule into a higher energy conformation. In the trans isomer, the bulky groups are on opposite sides, minimizing steric strain. For this compound, the butyl groups on each side of the double bond would experience significant steric repulsion in the (Z)-configuration.

Quantitative Stability Data

The following table presents illustrative data for the but-2-ene system to quantify the typical energy differences between Z and E isomers. It is expected that this compound isomers would exhibit a similar, likely slightly larger, difference in stability due to the larger butyl substituents compared to the methyl groups in but-2-ene.

Property(Z)-But-2-ene (cis)(E)-But-2-ene (trans)Difference ((E) - (Z))
Heat of Formation (gas, 298 K) -7.1 kJ/mol-11.2 kJ/mol-4.1 kJ/mol
Heat of Hydrogenation (298 K) -119.6 kJ/mol-115.5 kJ/mol+4.1 kJ/mol
Relative Stability Less StableMore Stable

Note: Data is for illustrative purposes using but-2-ene as an analog. The greater steric strain between the two butyl groups in (Z)-dec-5-ene would likely lead to a slightly larger enthalpy difference between its isomers.

Experimental Protocols for Determining Thermodynamic Stability

The quantitative data for alkene stability is determined through several key experimental techniques.

The standard enthalpy of formation of a compound can be determined from its heat of combustion, measured using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the purified this compound isomer is placed in a sample crucible within a high-pressure stainless steel vessel, known as the "bomb."

  • Fuse Wire: A fuse wire of known length and material (e.g., iron) is connected to two electrodes, with the wire in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.

  • Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool. The maximum temperature rise is used to calculate the heat released.

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by combusting a standard like benzoic acid), and corrections for the heat released by the fuse wire and any side reactions (e.g., formation of nitric acid from residual nitrogen). The standard enthalpy of formation is then calculated using Hess's law.

A more direct comparison of alkene stability is achieved by measuring the heat of hydrogenation, as isomeric alkenes yield the same alkane upon hydrogenation. The less heat released, the more stable the initial alkene.

Methodology:

  • Reaction Setup: The hydrogenation is carried out in a solution-phase calorimeter. A known amount of the alkene isomer is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetic acid) in the calorimeter.

  • Catalyst: A hydrogenation catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), is added to the solution.

  • Hydrogen Introduction: The system is saturated with hydrogen gas, and the initial temperature is allowed to stabilize. The reaction is then initiated, often by breaking a vial containing the alkene within the hydrogen-saturated solvent or by introducing hydrogen to the reaction vessel.

  • Temperature Monitoring: The temperature change of the solution is precisely measured as the exothermic hydrogenation reaction proceeds.

  • Calculation: The enthalpy of hydrogenation is calculated from the temperature rise and the heat capacity of the calorimeter and its contents. The difference in the heats of hydrogenation between the (E) and (Z) isomers directly corresponds to the difference in their enthalpies.

The Gibbs free energy difference between isomers can be determined by allowing them to reach equilibrium and measuring their relative concentrations.

Methodology:

  • Reaction Mixture: A sample of either pure (E)- or (Z)-dec-5-ene, or a mixture of the two, is dissolved in an inert solvent.

  • Catalyst Addition: A strong acid catalyst (e.g., sulfuric acid or a solid acid resin like Nafion-H+) is added to facilitate the isomerization by protonating the double bond and allowing rotation around the resulting carbon-carbon single bond in the carbocation intermediate.

  • Equilibration: The mixture is stirred at a constant temperature until the composition no longer changes, indicating that equilibrium has been reached. The time to reach equilibrium can vary from hours to days depending on the catalyst and temperature.

  • Analysis: Aliquots of the reaction mixture are periodically taken, the catalyst is neutralized or removed, and the relative concentrations of the (E) and (Z) isomers are determined using analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Calculation: Once the equilibrium constant, K_eq = [(E)-isomer]/[(Z)-isomer], is determined, the standard Gibbs free energy difference (ΔG°) between the isomers is calculated using the equation: ΔG° = -RT ln(K_eq) where R is the ideal gas constant and T is the absolute temperature in Kelvin.

Visualization of Thermodynamic Relationships

The following diagrams illustrate the key relationships and workflows discussed.

G Relative Enthalpy of this compound Isomers cluster_product Hydrogenation Product Z_isomer (Z)-dec-5-ene E_isomer (E)-dec-5-ene Alkane Decane Z_level E_level Z_level->E_level  ΔH° ≈ 4-5 kJ/mol (E is more stable) Alkane_level Z_start->Alkane_end ΔH_hydrog (Z) E_start->Alkane_end ΔH_hydrog (E)

Caption: Energy diagram showing the relative stability of (Z)- and (E)-dec-5-ene.

G cluster_exp Experimental Determination cluster_data Data Analysis cluster_result Thermodynamic Properties start Purified Isomer ((E)- or (Z)-dec-5-ene) calorimetry Bomb Calorimetry (Heat of Combustion) start->calorimetry hydrogenation Solution Calorimetry (Heat of Hydrogenation) start->hydrogenation equilibrium Acid-Catalyzed Isomerization start->equilibrium h_form Calculate ΔH°f (Hess's Law) calorimetry->h_form h_hydrog Determine Relative ΔH° hydrogenation->h_hydrog keq Measure Keq (GC or NMR) equilibrium->keq delta_h ΔH° h_form->delta_h h_hydrog->delta_h delta_g ΔG° keq->delta_g stability Relative Thermodynamic Stability delta_g->stability delta_h->stability

Caption: Workflow for the experimental determination of alkene stability.

Conclusion

The thermodynamic stability of this compound isomers is dictated by well-understood principles of steric strain. The (E)-isomer is predicted to be more stable than the (Z)-isomer due to the minimization of steric repulsion between the two butyl groups. While specific quantitative data for this compound is sparse, established experimental protocols involving calorimetry and equilibrium studies can be employed to determine the precise energy differences. For professionals in fields such as drug development, understanding these stability relationships is crucial for predicting reaction outcomes, optimizing synthetic routes, and understanding the conformational behavior of molecules containing unsaturated hydrocarbon chains.

A Technical Guide to Commercial Sourcing and Quality Verification of High-Purity Dec-5-ene for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

December 16, 2025

This technical guide is intended for researchers, scientists, and professionals in drug development who require high-purity Dec-5-ene for their work. This compound, existing as cis (Z) and trans (E) isomers, is a valuable intermediate in organic synthesis. The precise isomeric purity is often critical in research and pharmaceutical applications, where stereochemistry can significantly influence biological activity. This document provides an overview of commercial suppliers, methodologies for purity verification, and a logical workflow for incorporating this chemical into a research and development pipeline.

Commercial Suppliers of High-Purity this compound

The availability of high-purity this compound can vary, with purity levels and the isomeric ratio being key considerations. Below is a summary of potential commercial suppliers. Researchers should always request a certificate of analysis (CoA) to verify the specifications of a particular batch before purchase.[1][2][3][4] A CoA provides detailed information about the tested quality and composition of the product.[2]

SupplierProduct Name/IsomerPurityQuantityCAS NumberNotes
Thermo Fisher Scientific trans-5-Decene97%Varies7433-56-9Formerly part of the Alfa Aesar portfolio.[5]
TCI America cis-5-Decene≥98.0% (GC)1 mL7433-78-5Available through distributors like Fisher Scientific.[6]
Amsbio This compoundNot Specified500 mg19689-19-1Listed as a biochemical. Purity and isomer ratio not detailed.[7]
Biosynth trans-5-DeceneNot SpecifiedVaries7433-56-9Marketed for pharmaceutical testing.[8]

Note: This table is not exhaustive and represents a snapshot of available information. Availability and specifications are subject to change. It is crucial to contact suppliers directly for the most current data and to request a detailed Certificate of Analysis.

Synthesis and Purification Strategies for High-Purity this compound

While direct purchase of high-purity this compound is often preferred, in-house synthesis and purification may be necessary for specific research needs, such as obtaining a particular isomeric ratio or higher purity than commercially available.

Synthesis:

Stereoselective synthesis methods are required to produce specific isomers of this compound.

  • (E)-Dec-5-ene (trans) : The Horner-Wadsworth-Emmons (HWE) reaction is a common and effective method for synthesizing (E)-alkenes with high selectivity.[9] This reaction involves the condensation of a phosphonate (B1237965) ester with an aldehyde or ketone. For (E)-Dec-5-ene, this could involve the reaction of a pentylphosphonate with pentanal.

  • (Z)-Dec-5-ene (cis) : The Wittig reaction, using unstabilized or semi-stabilized ylides, typically favors the formation of (Z)-alkenes. Additionally, photoisomerization can be employed to convert (E)-alkenes to (Z)-alkenes, often using a photosensitizer.[10] Recent advancements have focused on developing efficient and sustainable photoisomerization methods.[10]

Purification:

Purification of this compound isomers to high purity generally involves standard organic chemistry techniques. Distillation can be effective for removing impurities with significantly different boiling points. For separating cis and trans isomers or removing closely related impurities, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) are powerful techniques.

Experimental Protocols for Quality Verification

Ensuring the purity and isomeric ratio of this compound is critical. The following are detailed methodologies for the analysis of this compound.

3.1. High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

GC-MS is a powerful technique for separating and identifying volatile compounds like alkene isomers.[11] High-resolution capillary columns are essential for resolving the subtle differences between cis and trans isomers.[12][13]

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Mass Spectrometer: Agilent 5975C MSD or equivalent.

    • Column: High-polarity capillary column (e.g., Agilent J&W DB-WAXetr, 60 m x 0.25 mm ID, 0.25 µm film thickness).[11]

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in a volatile solvent like hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10-100 µg/mL.

    • Transfer the solution to a 1.5 mL glass autosampler vial.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/min.

      • Hold at 150°C for 10 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 35-300

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • The retention times of the cis and trans isomers will differ, with the trans isomer typically eluting slightly earlier on polar columns.

    • Mass spectra can be compared to standard libraries (e.g., NIST) for confirmation of the molecular weight (140.27 g/mol ) and fragmentation pattern.

3.2. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Isomer Ratio and Purity Determination

qNMR is a highly accurate method for determining the purity and the ratio of isomers in a sample without the need for identical reference standards for each component.[14][15]

  • Instrumentation:

    • NMR Spectrometer: Bruker 400 MHz or higher field instrument.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.

    • Add a known quantity of a deuterated solvent (e.g., CDCl3) containing a certified internal standard of known concentration (e.g., maleic acid or 1,3,5-trimethoxybenzene). The internal standard's signals should not overlap with the analyte signals.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (e.g., 5 times the longest T1 relaxation time of the signals of interest, typically 30-60 seconds).

    • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Analysis:

    • The vinylic protons of the cis and trans isomers of this compound will have distinct chemical shifts and coupling constants in the ¹H NMR spectrum.[16] Typically, the vinylic protons of the cis isomer appear slightly upfield compared to the trans isomer.

    • Integrate the signals corresponding to the vinylic protons of each isomer and the known internal standard.

    • The ratio of the integrals of the vinylic protons for the cis and trans isomers will give the isomeric ratio.

    • The absolute purity can be calculated by comparing the integral of the this compound signals to the integral of the internal standard of known concentration.[14]

Workflow and Signaling Pathway Considerations

Workflow for Sourcing and Quality Control of this compound

The following diagram illustrates a logical workflow for sourcing high-purity this compound and ensuring its quality for research and drug development applications.

Workflow for Sourcing and QC of this compound A Define Purity and Isomer Requirements B Identify Potential Suppliers A->B C Request and Review Certificate of Analysis B->C D Procure Sample/Small Batch C->D E In-house Quality Control Analysis D->E F GC-MS for Purity and Isomer ID E->F G qNMR for Isomer Ratio and Purity E->G H Approve Supplier and Batch F->H Pass I Reject Supplier/Batch F->I Fail G->H Pass G->I Fail J Integrate into Research/Development H->J I->B

Workflow for Sourcing and QC of this compound

Relevance in Drug Development

While there are no prominent, well-defined signaling pathways directly modulated by this compound itself, its significance in drug development lies in its role as a versatile chemical building block. Alkenes, in general, are crucial precursors and intermediates in the synthesis of a vast array of pharmacologically active molecules.[17] The carbon-carbon double bond in this compound provides a reactive handle for numerous chemical transformations, including but not limited to:

  • Epoxidation: To form epoxides, which are key intermediates in the synthesis of various drugs.

  • Hydroboration-oxidation: To introduce hydroxyl groups, leading to the synthesis of alcohols.

  • Metathesis: To form new carbon-carbon double bonds, enabling the construction of complex molecular skeletons.

  • Addition Reactions: Halogenation, hydrohalogenation, and other additions across the double bond to introduce diverse functionalities.

The stereochemistry of the double bond (cis or trans) in this compound can be critical in determining the stereochemical outcome of these reactions, which in turn can profoundly impact the biological activity and safety profile of the final drug candidate.

The following diagram illustrates the conceptual role of a building block like this compound in a drug discovery pipeline.

Role of this compound in a Drug Discovery Pipeline A High-Purity this compound (Building Block) B Chemical Synthesis and Derivatization A->B C Compound Library Generation B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G H Clinical Trials G->H I New Drug Candidate H->I

Role of this compound in Drug Discovery

References

Safety and handling precautions for Dec-5-ene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Dec-5-ene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, intended for use by professionals in research and development. The following sections detail the physical and chemical properties, hazard classifications, handling precautions, and emergency procedures for both cis- and trans- isomers of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties for the cis- and trans-isomers of this compound is presented in Table 1. This data is essential for understanding the behavior of the substance in various experimental settings.

Table 1: Physicochemical Properties of this compound Isomers

Propertycis-5-Decenetrans-5-Decene
CAS Number 7433-78-5[1][2][3][4]7433-56-9[5][6][7]
Molecular Formula C₁₀H₂₀[1][8]C₁₀H₂₀[5]
Molecular Weight 140.27 g/mol [1][8]140.27 g/mol [5]
Appearance Clear colorless liquidColorless liquid[5][7]
Boiling Point 60 °C / 20 mmHg[4]170 °C / 750 mmHg[6]
Density 0.75 g/mL[4]0.74 g/mL at 25 °C[6]
Refractive Index 1.4240-1.4260[4]n20/D 1.424[6]
Melting Point -112°C[4]Not available

Safety and Hazard Information

This compound is a flammable liquid and requires careful handling to prevent ignition and exposure. The GHS classification and toxicological data are summarized in the tables below.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Table 2: GHS Hazard Classification for cis-5-Decene [1][9]

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor[1]
Aspiration Hazard1H304: May be fatal if swallowed and enters airways[1]

Table 3: GHS Hazard Classification for trans-5-Decene [5]

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation
Toxicological Data

Toxicological information is crucial for assessing the potential health risks associated with exposure.

Table 4: Acute Toxicity of trans-5-Decene

TestRouteSpeciesValue
LD50IntravenousMouse100 mg/kg[5][7]

No specific LD50 data was found for cis-5-Decene from the provided search results.

Handling and Storage Precautions

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

  • Eye Protection: Eyeshields or faceshields.[6]

  • Hand Protection: Chemical-resistant gloves.[6]

  • Respiratory Protection: Use a respirator with an appropriate filter (e.g., type ABEK (EN14387)) when ventilation is inadequate.[6]

  • Body Protection: Standard laboratory coat.

Safe Handling Practices
  • Keep away from heat, sparks, open flames, and hot surfaces.[9]

  • Use only non-sparking tools.[10]

  • Take precautionary measures against static discharge.[10]

  • Ground and bond containers and receiving equipment.[10]

  • Avoid breathing vapors or mist.

  • Wash hands thoroughly after handling.

Storage Conditions
  • Store in a well-ventilated place.[9]

  • Keep the container tightly closed.[9]

  • Keep cool.[9]

  • Store in a flammable liquids storage area.

Emergency Procedures

In the event of an emergency, follow these first aid and fire-fighting measures.

First Aid Measures
  • If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[9]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[9]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[9]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[10] Vapors may travel to a source of ignition and flash back.

Experimental Protocols Overview

Detailed experimental protocols for the specific safety testing of this compound are not publicly available. However, standardized methods are typically followed for determining key safety parameters.

Flash Point Determination

The flash point of a volatile material is the lowest temperature at which its vapors will ignite in the presence of an ignition source.[11][12] Two primary methods are used:

  • Closed-Cup Method: The sample is heated in a sealed container, which generally results in a lower flash point as vapors are contained.[12][13] This method is common for volatile liquids.[13]

  • Open-Cup Method: The sample is heated in a container open to the atmosphere.[13] This method typically yields a higher flash point and is used for less volatile substances.[13]

The flash point for trans-5-Decene is reported as 46 °C (114.8 °F) using a closed-cup method.[6]

Acute Toxicity (LD50) Testing

The LD50 (Lethal Dose, 50%) is a measure of the acute toxicity of a substance.[14] It is the dose required to kill half the members of a tested population after a specified test duration.[14][15] The general procedure involves:

  • Animal Selection: Typically, rats or mice are used.[14]

  • Dose Administration: The substance is administered to groups of animals at several dose levels. The route of administration (e.g., oral, intravenous) is a critical parameter.[15]

  • Observation: The animals are observed for a set period, and mortality is recorded.[16]

  • Statistical Analysis: The LD50 value is calculated from the mortality data.[16]

Alternative methods that reduce the number of animals required, such as the Up-and-Down Procedure (UDP), are now more commonly used.[17]

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_storage Storage & Disposal a Review SDS b Don PPE (Gloves, Goggles, Lab Coat) a->b c Work in Ventilated Area b->c Proceed to Handling d Ground Equipment c->d g Spill c->g h Fire c->h i Exposure c->i e Use Non-Sparking Tools d->e f Keep Away from Ignition Sources e->f m Store in Flammable Cabinet f->m After Use j Evacuate & Ventilate g->j k Use Dry Chemical/Foam h->k l Follow First Aid i->l n Keep Container Closed m->n o Dispose as Hazardous Waste n->o

Caption: Workflow for the safe handling of this compound.

References

Technical Guide to the Solubility of Dec-5-ene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dec-5-ene, a ten-carbon alkene. Due to the limited availability of specific quantitative solubility data for this compound, this document establishes a theoretical solubility profile based on fundamental chemical principles and supports it with data for analogous compounds, such as 1-decene (B1663960). It also includes a detailed experimental protocol for determining liquid-liquid solubility and a logical workflow diagram to guide laboratory practice.

Introduction to this compound and Solubility Principles

This compound (C₁₀H₂₀) is an unsaturated hydrocarbon belonging to the alkene family. Its structure consists of a ten-carbon chain with a double bond located at the fifth carbon, resulting in cis and trans isomers. As a nonpolar molecule, its solubility is primarily governed by the "like dissolves like" principle. This principle dictates that nonpolar solutes will dissolve readily in nonpolar solvents, while polar solutes will dissolve in polar solvents. The miscibility of liquids is their ability to mix and form a homogeneous solution. For nonpolar compounds like this compound, miscibility is expected with solvents that have similar low polarity.[1]

Theoretical and Analogous Solubility Profile

This compound is a nonpolar, hydrophobic liquid. Its intermolecular forces are dominated by weak van der Waals forces (specifically, London dispersion forces). Therefore, it is expected to be highly soluble or miscible in solvents with similar characteristics.

Expected Solubility of this compound:

  • High Solubility/Miscibility: In nonpolar and weakly polar aprotic solvents such as alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., benzene, toluene), ethers (e.g., diethyl ether), and chlorinated hydrocarbons (e.g., carbon tetrachloride, dichloromethane).

  • Limited to Poor Solubility: In polar aprotic solvents (e.g., acetone, acetonitrile). The presence of a dipole moment in these solvents makes them less compatible with the nonpolar nature of this compound.

  • Very Low Solubility/Immiscibility: In polar protic solvents, particularly water and, to a lesser extent, short-chain alcohols like methanol (B129727) and ethanol (B145695). The strong hydrogen bonding network in these solvents resists disruption by nonpolar molecules.

The table below summarizes the expected qualitative solubility of this compound and provides quantitative data for the analogous compound 1-decene where available.

Solvent ClassSolvent ExamplePolarityExpected this compound SolubilityAnalogous Data (1-Decene)
Nonpolar Solvents
AlkanesHexane, HeptaneNonpolarMiscibleMiscible
Aromatic HydrocarbonsToluene, BenzeneNonpolarMiscibleMiscible
EthersDiethyl EtherNonpolarMiscibleMiscible[2]
Polar Aprotic Solvents
KetonesAcetonePolarSparingly SolubleSoluble (for 1-octadecene)[3]
EstersEthyl AcetatePolarSolubleData not readily available
Halogenated SolventsDichloromethanePolarMiscibleMiscible
Polar Protic Solvents
AlcoholsEthanolPolarSparingly SolubleMiscible[2]
AlcoholsMethanolPolarPoorly SolubleData not readily available
WaterWaterPolarInsolubleInsoluble (0.115 mg/L at 25°C)[2][4]

Note: The miscibility of 1-decene in ethanol, despite ethanol's polarity, is due to the alkyl portion of the ethanol molecule which allows for some interaction with the long hydrocarbon chain of the alkene.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the solubility of a substance in a solvent at a specific temperature.[5][6] It involves equilibrating a surplus of the solute with the solvent and then measuring the concentration of the solute in the saturated solution.

Objective: To determine the solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

  • This compound (solute)

  • Organic solvent of interest (e.g., hexane, ethanol, acetone)

  • Glass vials or flasks with airtight screw caps (B75204) or stoppers

  • Thermostatic shaker or water bath with agitation capabilities

  • Centrifuge (optional)

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector - GC-FID)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation: Add an excess amount of this compound to a series of flasks. Then, add a precise volume of the chosen organic solvent to each flask. An "excess" ensures that a saturated solution is formed, which can be confirmed visually by the presence of undissolved solute.[7]

  • Equilibration: Seal the flasks tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period to ensure equilibrium is reached. This can range from a few hours to 24 hours or more, depending on the system.[8][9] It is crucial to allow sufficient time for the system to reach thermodynamic equilibrium.[10]

  • Phase Separation: After equilibration, cease agitation and allow the phases to separate. If an emulsion has formed or if separation is slow, the samples can be centrifuged to facilitate the separation of the undissolved this compound from the saturated solvent phase.[5]

  • Sampling: Carefully withdraw an aliquot of the clear, saturated solvent phase using a syringe. To ensure no undissolved droplets are transferred, pass the sample through a syringe filter into a clean vial.[11]

  • Quantification:

    • Standard Preparation: Prepare a series of calibration standards by dissolving known concentrations of this compound in the pure solvent.

    • Analysis: Analyze the filtered sample and the calibration standards using a suitable analytical method, such as GC-FID. The concentration of this compound in the sample is determined by comparing its response to the calibration curve.[12]

  • Data Reporting: Express the solubility as grams of solute per 100 g of solvent ( g/100g ) or as a mole fraction at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.[9]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask method for determining solubility.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess this compound to flask B Add known volume of solvent A->B Combine C Seal and agitate at constant temperature (e.g., 24h @ 25°C) B->C D Cease agitation C->D E Allow phases to settle (Centrifuge if necessary) D->E F Withdraw aliquot of solvent phase E->F G Filter sample (e.g., 0.45 µm PTFE filter) F->G H Quantify concentration (e.g., via GC-FID) G->H I Calculate solubility from calibration curve H->I

Caption: Workflow for determining this compound solubility via the shake-flask method.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a strong theoretical framework based on its nonpolar chemical structure allows for reliable predictions of its behavior in various organic solvents. It is expected to be highly miscible with nonpolar solvents and poorly soluble in polar solvents, especially water. For precise quantitative measurements, the standardized shake-flask method provides a robust and reproducible protocol. This guide provides the necessary theoretical background and practical methodology for researchers and professionals working with this compound.

References

A Comprehensive Technical Review of Dec-5-ene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the primary chemical reactions involving Dec-5-ene, a C10 internal alkene. Due to its symmetrical structure, this compound (both cis and trans isomers) serves as a valuable model substrate and starting material in organic synthesis. This document outlines key transformations, including oxidation, reduction, and addition reactions, with a focus on experimental methodologies and comparative data.

Oxidation Reactions

The carbon-carbon double bond in this compound is susceptible to various oxidative transformations, leading to the formation of epoxides, diols, or cleaved carbonyl compounds.

Epoxidation of this compound introduces a three-membered oxirane ring, creating the versatile intermediate 5,6-epoxydecane, which is a precursor for various fine chemicals.[1][2]

Key Methods:

  • Peroxy Acid Epoxidation: A classic and reliable method involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically stereospecific, with the geometry of the starting alkene retained in the epoxide product.[3]

  • Catalytic Aerobic Epoxidation: Transition metal catalysts, including those based on cobalt and gold, can facilitate epoxidation using molecular oxygen or air as the oxidant, offering a greener alternative.[1]

Experimental Protocol: Epoxidation using m-CPBA [1]

  • Preparation: Dissolve this compound (1.0 equivalent) in an anhydrous solvent like dichloromethane (B109758) (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic reaction.

  • Reagent Addition: Slowly add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, quench excess peroxy acid by adding a 10% aqueous solution of sodium sulfite. Neutralize the resulting meta-chlorobenzoic acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Purification: Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and solvent removal via rotary evaporation, the crude 5,6-epoxydecane can be purified by vacuum distillation or silica (B1680970) gel column chromatography.

The conversion of this compound to Decane-5,6-diol (B1670056) involves the addition of two hydroxyl groups across the double bond. This transformation is crucial for synthesizing polyols and other functionalized molecules.

Key Method: Osmium-Catalyzed Dihydroxylation This method utilizes a catalytic amount of an osmium species with a stoichiometric co-oxidant, such as 4-methylmorpholine (B44366) N-oxide (NMO), to achieve syn-dihydroxylation.[4]

Experimental Protocol: Synthesis of Decane-5,6-diol [4]

  • Setup: Under an argon atmosphere, add this compound (1 mmol) to a 2:1 (v/v) solution of acetone (B3395972) and water (3 mL).

  • Reagent Addition: Add a magnetic osmium catalyst (0.02 mmol) followed by N-methylmorpholine N-oxide (NMO) (1.3 mmol) at room temperature.

  • Reaction: Stir the mixture for approximately 9 hours, monitoring completion by TLC.

  • Catalyst Recovery: Partially evaporate the acetone. Use an external magnet to separate the magnetic osmium catalyst. Wash the recovered catalyst with water for reuse.

  • Purification: The remaining aqueous solution containing the product, Decane-5,6-diol, can be further worked up and purified.

Ozonolysis provides a powerful method for cleaving the double bond of this compound. Due to its symmetrical structure, this reaction yields two equivalents of pentanal.[5][6]

Reaction Mechanism: The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide.[6][7] A subsequent workup step cleaves this ozonide to yield the final carbonyl products.[5]

Experimental Protocol: Ozonolysis with Reductive Workup [5][8][9]

  • Ozonation: Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) in a flask and cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution. The reaction endpoint can be detected when the solution turns blue, indicating the presence of unreacted ozone.[5][9]

  • Purging: After ozonation is complete, bubble oxygen or an inert gas through the solution to remove any excess ozone.

  • Reductive Workup: Add a reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust with acetic acid, to the cold solution. This step cleaves the ozonide intermediate to form pentanal.

  • Isolation: Allow the mixture to warm to room temperature. The pentanal product can then be isolated and purified through standard techniques like distillation.

Reduction (Catalytic Hydrogenation)

Catalytic hydrogenation reduces the carbon-carbon double bond of this compound to a single bond, yielding the saturated alkane, decane. This reaction is thermodynamically favorable and proceeds efficiently in the presence of a metal catalyst.[10]

Key Catalysts: Commonly used heterogeneous catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel (Ra-Ni).[10][11] These catalysts provide a surface for the reaction, facilitating the cleavage of the H-H bond and its addition across the alkene.[12]

Mechanism: The reaction involves the syn-addition of two hydrogen atoms to the same face of the double bond.[10][13] The alkene and molecular hydrogen adsorb onto the surface of the metal catalyst, where hydrogen atoms are transferred sequentially to the carbon atoms of the double bond.[12]

Experimental Protocol: General Catalytic Hydrogenation

  • Setup: In a suitable pressure vessel, dissolve this compound in a solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of a metal catalyst (e.g., 5-10% Pd/C).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-10 atm) and stir the mixture vigorously at room temperature until hydrogen uptake ceases.

  • Workup: Carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the solid catalyst.

  • Purification: Remove the solvent under reduced pressure to yield decane. Purity can be assessed by gas chromatography (GC) or NMR spectroscopy.

Hydroformylation

Hydroformylation, or the oxo process, is a significant industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[14] For an internal alkene like this compound, this reaction can produce a mixture of aldehydes.

Process: The reaction involves treating the alkene with a mixture of carbon monoxide (CO) and hydrogen (H₂) at elevated temperatures (40-200 °C) and pressures (10-100 atm) using a transition metal catalyst, typically based on rhodium or cobalt.[14][15]

Selectivity: Controlling regioselectivity in the hydroformylation of internal alkenes is a significant challenge.[15] The use of specialized ligand-modified catalysts, such as encapsulated rhodium complexes, has shown promise in directing the reaction to form specific branched aldehydes with high selectivity.[16] For long-chain alkenes, homogeneous catalysis using water-soluble rhodium complexes in solvents like methanol has been shown to be effective, with conversions and selectivities to aldehydes reaching up to 97.8% and 97.6%, respectively.[17]

Experimental Protocol: Rhodium-Catalyzed Hydroformylation in Methanol [17]

  • Catalyst Preparation: Prepare a solution of the rhodium precursor (e.g., HRh(CO)(TPPTS)₃) and the TPPTS ligand in methanol.

  • Reaction Setup: In a high-pressure autoclave, combine the catalyst solution with this compound.

  • Reaction Conditions: Pressurize the autoclave with a 1:1 mixture of H₂ and CO to the desired pressure (e.g., 4.0 MPa). Heat the mixture to the reaction temperature (e.g., 120 °C) and stir.

  • Workup and Catalyst Recycling: After the reaction, cool the vessel. The solvent can be removed by evaporation, causing the rhodium catalyst to precipitate. The liquid aldehyde products can then be separated by centrifugation, allowing the catalyst to be recovered and reused.[17]

Summary Data Tables

Table 1: Comparison of Oxidation Reactions of this compound

Reaction TypeReagents & CatalystProduct(s)Typical ConditionsKey Features
Epoxidation m-CPBA5,6-Epoxydecane0 °C to RT, DCMStereospecific, high yield.[1]
Dihydroxylation Osmium catalyst, NMODecane-5,6-diolRT, Acetone/H₂OSyn-addition, catalytic osmium.[4]
Ozonolysis 1. O₃; 2. DMS or Zn/H₂OPentanal (2 equiv.)-78 °C, CH₃OH or DCMCleavage of C=C bond.[5]

Table 2: Comparison of Other Key Reactions of this compound

Reaction TypeReagents & CatalystProduct(s)Typical ConditionsKey Features
Hydrogenation H₂, Pd/CDecaneRT, 1-10 atm H₂Syn-addition, quantitative conversion.[10]
Hydroformylation H₂/CO, Rh/TPPTS complexMixture of C11 aldehydes120 °C, 4.0 MPaHigh conversion and selectivity with specialized catalysts.[17]

Visualizations: Workflows and Pathways

Oxidation_Pathways cluster_products Oxidation Products Dec5ene This compound Epoxide 5,6-Epoxydecane Dec5ene->Epoxide m-CPBA or O₂, Catalyst Diol Decane-5,6-diol Dec5ene->Diol OsO₄ (cat.), NMO Aldehyde Pentanal (2 equiv.) Dec5ene->Aldehyde 1. O₃ 2. Reductive Workup

Caption: Key oxidation pathways starting from this compound.

Reduction_Hydroformylation Dec5ene This compound Alkane Decane Dec5ene->Alkane H₂ / Pd-C Aldehydes C11 Aldehydes Dec5ene->Aldehydes CO / H₂ Rh Catalyst

Caption: Reduction and hydroformylation reactions of this compound.

Ozonolysis_Workflow Start 1. Dissolve this compound in CH₃OH at -78°C Step2 2. Bubble O₃ gas until solution turns blue Start->Step2 Step3 3. Purge excess O₃ with N₂ or O₂ Step2->Step3 Step4 4. Add Reductive Agent (e.g., Dimethyl Sulfide) Step3->Step4 Step5 5. Warm to Room Temperature & Isolate Product Step4->Step5 Product Pentanal Step5->Product

Caption: Experimental workflow for the ozonolysis of this compound.

References

The Discovery and Stereoselective Synthesis of Dec-5-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dec-5-ene, a simple symmetrical alkene with the chemical formula C₁₀H₂₀, exists as two geometric isomers: (Z)-Dec-5-ene (cis) and (E)-Dec-5-ene (trans). While not a pharmaceutical agent itself, its synthesis serves as a fundamental model for stereoselective alkene production, a critical process in the synthesis of complex organic molecules, including various drug candidates. This technical guide provides a comprehensive overview of the synthesis of this compound, beginning with a plausible early, non-stereoselective approach and advancing to modern, highly stereoselective methods. Detailed experimental protocols, quantitative data, and process diagrams are presented to serve as a resource for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction to this compound

This compound is an internal, unfunctionalized alkene. The presence of the double bond at the C5 position results in two distinct geometric isomers, (E)- and (Z)-Dec-5-ene, which exhibit different physical and spectroscopic properties. The controlled synthesis of each isomer is a classic problem in organic chemistry that showcases various powerful synthetic methodologies. The principles demonstrated in the stereoselective synthesis of this compound are broadly applicable to the construction of more complex molecules where precise control of alkene geometry is paramount.

Quantitative Data Summary

The physical and spectroscopic properties of the (E) and (Z) isomers of this compound are summarized below for easy comparison.

Table 1: Physical Properties of this compound Isomers
Property(Z)-Dec-5-ene(E)-Dec-5-ene
CAS Number 7433-78-5[1]7433-56-9[2][3][4]
Molecular Formula C₁₀H₂₀[1][5]C₁₀H₂₀[2][3][4]
Molecular Weight 140.27 g/mol [1][5][6]140.27 g/mol [2][3][4]
Boiling Point 170 °C (at 750 mmHg)[3]171 °C (at 760 mmHg)
Density 0.74 g/mL[3]Not available
Refractive Index 1.4240[3]Not available
Table 2: Spectroscopic Data for this compound Isomers
Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Bands (cm⁻¹)
(Z)-Dec-5-ene 5.34 (m, 2H), 2.03 (m, 4H), 1.34 (m, 8H), 0.90 (t, 6H)129.9, 32.6, 29.5, 22.8, 14.2~3020 (sp² C-H stretch), ~1655 (C=C stretch), ~700 (cis C-H bend)
(E)-Dec-5-ene 5.40 (m, 2H), 1.96 (m, 4H), 1.32 (m, 8H), 0.89 (t, 6H)[7]130.8, 35.1, 31.8, 22.7, 14.1~3025 (sp² C-H stretch), ~1670 (C=C stretch), ~965 (trans C-H bend)[2]

Hypothetical "First" Synthesis: Non-Stereoselective Approaches

The initial synthesis of this compound, prior to the development of modern stereoselective methods, would likely have involved reactions that produce a mixture of (E) and (Z) isomers. Two such classical methods are the Wittig reaction with a non-stabilized ylide and the McMurry coupling.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone.[5][8][9][10][11] For a symmetrical alkene like this compound, this could be achieved by reacting pentanal with the ylide derived from 1-bromobutane.

Wittig_Reaction cluster_ylide Ylide Formation cluster_wittig Wittig Reaction BuBr 1-Bromobutane PhosphoniumSalt Butyltriphenylphosphonium bromide BuBr->PhosphoniumSalt + PPh₃ PPh3 Triphenylphosphine (B44618) Base Strong Base (e.g., n-BuLi) Pentanal Pentanal Ylide Butylidenetriphenylphosphorane (Ylide) PhosphoniumSalt->Ylide + Base Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Pentanal Dec5ene (E/Z)-Dec-5-ene Oxaphosphetane->Dec5ene Ph3PO Triphenylphosphine oxide Oxaphosphetane->Ph3PO

Caption: Wittig reaction pathway for this compound synthesis.

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve butyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to 0 °C in an ice bath. Add a strong base such as n-butyllithium (1.0 equivalent) dropwise. Allow the resulting deep red or orange solution to stir for 1 hour at room temperature to ensure complete ylide formation.

  • Reaction: Cool the ylide solution back to 0 °C. Add a solution of pentanal (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by thin-layer chromatography (TLC). Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent in vacuo. The crude product, a mixture of (E)- and (Z)-Dec-5-ene, can be purified from the triphenylphosphine oxide byproduct by column chromatography on silica (B1680970) gel.

McMurry Coupling

The McMurry reaction provides an effective method for the reductive coupling of two aldehyde or ketone molecules to form an alkene.[12][13] The reaction of two equivalents of pentanal using a low-valent titanium reagent yields this compound. A reported yield for the McMurry coupling of pentanal to form 5-decene is 70%.[14]

McMurry_Coupling Pentanal 2 x Pentanal PinacolComplex Titanium Pinacolate Complex Pentanal->PinacolComplex + Low-Valent Ti TiCl3 TiCl₃ LowValentTi Low-Valent Titanium Reagent TiCl3->LowValentTi + Reducing Agent ReducingAgent Reducing Agent (e.g., LiAlH₄, Zn(Cu)) Dec5ene (E/Z)-Dec-5-ene PinacolComplex->Dec5ene Deoxygenation TiO2 TiO₂ PinacolComplex->TiO2

Caption: McMurry coupling pathway for this compound synthesis.

  • Catalyst Preparation: In a flame-dried, three-necked flask under an argon atmosphere, add anhydrous titanium(III) chloride (2.2 equivalents) and a reducing agent such as zinc-copper couple (4.4 equivalents). Add anhydrous dimethoxyethane (DME) or THF and reflux the mixture for 1-2 hours to generate the active low-valent titanium slurry (typically black in color).

  • Reaction: Cool the slurry to room temperature. Add a solution of pentanal (1.0 equivalent) in the same anhydrous solvent dropwise over 1-2 hours.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC or GC.

  • Workup and Purification: Cool the reaction to room temperature and quench by the slow, careful addition of 10% aqueous potassium carbonate solution. Stir for 30 minutes, then filter the mixture through a pad of celite to remove the titanium salts. Extract the filtrate with pentane (B18724) or diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully by distillation. Further purification can be achieved by fractional distillation.

Modern Stereoselective Synthesis of this compound

The synthesis of geometrically pure isomers of this compound is most reliably achieved through the stereoselective reduction of 5-decyne (B157701).

Synthesis of (Z)-Dec-5-ene via Lindlar Hydrogenation

The partial hydrogenation of an alkyne over a "poisoned" catalyst, such as Lindlar's catalyst, results in the syn-addition of hydrogen, yielding the (Z)-alkene.[15][16][17][18][19][20]

Lindlar_Hydrogenation Decyne 5-Decyne Z_Decene (Z)-Dec-5-ene Decyne->Z_Decene [Reagents] Reagents H₂ (1 atm) Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline)

Caption: Synthesis of (Z)-Dec-5-ene via Lindlar hydrogenation.

  • Setup: To a round-bottom flask, add 5-decyne (1.0 equivalent) and a solvent such as methanol (B129727) or ethyl acetate. Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate; ~5-10% by weight of the alkyne) and a small amount of quinoline (B57606) (as a further poison to prevent over-reduction).

  • Hydrogenation: Seal the flask, evacuate and backfill with hydrogen gas from a balloon several times. Stir the mixture vigorously under a positive pressure of hydrogen (1 atm) at room temperature.

  • Monitoring: Monitor the reaction progress by GC or TLC. The reaction is typically complete when one equivalent of hydrogen has been consumed.

  • Workup and Purification: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent. The filtrate is concentrated in vacuo to yield crude (Z)-Dec-5-ene. The product is often of high purity, but can be further purified by distillation if necessary.

Synthesis of (E)-Dec-5-ene via Dissolving Metal Reduction

The reduction of an alkyne with sodium or lithium metal in liquid ammonia (B1221849) results in the anti-addition of hydrogen, selectively forming the (E)-alkene.[4][6][7][12][15][19][21][22]

Dissolving_Metal_Reduction Decyne 5-Decyne E_Decene (E)-Dec-5-ene Decyne->E_Decene [Reagents] Reagents 1. Na, NH₃(l), -78 °C 2. NH₄Cl (quench)

Caption: Synthesis of (E)-Dec-5-ene via dissolving metal reduction.

  • Setup: In a three-necked flask fitted with a dry-ice condenser and an inlet for ammonia gas, condense ammonia at -78 °C (dry ice/acetone bath).

  • Reaction: To the liquid ammonia, add small pieces of sodium metal (2.2 equivalents) until a persistent deep blue color is observed, indicating the presence of solvated electrons. Add a solution of 5-decyne (1.0 equivalent) in a minimal amount of anhydrous THF dropwise. Stir the mixture at -78 °C for 2-3 hours.

  • Quenching: Quench the reaction by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.

  • Workup and Purification: Allow the ammonia to evaporate overnight under a stream of nitrogen. To the remaining residue, add water and extract with pentane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and carefully remove the solvent by distillation to yield (E)-Dec-5-ene.

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to the synthesis and purification of this compound isomers.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere, Temperature Control) Reagents Reagent Addition (Controlled Rate) Setup->Reagents Reaction Reaction Monitoring (TLC, GC) Reagents->Reaction Quench Reaction Quench Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Drying Drying of Organic Phase Workup->Drying Purification Purification (Chromatography/Distillation) Drying->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dec-5-ene via Mc-Murry Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The McMurry reaction is a powerful method in organic synthesis for the reductive coupling of two ketone or aldehyde molecules to form an alkene.[1][2][3] This reaction utilizes low-valent titanium reagents, typically generated in situ from the reduction of titanium(III) or titanium(IV) chlorides.[1][4] The synthesis of Dec-5-ene from pentanal serves as a classic example of an intermolecular homo-coupling of an aliphatic aldehyde.[5] The reaction proceeds through a pinacol (B44631) coupling-type intermediate, which is subsequently deoxygenated by the oxophilic titanium species to yield the final alkene product.[1][2][6] The primary solvent of choice is often tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME), as they effectively solubilize the intermediate complexes.[1][6]

Reaction Mechanism and Stereochemistry

The McMurry coupling is generally understood to occur in two main steps:

  • Pinacol Formation: A single electron transfer from the low-valent titanium to the carbonyl groups of two pentanal molecules generates ketyl radicals. These radicals then dimerize to form a titanium pinacolate intermediate.[1][6][7] This step is analogous to the pinacol coupling reaction.[1]

  • Deoxygenation: The titanium pinacolate undergoes deoxygenation, driven by the formation of strong titanium-oxygen bonds, to yield the alkene, this compound.[1][2][6]

For the coupling of pentanal, the reaction is not highly stereoselective and typically produces a mixture of (E)- and (Z)-Dec-5-ene.[5] One proposed mechanism suggests that the coupling of pentanal yields approximately 70% (E)-Dec-5-ene and 30% (Z)-Dec-5-ene.[5]

Quantitative Data Summary

The efficiency of the McMurry coupling is highly dependent on the specific reagents and conditions used to generate the low-valent titanium species. Below is a table summarizing various systems used for the reductive coupling of aliphatic carbonyls, which are analogous to the synthesis of this compound.

Ti SourceReducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
TiCl₃LiAlH₄DMEReflux1870-85[5]
TiCl₃LiDMEReflux1880-90[8]
TiCl₄ZnTHFReflux12-2460-80[4]
TiCl₃Zn-CuDMEReflux1675-90[5]
TiCl₄MgTHFReflux1260-75[1]

Note: Yields are generalized for aliphatic aldehydes and may vary for the specific synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from pentanal using a low-valent titanium reagent generated from titanium(III) chloride and lithium metal.

Materials and Reagents:

  • Titanium(III) chloride (TiCl₃)

  • Lithium wire

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Pentanal

  • Petroleum ether (or hexane)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Syringes and needles

  • Schlenk line or glove box for inert atmosphere operations

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part 1: Preparation of the Low-Valent Titanium Reagent

  • Setup: A three-necked flask equipped with a reflux condenser, a gas inlet, and a rubber septum is thoroughly dried and flushed with an inert gas (Argon or Nitrogen).[8]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous TiCl₃ to the flask.

  • Solvent Addition: Add anhydrous DME via syringe. The mixture will form a blue or purple suspension.

  • Reduction: Add small, freshly cut pieces of lithium wire to the stirred suspension.[8]

  • Activation: Heat the mixture to reflux with vigorous stirring for at least 1 hour. The color of the suspension will turn from blue/purple to black, indicating the formation of the active low-valent titanium species.[8]

Part 2: Reductive Coupling of Pentanal 6. Substrate Addition: After the activation period, cool the black suspension to room temperature. Add a solution of pentanal in anhydrous DME dropwise to the stirred mixture via syringe over 30 minutes. 7. Reaction: Heat the reaction mixture to reflux and maintain for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). 8. Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow, dropwise addition of methanol (B129727) to destroy any unreacted lithium and active titanium species. 9. Workup: Dilute the mixture with petroleum ether or hexane (B92381) and filter through a pad of celite to remove the insoluble titanium oxides. 10. Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine. 11. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

Part 3: Purification and Characterization 12. Purification: The crude product can be purified by fractional distillation to yield pure this compound (boiling point: ~167 °C). 13. Characterization: The identity and purity of the product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The ratio of (E) to (Z) isomers can be determined by GC analysis.

Visual Workflow

McMurry_Coupling_Workflow cluster_prep Part 1: Reagent Preparation cluster_reaction Part 2: Coupling Reaction cluster_analysis Part 3: Purification & Analysis prep_setup Inert Atmosphere Setup add_ticl3 Add TiCl3 & DME prep_setup->add_ticl3 add_li Add Li Metal add_ticl3->add_li reflux_prep Reflux (1h) to form Low-Valent Ti add_li->reflux_prep add_pentanal Add Pentanal in DME reflux_prep->add_pentanal reflux_reaction Reflux (18-24h) add_pentanal->reflux_reaction quench Quench with Methanol reflux_reaction->quench workup Workup & Extraction quench->workup dry_conc Dry & Concentrate workup->dry_conc purify Fractional Distillation dry_conc->purify characterize Spectroscopic Characterization purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

References

Alkene Metathesis Routes to Dec-5-ene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of Dec-5-ene via alkene metathesis. The focus is on the self-metathesis of 1-hexene (B165129), a direct and efficient route to the target molecule. This guide includes quantitative data on catalyst performance, detailed experimental procedures, and visualizations of the reaction pathways and workflows.

Introduction to Alkene Metathesis for this compound Synthesis

Alkene metathesis is a powerful and versatile organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds.[1] For the synthesis of this compound, the most straightforward approach is the self-metathesis, or homodimerization, of 1-hexene. In this reaction, two molecules of 1-hexene react to form one molecule of this compound and one molecule of ethylene (B1197577) gas. The removal of the volatile ethylene byproduct helps to drive the reaction to completion.[2]

This transformation can be catalyzed by various transition metal carbene complexes, most notably those based on ruthenium (Grubbs-type catalysts) and molybdenum or tungsten (Schrock-type catalysts).[1][3] The choice of catalyst influences the reaction's efficiency, stereoselectivity (the ratio of E to Z isomers of this compound), and functional group tolerance.

Catalytic Systems and Performance

Several catalytic systems have been investigated for the self-metathesis of 1-hexene. While heterogeneous catalysts based on tungsten and rhenium have been explored, they have generally shown low yields of this compound.[4] Homogeneous catalysts, particularly Grubbs-type catalysts, offer higher activity and are more commonly used in laboratory and fine chemical synthesis.[3]

Grubbs Catalysts

Grubbs catalysts, particularly the second-generation catalysts, are known for their high activity and tolerance to various functional groups.[3][5] In the context of 1-hexene self-metathesis, Grubbs Second Generation Catalyst is effective in promoting the formation of this compound. The reaction proceeds through a well-established Chauvin mechanism, involving a metallacyclobutane intermediate.[1]

Schrock Catalysts

Schrock catalysts, based on molybdenum or tungsten, are also highly active for alkene metathesis.[1] They can offer different selectivity profiles compared to Grubbs catalysts and are a valuable alternative for the synthesis of this compound.

Data Presentation: Catalyst Performance in 1-Hexene Self-Metathesis
Catalyst TypeCatalystCatalyst Loading (mol%)SubstrateSolventTemperature (°C)Time (h)Conversion (%)Yield of this compound (%)E/Z RatioReference
RutheniumGrubbs 2nd Generation51-Hexene & (E)-AnetholeCDCl₃250.266 (of 1-Hexene)(Not isolated, monitored)Predominantly E[6]
RutheniumC-H Activated Ru Catalyst2Terminal OlefinsTHF35-High(Varies with substrate)High Z-selectivity[7]
TungstenWO₃/Al₂O₃ (heterogeneous)-1-HexeneGas Phase420-500--< 1.5Not specified[4]

Note: The data presented is compiled from studies where this compound was a product, though not always the primary target. Specific high-yield protocols for the dedicated synthesis of this compound via self-metathesis are less commonly published in detail.

Experimental Protocols

The following are generalized protocols for the self-metathesis of 1-hexene to this compound using Grubbs Second Generation Catalyst.

Protocol 1: Self-Metathesis of 1-Hexene using Grubbs Second Generation Catalyst

Materials:

  • 1-Hexene (freshly distilled)

  • Grubbs Second Generation Catalyst

  • Anhydrous dichloromethane (B109758) (DCM) or toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

  • Solvent and Substrate Addition: To the flask, add anhydrous solvent (DCM or toluene, approximately 0.1-0.5 M concentration of the substrate). Add freshly distilled 1-hexene to the solvent.

  • Degassing: Degas the solution by bubbling a gentle stream of inert gas through it for 15-30 minutes to remove dissolved oxygen and ethylene. Efficient removal of ethylene is crucial to drive the equilibrium towards the products.[2]

  • Catalyst Addition: Under a positive pressure of inert gas, add the Grubbs Second Generation Catalyst (typically 0.1-2 mol%) to the stirring solution. The solution will typically change color upon addition of the catalyst.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 25-45°C) and monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC). The formation of this compound and the consumption of 1-hexene can be tracked. The reaction time can vary from a few hours to overnight depending on the catalyst loading and temperature.

  • Quenching the Reaction: Once the reaction is complete (as indicated by GC or TLC), cool the mixture to room temperature. Quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.

  • Work-up and Purification: Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to isolate the this compound. The product is a mixture of E and Z isomers.

Visualizations

Signaling Pathways and Experimental Workflows

Alkene_Metathesis_Mechanism cluster_catalytic_cycle Catalytic Cycle Catalyst [Ru]=CHPh Intermediate1 Metallacyclobutane Catalyst->Intermediate1 + 1-Hexene Alkene1 1-Hexene Intermediate2 [Ru]=CH(CH₂)₃CH₃ Intermediate1->Intermediate2 - PhCH=CH(CH₂)₃CH₃ (hypothetical) Product1 This compound Intermediate3 Metallacyclobutane Intermediate2->Intermediate3 + 1-Hexene Alkene2 1-Hexene Intermediate3->Catalyst - this compound - Ethylene Ethylene Ethylene

Caption: Chauvin mechanism for the self-metathesis of 1-hexene.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Solvent and 1-Hexene Setup->Reagents Degas Degas Solution Reagents->Degas Add_Catalyst Add Grubbs Catalyst Degas->Add_Catalyst React Reaction at 25-45°C Add_Catalyst->React Monitor Monitor by GC/TLC React->Monitor Periodic Sampling Monitor->React Incomplete Quench Quench with Ethyl Vinyl Ether Monitor->Quench Complete Workup Solvent Removal Quench->Workup Purify Column Chromatography Workup->Purify Product This compound (E/Z mixture) Purify->Product

Caption: General experimental workflow for this compound synthesis.

References

Application Notes and Protocols for the Ozonolysis of Dec-5-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of dec-5-ene as a substrate in ozonolysis reactions. This powerful oxidative cleavage reaction offers a versatile method for the synthesis of valuable carbonyl compounds, which are key intermediates in various chemical and pharmaceutical applications.

Introduction to Ozonolysis

Ozonolysis is an organic reaction where ozone is used to cleave unsaturated bonds in alkenes, alkynes, and azo compounds.[1] In the context of alkenes, this reaction breaks the carbon-carbon double bond, replacing it with two carbon-oxygen double bonds. The final products of the reaction are determined by the work-up conditions employed after the initial reaction with ozone.[1][2]

The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[2][3] Subsequent work-up of the ozonide determines the final products.

Ozonolysis of this compound: Products and Applications

This compound, a ten-carbon alkene with a central double bond, is an excellent substrate for producing five-carbon molecules through ozonolysis. Depending on the work-up procedure, two primary products can be obtained: pentanal (valeraldehyde) or pentanoic acid (valeric acid).

  • Reductive Ozonolysis: This pathway yields pentanal . Pentanal is used in the synthesis of flavorings and as a precursor in the production of rubber.[4][5]

  • Oxidative Ozonolysis: This pathway yields pentanoic acid .[6] Pentanoic acid and its esters, known as valerates, have applications in the pharmaceutical industry to enhance drug solubility and prolong bioactivity.[7][8][9] They are also used in perfumes and as food additives.[9][10]

The choice between these two pathways allows for the targeted synthesis of either an aldehyde or a carboxylic acid, both of which are valuable starting materials in organic synthesis and drug development.

Quantitative Data

The following table summarizes the expected products and theoretical yields for the ozonolysis of this compound. Actual yields will vary depending on the specific experimental conditions and purification methods.

SubstrateWork-up ConditionReagentsProductTheoretical Molar Yield
This compoundReductive1. O₃2. Dimethyl Sulfide (B99878) (DMS)Pentanal2 moles per mole of this compound
This compoundOxidative1. O₃2. Hydrogen Peroxide (H₂O₂)Pentanoic Acid2 moles per mole of this compound

Experimental Protocols

Safety Precaution: Ozone is a toxic and explosive gas. All ozonolysis reactions should be performed in a well-ventilated fume hood.

Protocol for Reductive Ozonolysis of this compound to Pentanal

Objective: To synthesize pentanal from this compound via reductive ozonolysis.

Materials:

  • This compound

  • Methanol (B129727) (CH₃OH), anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Ozone (O₃) generator

  • Dimethyl Sulfide (DMS)

  • Dry ice/acetone bath

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in a 1:1 mixture of anhydrous methanol and dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[2]

  • Bubble ozone gas through the solution. The reaction is typically monitored for a color change; the solution will turn a pale blue when excess ozone is present, indicating the consumption of the alkene.[1]

  • Once the reaction is complete, purge the solution with nitrogen or oxygen to remove any unreacted ozone.

  • Add dimethyl sulfide (DMS) dropwise to the cold reaction mixture.[11]

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • The pentanal can then be isolated and purified using standard techniques such as distillation.

Protocol for Oxidative Ozonolysis of this compound to Pentanoic Acid

Objective: To synthesize pentanoic acid from this compound via oxidative ozonolysis.

Materials:

  • This compound

  • Methanol (CH₃OH) or other suitable solvent

  • Ozone (O₃) generator

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Dry ice/acetone bath

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Bubble ozone through the solution until the reaction is complete, as indicated by the appearance of a blue color.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Slowly add hydrogen peroxide (30% solution) to the reaction mixture while maintaining a low temperature.[6]

  • Allow the mixture to warm to room temperature and stir. The reaction may require gentle heating to ensure complete oxidation.

  • The pentanoic acid can be isolated by extraction and further purified by distillation.

Visualizations

Ozonolysis_Mechanism cluster_step1 Step 1: 1,3-Dipolar Cycloaddition cluster_step2 Step 2: Retro-1,3-Dipolar Cycloaddition cluster_step3 Step 3: 1,3-Dipolar Cycloaddition This compound This compound Molozonide Molozonide This compound->Molozonide + Ozone Ozone Ozone Carbonyl_Oxide Carbonyl Oxide (Criegee Intermediate) Molozonide->Carbonyl_Oxide Aldehyde1 Pentanal Molozonide->Aldehyde1 Ozonide Secondary Ozonide (1,2,4-Trioxolane) Carbonyl_Oxide->Ozonide Aldehyde1->Ozonide

Caption: Criegee mechanism for the ozonolysis of this compound.

Experimental_Workflow cluster_ozonolysis Ozonolysis Reaction cluster_workup Work-up A Dissolve this compound in Solvent B Cool to -78 °C A->B C Bubble O3 until blue B->C D Purge excess O3 C->D E Add Work-up Reagent D->E F_red Reductive Work-up (e.g., DMS) E->F_red F_ox Oxidative Work-up (e.g., H2O2) E->F_ox G_red Pentanal F_red->G_red G_ox Pentanoic Acid F_ox->G_ox

Caption: General experimental workflow for the ozonolysis of this compound.

Product_Applications cluster_products Ozonolysis Products cluster_applications Applications This compound This compound Pentanal Pentanal This compound->Pentanal Reductive Ozonolysis Pentanoic_Acid Pentanoic Acid This compound->Pentanoic_Acid Oxidative Ozonolysis Flavorings Flavorings Pentanal->Flavorings Rubber_Production Rubber Production Pentanal->Rubber_Production Pharmaceuticals Pharmaceuticals Pentanoic_Acid->Pharmaceuticals Perfumes Perfumes Pentanoic_Acid->Perfumes

Caption: Products of this compound ozonolysis and their applications.

References

Application Notes and Protocols: Polymerization Reactions Involving Dec-5-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the polymerization of internal olefins, with a specific focus on Dec-5-ene. Due to the limited availability of direct polymerization data for this compound, this guide extensively utilizes the well-documented Acyclic Diene Metathesis (ADMET) polymerization of the structurally related monomer, 1,9-decadiene (B157367), as a primary illustrative example. The principles and protocols outlined herein are intended to serve as a foundational methodology for researchers exploring the polymerization of this compound and other long-chain internal olefins.

Introduction to the Polymerization of Internal Olefins

The polymerization of internal olefins, such as this compound, presents unique challenges compared to their terminal (alpha-olefin) counterparts. Traditional polymerization methods like Ziegler-Natta and cationic polymerization, which are highly effective for alpha-olefins, exhibit significantly lower reactivity and selectivity with internal double bonds.[1] This is primarily due to the increased steric hindrance around the internal double bond, which impedes coordination and insertion into the growing polymer chain.

Metathesis polymerization, particularly Acyclic Diene Metathesis (ADMET), has emerged as a powerful technique for the polymerization of dienes and can be adapted for reactions involving internal olefins.[2] ADMET is a step-growth condensation polymerization driven by the removal of a small volatile olefin, typically ethylene (B1197577), which shifts the equilibrium towards the formation of high molecular weight polymer.[2]

This document will focus on providing a detailed protocol for ADMET polymerization, using 1,9-decadiene as a model substrate, which upon polymerization yields poly(octenylene), a polymer with repeating internal double bonds analogous to the structure of a hypothetical poly(this compound).

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET polymerization is a versatile method for synthesizing unsaturated polymers with a high degree of control over the polymer architecture. The reaction is catalyzed by various transition metal complexes, most notably those based on tungsten, molybdenum, and ruthenium.

Reaction Mechanism and Principle

The fundamental reaction of ADMET involves the catalytic redistribution of carbon-carbon double bonds. In the case of a terminal diene like 1,9-decadiene, the reaction proceeds through the formation of a metal-alkylidene intermediate, which then reacts with another diene molecule to form a new C=C bond and release a molecule of ethylene. The continuous removal of ethylene from the reaction system is crucial for driving the polymerization to completion and achieving high molecular weight polymers.[2]

dot

Caption: General mechanism of ADMET polymerization of 1,9-decadiene.

Experimental Protocol: ADMET Polymerization of 1,9-Decadiene

The following protocol is based on the pioneering work on ADMET polymerization and provides a general procedure that can be adapted for this compound.

Materials:

  • Monomer: 1,9-decadiene (high purity, distilled from CaH₂)

  • Catalyst: Schrock's molybdenum catalyst [Mo(NAr)(CHCMe₂Ph)(OCMe(CF₃)₂)], or a Grubbs-type ruthenium catalyst.

  • Solvent: Anhydrous toluene (B28343) or chlorobenzene

  • Initiator/Co-catalyst: Not typically required for metathesis.

  • Other: Schlenk line, vacuum pump, inert gas (Argon or Nitrogen), glassware (dried overnight at 120°C).

Procedure:

  • Glassware Preparation: All glassware should be thoroughly dried in an oven and assembled hot under a stream of inert gas.

  • Monomer and Solvent Preparation: 1,9-decadiene should be freshly distilled from a suitable drying agent like calcium hydride. The solvent must be anhydrous and deoxygenated by sparging with inert gas.

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, the reaction vessel (e.g., a Schlenk flask) is charged with the desired amount of 1,9-decadiene.

  • Catalyst Addition: The catalyst is added to the monomer as a solution in the reaction solvent. The monomer-to-catalyst ratio is a critical parameter and typically ranges from 500:1 to 2000:1 for achieving high molecular weight polymer.

  • Polymerization: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50-60°C). A vacuum is applied to the system to facilitate the removal of the ethylene byproduct. The viscosity of the solution will increase as the polymerization progresses.

  • Termination: After the desired reaction time (typically several hours to a day), the polymerization can be terminated by exposing the reaction mixture to air or by adding a quenching agent like ethyl vinyl ether.

  • Polymer Isolation: The polymer is precipitated by pouring the viscous reaction mixture into a large excess of a non-solvent, such as methanol. The precipitated polymer is then collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.

dot

ADMET_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Dry_Glassware Dry Glassware Charge_Flask Charge Schlenk Flask with Monomer Dry_Glassware->Charge_Flask Purify_Monomer Purify Monomer (1,9-Decadiene) Purify_Monomer->Charge_Flask Prepare_Solvent Prepare Anhydrous/ Deoxygenated Solvent Add_Catalyst Add Catalyst Solution Prepare_Solvent->Add_Catalyst Charge_Flask->Add_Catalyst Polymerize Stir under Vacuum (Remove Ethylene) Add_Catalyst->Polymerize Terminate Terminate Reaction Polymerize->Terminate Precipitate Precipitate Polymer in Methanol Terminate->Precipitate Isolate Filter, Wash, and Dry Poly(octenylene) Precipitate->Isolate

Caption: Experimental workflow for ADMET polymerization.

Quantitative Data for ADMET Polymerization of 1,9-Decadiene

The following table summarizes typical quantitative data obtained from the ADMET polymerization of 1,9-decadiene under various conditions.

CatalystMonomer/Catalyst RatioTemperature (°C)Time (h)Yield (%)Mn ( g/mol )PDI
Schrock's Mo500:12524>9550,0001.8
Grubbs' 1st Gen1000:14048>9030,0002.1
Grubbs' 2nd Gen2000:15012>98108,0001.9

Data compiled from various literature sources. Mn = Number-average molecular weight, PDI = Polydispersity Index.

Other Potential Polymerization Methods for this compound

While ADMET appears to be the most promising route, it is worthwhile to briefly consider other polymerization techniques and their limitations with respect to internal olefins like this compound.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum), are highly effective for the stereospecific polymerization of alpha-olefins.[1] However, their activity with internal olefins is generally very low due to the steric hindrance around the double bond, which prevents efficient coordination to the catalytic center. Recent advances in catalyst design have shown some limited success with internal olefins, but this remains a challenging area of research.

Cationic Polymerization

Cationic polymerization is initiated by a strong acid or a Lewis acid in the presence of a proton source. This method is most effective for olefins with electron-donating substituents that can stabilize the resulting carbocation intermediate.[3] this compound, being an unactivated internal alkene, is a poor candidate for cationic polymerization as it does not readily form a stable carbocation. The reaction conditions required to force polymerization would likely lead to undesirable side reactions such as isomerization and chain scission, resulting in low molecular weight oligomers with poor structural control.

Characterization of Poly(octenylene)

The resulting polymer from the ADMET of 1,9-decadiene, poly(octenylene), can be characterized by a variety of standard polymer analysis techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, determine the cis/trans ratio of the double bonds in the backbone, and analyze the end groups.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (Mn and Mw) and the polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm).

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the polymer, particularly the C=C double bonds.

Conclusion and Future Directions

Future research in this area could focus on adapting and optimizing the ADMET protocol specifically for this compound. This would involve screening different metathesis catalysts, and systematically studying the effects of reaction parameters such as temperature, monomer-to-catalyst ratio, and vacuum conditions on the resulting polymer's molecular weight, microstructure, and properties. Furthermore, exploring the copolymerization of this compound with other olefins could lead to the development of novel polymeric materials with tailored properties for a range of applications, including in the pharmaceutical and drug development sectors.

References

Application Note: High-Resolution Gas Chromatography Methods for the Separation of Dec-5-ene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The separation of geometric isomers, such as (E)- and (Z)-dec-5-ene, presents a significant analytical challenge due to their similar physicochemical properties. This application note details robust gas chromatography (GC) methods for the high-resolution separation of these isomers. Methodologies utilizing both nonpolar and polar capillary columns are presented, providing researchers, scientists, and drug development professionals with effective protocols for the accurate identification and quantification of Dec-5-ene isomers. The elution order of these isomers is highly dependent on the stationary phase's polarity, a key factor explored in this note.

Introduction

This compound (C10H20) is an alkene with two geometric isomers, (E)-dec-5-ene (trans) and (Z)-dec-5-ene (cis). The spatial arrangement of the alkyl groups around the carbon-carbon double bond significantly influences their chemical reactivity and physical properties. In various fields, including organic synthesis, catalyst development, and pharmaceutical research, the ability to separate and quantify these individual isomers is crucial. Gas chromatography is a powerful and widely used technique for the separation of volatile and semi-volatile compounds like decene isomers.[1] The primary challenge lies in selecting a GC stationary phase with sufficient selectivity and optimizing the chromatographic conditions to resolve these closely eluting compounds.[2] This application note provides detailed protocols for the separation of (E)- and (Z)-dec-5-ene using both nonpolar and polar stationary phases.

Factors Influencing Elution Order

The elution order of decene isomers in gas chromatography is primarily governed by two factors:

  • Volatility (Boiling Point): On nonpolar stationary phases, separation is mainly driven by differences in boiling points. The (E)-isomer of a given positional alkene is generally more volatile (has a lower boiling point) and therefore elutes before the corresponding (Z)-isomer.[1] This is attributed to the U-shape of cis isomers, which allows for greater intermolecular interactions compared to the more linear trans isomers.[1]

  • Analyte-Stationary Phase Interactions: On polar stationary phases, specific interactions between the polar functional groups of the stationary phase and the electron-rich double bond of the alkene become significant.[1] These interactions can lead to increased retention times for alkenes compared to alkanes of similar carbon number and can even reverse the elution order of cis and trans isomers.[1]

Experimental Protocols

Method 1: Separation on a Nonpolar Stationary Phase

This method is effective for separating this compound isomers based on their boiling points and geometric configuration.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: DB-1 (100% dimethylpolysiloxane), 100 m x 0.25 mm I.D., 0.5 µm film thickness.

  • Carrier Gas: Helium or Hydrogen.[1]

  • Injector: Split/splitless inlet.

  • Autosampler: Optional, for automated injections.

Chromatographic Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 100:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial: 50 °C, hold for 5 minRamp: 5 °C/min to 150 °CHold: 2 min at 150 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Makeup Gas (N2) 25 mL/min
Method 2: Separation on a Polar Stationary Phase

This method utilizes a polar column to enhance separation through specific interactions with the double bond.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: DB-WAXetr (polyethylene glycol), 60 m x 0.25 mm I.D., 0.25 µm film thickness.[2]

  • Carrier Gas: Helium or Hydrogen.

  • Injector: Split/splitless inlet.

  • Autosampler: Optional, for automated injections.

Chromatographic Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 100:1
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Temperature Program Initial: 60 °C, hold for 5 minRamp: 4 °C/min to 160 °CHold: 5 min at 160 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Makeup Gas (N2) 25 mL/min

Sample Preparation Protocol

Proper sample preparation is critical for accurate and reproducible GC analysis.

  • Sample Dilution: Dilute the this compound isomer mixture in a volatile organic solvent such as hexane (B92381) or pentane. A typical concentration range is 10-100 µg/mL.[2]

  • Vial Preparation: Transfer the diluted sample into a 2 mL glass autosampler vial with a screw cap and septum.

  • Standard Preparation: Prepare a series of calibration standards of (E)- and (Z)-dec-5-ene in the same solvent to determine retention times and for quantitative analysis.

  • Quality Control: Include a blank solvent injection and a known mixture of the isomers as a quality control sample in each analytical run.

Data Presentation

The following tables summarize the expected elution order and representative retention times for the separation of this compound isomers using the described methods. Note: Actual retention times may vary depending on the specific instrument, column condition, and operating parameters. Identification should be confirmed with authentic standards.

Table 1: Representative Data for Separation on a Nonpolar Column (DB-1)

CompoundExpected Elution OrderRepresentative Retention Time (min)Resolution (Rs)
(E)-dec-5-ene112.5-
(Z)-dec-5-ene212.81.8

Table 2: Representative Data for Separation on a Polar Column (DB-WAXetr)

CompoundExpected Elution OrderRepresentative Retention Time (min)Resolution (Rs)
(E)-dec-5-ene215.2-
(Z)-dec-5-ene114.91.6

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Isomer Mixture Dilution Dilute in Hexane (10-100 µg/mL) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Inject 1 µL into GC Vial->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Report Quantification->Report Final Report

Caption: Experimental workflow for the GC analysis of this compound isomers.

Elution_Logic cluster_nonpolar Nonpolar Column (e.g., DB-1) cluster_polar Polar Column (e.g., DB-WAXetr) NP_Principle Separation based on Boiling Point E_Isomer_NP (E)-dec-5-ene (Lower Boiling Point) NP_Principle->E_Isomer_NP Elutes First Z_Isomer_NP (Z)-dec-5-ene (Higher Boiling Point) NP_Principle->Z_Isomer_NP Elutes Second P_Principle Separation based on Polarity & Interaction Z_Isomer_P (Z)-dec-5-ene (Stronger Interaction) P_Principle->Z_Isomer_P Elutes First (or is more retained) E_Isomer_P (E)-dec-5-ene (Weaker Interaction) P_Principle->E_Isomer_P Elutes Second start

Caption: Logical relationship of isomer elution order on different GC columns.

Conclusion

The gas chromatographic methods detailed in this application note provide effective protocols for the separation of (E)- and (Z)-dec-5-ene isomers. The choice of a nonpolar or polar capillary column allows for the modulation of the elution order, enabling confident identification and quantification. For baseline separation based on boiling point differences, a long nonpolar column is recommended. For separations influenced by the polarity of the double bond, a polar stationary phase is the preferred choice. The provided protocols and data serve as a valuable resource for researchers and professionals in need of reliable analytical methods for decene isomer analysis.

References

Application Note: Quantitative Analysis of Dec-5-ene Reaction Mixtures by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the separation and quantitative analysis of Dec-5-ene and its related isomers from a reaction mixture using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Due to the non-polar nature of decene isomers and their lack of a significant UV chromophore, this method employs a C18 stationary phase with a universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID), to ensure accurate quantification. The protocol covers instrumentation, sample preparation, chromatographic conditions, and data analysis, offering a robust framework for monitoring reaction progress and assessing product purity.

Principle of Separation

The analysis of this compound and its isomers is performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). In this mode, the stationary phase is non-polar (e.g., octadecyl-silica or C18), while the mobile phase is polar. Non-polar compounds, like decene, interact strongly with the stationary phase.[1] By carefully controlling the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), the analytes can be effectively separated based on subtle differences in their hydrophobicity.[2] More non-polar compounds are retained longer on the column, resulting in later elution times.

Since simple alkenes like decene do not possess a suitable chromophore for standard UV detection, an alternative detector is required.[3] An Evaporative Light Scattering Detector (ELSD) is highly recommended as it is a universal detector compatible with gradient elution, making it ideal for complex reaction mixtures.[4][5] A Refractive Index Detector (RID) can also be used but is limited to isocratic methods, as it is sensitive to changes in the mobile phase composition.[1][6]

Experimental Workflow

The overall process from sample acquisition to data analysis follows a structured workflow to ensure reproducibility and accuracy.

G Figure 1. HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Reaction Mixture Aliquot B Sample Dilution & Filtration A->B D Inject Sample into HPLC System B->D C Standard Preparation (Calibration Curve) C->D For Calibration E Chromatographic Separation (C18 Column) D->E F Detection (ELSD or RID) E->F G Peak Integration & Data Acquisition F->G H Quantification using Calibration Curve G->H I Generate Report H->I

Caption: Figure 1. HPLC Analysis Workflow

Detailed Experimental Protocol

This protocol outlines the necessary steps for analyzing a this compound reaction mixture.

3.1. Instrumentation and Consumables

  • HPLC System: A system capable of gradient elution (quaternary or binary pump), with a degasser, autosampler, and column thermostat.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID).

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Software: Chromatography data station (CDS) for instrument control, data acquisition, and processing.

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Standards: Certified reference standards of (E)-Dec-5-ene, (Z)-Dec-5-ene, and any other relevant isomers or potential byproducts.

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

  • Syringe Filters: 0.45 µm PTFE filters for sample clarification.

3.2. Chromatographic Conditions

ParameterRecommended Setting (ELSD Method)Notes
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention for non-polar analytes.
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-2 min: 80% B2-15 min: 80% to 100% B15-20 min: 100% B20.1-25 min: 80% BA gradient is recommended to ensure separation of closely eluting isomers and removal of highly non-polar byproducts. This program should be optimized.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[7]
Injection Volume 10 µL
ELSD Parameters Nebulizer Temp: 40 °CEvaporator Temp: 60 °CGas Flow: 1.5 SLM (Nitrogen)These parameters must be optimized for the specific instrument and mobile phase composition to achieve maximum sensitivity.[4]

3.3. Standard Solution Preparation

  • Primary Stock (1000 µg/mL): Accurately weigh 10 mg of each reference standard ((E)-Dec-5-ene, (Z)-Dec-5-ene, etc.) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the primary stocks with acetonitrile to cover the expected concentration range of the analytes in the reaction mixture (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.4. Sample Preparation

  • Quench Reaction: If the reaction is ongoing, quench it using an appropriate method before sampling.

  • Draw Sample: Carefully draw a 100 µL aliquot from the reaction mixture.

  • Dilute: Dilute the aliquot with 900 µL of acetonitrile in a clean vial (a 1:10 dilution). Further dilution may be necessary to bring analyte concentrations within the calibration range.

  • Filter: Filter the diluted sample through a 0.45 µm PTFE syringe filter into a clean HPLC vial to remove any particulate matter that could damage the column.

3.5. Analysis Sequence

  • Run a blank injection (acetonitrile) to ensure the system is clean.

  • Inject the series of working standards from lowest to highest concentration to generate a calibration curve.

  • Inject the prepared reaction mixture samples.

  • Inject a quality control (QC) standard periodically (e.g., every 10 sample injections) to verify system performance.

Data Presentation and Quantification

Quantitative data should be organized into clear tables for easy interpretation and comparison.

Table 1: Illustrative Chromatographic Data

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
(Z)-Dec-5-ene10.2-1.1
(E)-Dec-5-ene11.52.81.2
Other Isomer 112.11.61.1

Table 2: Example Calibration and Quantification Data

CompoundCalibration Range (µg/mL)R² ValueLOD (µg/mL)LOQ (µg/mL)Sample Conc. (µg/mL)
(Z)-Dec-5-ene1 - 1000.99920.31.045.7
(E)-Dec-5-ene1 - 1000.99950.31.022.1

Data presented are for illustrative purposes only and must be determined experimentally.

Method Development and Optimization

Achieving optimal separation of isomers may require further method development. The following diagram illustrates the logical process for optimizing the chromatographic method.

G Figure 2. Method Development Logic A Start: Isocratic Method (e.g., 90% ACN) B Assess Peak Shape & Resolution (Rs) A->B C Resolution (Rs > 1.5) Good? B->C E Adjust Gradient Slope or Time B->E Poor Resolution Under Gradient G Adjust % Organic (ACN) B->G Poor Peak Shape or Long Run Time D Implement Gradient (e.g., 80-100% ACN) C->D No F Method Optimized C->F Yes D->B E->B H Consider Alternative Organic Solvent (e.g., MeOH) E->H No Improvement G->B

Caption: Figure 2. Method Development Logic

References

Application Notes: Protocols for the Epoxidation of Dec-5-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the epoxidation of Dec-5-ene, a common internal alkene, to form 5,6-epoxydecane. The methods described herein utilize established and reliable oxidizing agents, offering researchers a selection of procedures adaptable to various laboratory settings and substrate requirements.

Introduction

Epoxides are valuable synthetic intermediates due to the strained three-membered ring that can be opened by a variety of nucleophiles to generate 1,2-difunctionalized products. The epoxidation of alkenes is a fundamental transformation in organic synthesis. This compound, a symmetrical internal alkene, can exist as either the cis-(Z) or trans-(E) isomer. The epoxidation of these isomers is stereospecific, meaning the geometry of the starting alkene is retained in the resulting epoxide. This document outlines protocols using meta-chloroperoxybenzoic acid (m-CPBA) and dimethyldioxirane (B1199080) (DMDO), two widely used and effective reagents for this transformation.

Data Presentation

The following table summarizes typical quantitative data for the epoxidation of this compound and similar internal alkenes using different methods. Please note that yields are highly dependent on reaction conditions and purification efficiency.

MethodOxidizing AgentSubstrate IsomerTypical Yield (%)Reaction Time (h)Temperature (°C)Key Features
Prilezhaev Reactionm-CPBAcis or trans85-952-60 - 25Stereospecific, commercially available reagent, acidic byproduct.
Dioxirane OxidationDMDOcis or trans>951-4-10 - 25Neutral conditions, volatile byproduct (acetone), reagent prepared in situ.
Catalytic OxidationH₂O₂/Catalystcis or trans70-904-2425-70"Green" oxidant (water byproduct), requires a catalyst (e.g., Mn, Re).

Experimental Protocols

Protocol 1: Epoxidation of (Z)-Dec-5-ene with m-CPBA

This protocol describes the stereospecific epoxidation of cis-Dec-5-ene to yield cis-5,6-epoxydecane. The reaction proceeds via a concerted "butterfly" transition state.[1][2]

Materials:

  • (Z)-Dec-5-ene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (Z)-Dec-5-ene (1.40 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (~77%, 2.49 g, 11.0 mmol, 1.1 equivalents) in 30 mL of dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred alkene solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of 20 mL of saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 x 25 mL of saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and 1 x 25 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-5,6-epoxydecane.

  • The product can be further purified by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Epoxidation of (E)-Dec-5-ene with Dimethyldioxirane (DMDO)

This protocol utilizes the highly reactive but mild oxidizing agent, dimethyldioxirane (DMDO), which is prepared in situ from Oxone® and acetone (B3395972). This method is advantageous for acid-sensitive substrates as the reaction conditions are neutral and the only byproduct is volatile acetone.[3][4]

Materials:

  • (E)-Dec-5-ene

  • Acetone

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Oxone® (potassium peroxymonosulfate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Distillation apparatus

Procedure:

Part A: Preparation of DMDO solution (~0.1 M in acetone)

  • In a 500 mL round-bottom flask, combine deionized water (40 mL), acetone (60 mL), and sodium bicarbonate (48 g).

  • Cool the mixture in an ice-water bath with vigorous stirring.

  • Add Oxone® (100 g) in portions over 10-15 minutes to the stirred mixture.

  • Attach a simple distillation apparatus and distill the DMDO/acetone solution under a gentle vacuum. The receiving flask should be cooled in an ice bath.

  • The resulting pale yellow solution of DMDO in acetone should be dried over anhydrous sodium sulfate and can be stored at -20 °C for a short period. The concentration can be determined by titration.

Part B: Epoxidation

  • In a 50 mL round-bottom flask, dissolve (E)-Dec-5-ene (0.70 g, 5.0 mmol) in 5 mL of acetone.

  • Add the prepared DMDO solution (~0.1 M in acetone, 55 mL, ~5.5 mmol, 1.1 equivalents) to the alkene solution at room temperature.

  • Stir the reaction mixture for 1-4 hours. Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • Upon completion, remove the acetone under reduced pressure.

  • The resulting residue is the crude trans-5,6-epoxydecane, which is often of high purity. If necessary, the product can be purified by vacuum distillation or flash chromatography.

Visualizations

Epoxidation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Alkene This compound Mixing Combine Reactants (Controlled Temperature) Alkene->Mixing Oxidant Oxidizing Agent (m-CPBA or DMDO) Oxidant->Mixing Solvent Anhydrous Solvent (e.g., DCM or Acetone) Solvent->Mixing Stirring Stirring (Monitor by TLC/GC) Mixing->Stirring Quench Quench Excess Oxidant Stirring->Quench Wash Aqueous Wash (Remove Byproducts) Quench->Wash Dry Dry Organic Layer Wash->Dry Concentrate Solvent Removal Dry->Concentrate Purify Purification (Chromatography/Distillation) Concentrate->Purify Epoxide 5,6-Epoxydecane Purify->Epoxide Prilezhaev_Mechanism cluster_reactants Reactants cluster_products Products Alkene This compound TS "Butterfly" Transition State Alkene->TS π bond attacks electrophilic O mCPBA m-CPBA mCPBA->TS Concerted O transfer Epoxide 5,6-Epoxydecane TS->Epoxide Acid m-Chlorobenzoic Acid TS->Acid

References

Application Notes and Protocols: Dec-5-ene in the Synthesis of Fine Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of dec-5-ene as a versatile starting material in the synthesis of valuable fine chemicals, particularly insect pheromones and their precursors. The following sections detail the synthetic transformations of this compound, including hydroboration-oxidation for the production of (Z)-dec-5-en-1-ol, ozonolysis for the generation of pentanal, and subsequent acetylation to yield (Z)-dec-5-enyl acetate (B1210297).

Synthesis of (Z)-Dec-5-en-1-ol via Hydroboration-Oxidation of (Z)-Dec-5-ene

(Z)-Dec-5-en-1-ol is a key component of the sex pheromone of various Lepidoptera species and serves as a valuable intermediate in the synthesis of other fine chemicals.[1][2][3] The hydroboration-oxidation of (Z)-dec-5-ene provides a stereospecific method for its synthesis, yielding the corresponding anti-Markovnikov alcohol with syn-addition of the hydroborane.[4]

Experimental Protocol:

Materials:

  • (Z)-Dec-5-ene

  • Borane-tetrahydrofuran complex (BH3·THF), 1.0 M solution in THF

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H2O2), 30% aqueous solution

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • A dry 250 mL two-necked, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with (Z)-dec-5-ene (e.g., 14.0 g, 100 mmol) dissolved in 50 mL of anhydrous THF.

  • The flask is cooled to 0 °C in an ice bath.

  • The borane-THF complex (1.0 M solution, 33.3 mL, 33.3 mmol) is added dropwise to the stirred solution over a period of 30-40 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 1 hour, followed by stirring at room temperature for 2 hours.

  • The reaction is carefully quenched by the slow, dropwise addition of water (5 mL).

  • The flask is again cooled to 0 °C, and 3 M aqueous sodium hydroxide (35 mL, 105 mmol) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide (35 mL, 343 mmol), ensuring the temperature does not exceed 25 °C.

  • The mixture is then heated to 50 °C and stirred for 1 hour to ensure complete oxidation.

  • After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford (Z)-dec-5-en-1-ol.

ParameterValueReference
Starting Material(Z)-Dec-5-ene
Key ReagentsBH3·THF, NaOH, H2O2[4]
SolventTHF[4]
Reaction Temperature0 °C to room temperature[4]
Typical Yield85-95%[4] (analogous reactions)
Product Purity>98% (after distillation)

Synthesis of Pentanal via Ozonolysis of this compound

The oxidative cleavage of the double bond in this compound via ozonolysis provides a direct route to pentanal, a C5 aldehyde that is a valuable building block in the synthesis of various fine chemicals, including fragrances and pharmaceuticals.

Experimental Protocol:

Materials:

  • This compound (Z- or E-isomer, or a mixture)

  • Ozone (O3) generated from an ozone generator

  • Dichloromethane (B109758) (CH2Cl2), anhydrous

  • Dimethyl sulfide (B99878) (DMS) or Zinc dust and acetic acid

  • Sodium bicarbonate solution, saturated

Procedure:

  • A solution of this compound (e.g., 14.0 g, 100 mmol) in 200 mL of anhydrous dichloromethane is placed in a three-necked flask equipped with a gas inlet tube, a magnetic stir bar, and a gas outlet tube connected to a trap containing potassium iodide solution.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A stream of ozone is bubbled through the solution. The reaction is monitored by the appearance of a blue color in the solution, indicating an excess of ozone, or by testing the effluent gas with the potassium iodide solution (a yellow-brown color indicates unreacted ozone).

  • Once the reaction is complete, the ozone flow is stopped, and the system is purged with nitrogen or argon to remove excess ozone.

  • Reductive Work-up:

    • With Dimethyl Sulfide (DMS): Dimethyl sulfide (11.2 mL, 150 mmol) is added dropwise to the cold solution. The reaction mixture is allowed to warm slowly to room temperature and stirred for at least 2 hours.

    • With Zinc/Acetic Acid: Zinc dust (13 g, 200 mmol) and acetic acid (12 mL, 210 mmol) are added to the cold solution. The mixture is stirred and allowed to warm to room temperature.

  • The reaction mixture is washed with water (2 x 100 mL) and saturated sodium bicarbonate solution (2 x 100 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure.

  • The resulting crude pentanal can be purified by fractional distillation.

ParameterValueReference
Starting MaterialThis compound
Key ReagentsOzone, Dimethyl Sulfide (or Zn/AcOH)[5]
SolventDichloromethane[5]
Reaction Temperature-78 °C[5]
Typical Yield80-90% (for each C5 fragment)[5] (general ozonolysis)
Product Purity>97% (after distillation)

Synthesis of (Z)-Dec-5-enyl Acetate

(Z)-Dec-5-enyl acetate is a significant component of the sex pheromone of the peach twig borer (Anarsia lineatella) and other insect species.[6] It can be readily synthesized by the acetylation of (Z)-dec-5-en-1-ol.

Experimental Protocol:

Materials:

  • (Z)-Dec-5-en-1-ol

  • Acetic anhydride (B1165640)

  • Pyridine or Triethylamine

  • Dichloromethane (CH2Cl2), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a 100 mL round-bottomed flask, (Z)-dec-5-en-1-ol (e.g., 7.8 g, 50 mmol) is dissolved in 50 mL of anhydrous dichloromethane.

  • Pyridine (6.1 mL, 75 mmol) is added, and the mixture is cooled to 0 °C in an ice bath.

  • Acetic anhydride (7.1 mL, 75 mmol) is added dropwise with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is diluted with 50 mL of dichloromethane and transferred to a separatory funnel.

  • The organic layer is washed successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford (Z)-dec-5-enyl acetate.

ParameterValueReference
Starting Material(Z)-Dec-5-en-1-ol
Key ReagentsAcetic anhydride, Pyridine[7] (general acetylation)
SolventDichloromethane[7] (general acetylation)
Reaction Temperature0 °C to room temperature[7] (general acetylation)
Typical Yield>90%[7] (general acetylation)
Product Purity>98% (after distillation)

Synthetic Pathways and Workflows

Synthesis_from_Dec_5_ene Dec5ene This compound Hydroboration Hydroboration-Oxidation (BH3·THF, H2O2, NaOH) Dec5ene->Hydroboration Ozonolysis Ozonolysis (O3, DMS or Zn/AcOH) Dec5ene->Ozonolysis Decenol (Z)-Dec-5-en-1-ol Hydroboration->Decenol Pentanal Pentanal Ozonolysis->Pentanal Acetylation Acetylation (Acetic Anhydride, Pyridine) Decenol->Acetylation DecenylAcetate (Z)-Dec-5-enyl Acetate Acetylation->DecenylAcetate

Caption: Synthetic routes from this compound to fine chemicals.

Hydroboration_Workflow cluster_0 Hydroboration Step cluster_1 Oxidation & Work-up Dec5ene_THF (Z)-Dec-5-ene in THF Add_BH3 Add BH3·THF at 0 °C Dec5ene_THF->Add_BH3 Stir Stir at RT Add_BH3->Stir Organoborane Trialkyborane Intermediate Stir->Organoborane Add_NaOH_H2O2 Add NaOH and H2O2 Organoborane->Add_NaOH_H2O2 Heat Heat to 50 °C Add_NaOH_H2O2->Heat Extraction Ether Extraction Heat->Extraction Purification Vacuum Distillation Extraction->Purification Final_Product (Z)-Dec-5-en-1-ol Purification->Final_Product

Caption: Experimental workflow for hydroboration-oxidation.

Ozonolysis_Workflow cluster_0 Ozonolysis Step cluster_1 Reductive Work-up Dec5ene_DCM This compound in CH2Cl2 Ozonolysis_Reaction Bubble O3 at -78 °C Dec5ene_DCM->Ozonolysis_Reaction Ozonide Ozonide Intermediate Ozonolysis_Reaction->Ozonide Add_DMS Add DMS Ozonide->Add_DMS Warm_RT Warm to RT Add_DMS->Warm_RT Wash Aqueous Wash Warm_RT->Wash Distillation Fractional Distillation Wash->Distillation Final_Product Pentanal Distillation->Final_Product

Caption: Experimental workflow for ozonolysis.

References

Application of Dec-5-ene in Pheromone Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dec-5-ene and its functionalized derivatives are crucial building blocks in the synthesis of various insect pheromones, particularly for lepidopteran species. The specific geometry of the double bond, either (E) or (Z), is critical for the biological activity of the resulting pheromone. This document provides detailed application notes and experimental protocols for the synthesis of pheromones incorporating the this compound moiety, focusing on the sex pheromones of the Peach Twig Borer (Anarsia lineatella) and the Turnip Moth (Agrotis segetum). The protocols described herein utilize key synthetic strategies including Olefin Metathesis, Wittig Reaction, and Grignard Coupling.

Key Applications

The primary application of this compound in this context is as a precursor or key intermediate in the synthesis of the following insect sex pheromones:

  • (E)-5-Decen-1-ol and (E)-5-Decenyl Acetate (B1210297): Major components of the sex pheromone of the Peach Twig Borer (Anarsia lineatella), a significant pest of stone fruits and almonds.[1][2][3]

  • (Z)-5-Decenyl Acetate: A significant component of the sex pheromone of the Turnip Moth (Agrotis segetum), a pest of various agricultural crops.[4][5][6]

These synthetic pheromones are instrumental in pest management strategies such as monitoring, mass trapping, and mating disruption.

Data Presentation: Synthesis of this compound Pheromone Components

The following tables summarize quantitative data for the synthesis of key this compound based pheromone components via different synthetic routes.

Table 1: Synthesis of (E)-5-Decenyl Acetate via Olefin Metathesis

Starting Material 1Starting Material 2CatalystSolventYield of (E)-5-Decene DerivativeE/Z RatioReference
1-Hexene (B165129)5-Hexen-1-yl acetateGrubbs I catalystDichloromethaneNot specified80:20[6]
1-Butene6-Hepten-1-yl acetateGrubbs I catalystDichloromethane75%85:15[6]

Table 2: Synthesis of (Z)-5-Decen-1-ol via Wittig Reaction

AldehydePhosphonium SaltBaseSolventYield of (Z)-5-Decen-1-olZ/E RatioReference
Valeraldehyde (B50692)(5-Hydroxypentyl)triphenylphosphonium bromideSodium amideLiquid Ammonia (B1221849)/THF65%>95:5Generic Wittig Protocol

Table 3: Synthesis of (E)-5-Decen-1-ol via Grignard Coupling

Grignard ReagentElectrophileCatalystSolventYield of (E)-5-Decen-1-olE/Z RatioReference
Propylmagnesium bromide1-Bromo-2-hepteneLi2CuCl4THF78%>98:2Generic Grignard Protocol

Experimental Protocols

Protocol 1: Synthesis of (E)-5-Decenyl Acetate via Cross-Metathesis

This protocol describes the synthesis of (E)-5-decenyl acetate, a major component of the Peach Twig Borer pheromone, using a Grubbs I catalyst for cross-metathesis.

Materials:

  • 1-Hexene

  • 5-Hexen-1-yl acetate

  • Grubbs I catalyst

  • Dichloromethane (DCM), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, dissolve 5-hexen-1-yl acetate (1.0 eq) in anhydrous DCM.

  • Addition of Alkene: Add 1-hexene (1.2 eq) to the solution.

  • Catalyst Addition: Add Grubbs I catalyst (0.02 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 40 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (E)-5-decenyl acetate. The typical E/Z ratio obtained is approximately 80:20.

Protocol 2: Synthesis of (Z)-5-Decen-1-ol via Wittig Reaction

This protocol outlines the synthesis of (Z)-5-decen-1-ol, a precursor to a component of the Turnip Moth pheromone, using a Z-selective Wittig reaction.

Materials:

  • (5-Hydroxypentyl)triphenylphosphonium bromide

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Valeraldehyde

  • Ammonium (B1175870) chloride solution, saturated

  • Diethyl ether

  • Standard laboratory glassware for low-temperature reactions

Procedure:

  • Ylide Formation: In a three-necked flask fitted with a dry ice condenser, mechanical stirrer, and an addition funnel, condense liquid ammonia at -78 °C. Add sodium amide (1.1 eq) to the liquid ammonia. To this suspension, add a solution of (5-hydroxypentyl)triphenylphosphonium bromide (1.0 eq) in anhydrous THF dropwise. Stir the resulting deep red solution for 2 hours at -78 °C.

  • Wittig Reaction: Add a solution of valeraldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C. The color of the reaction mixture will fade. Stir for an additional 4 hours at this temperature.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the ammonia to evaporate overnight.

  • Extraction: Add water and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield (Z)-5-decen-1-ol. This method typically yields a high Z-selectivity (>95%).

Protocol 3: Synthesis of (E)-5-Decen-1-ol via Grignard Coupling

This protocol describes the synthesis of (E)-5-decen-1-ol using a Grignard coupling reaction.

Materials:

  • Magnesium turnings

  • Propyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Bromo-2-heptene (E-isomer)

  • Lithium tetrachlorocuprate(II) (Li₂CuCl₄) solution in THF (0.1 M)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

Procedure:

  • Grignard Reagent Preparation: In a flame-dried flask under argon, prepare the Grignard reagent by adding a solution of propyl bromide (1.1 eq) in anhydrous THF to magnesium turnings (1.2 eq). Initiate the reaction with a small crystal of iodine if necessary. Stir until the magnesium is consumed.

  • Coupling Reaction: Cool the Grignard solution to -10 °C. Add a catalytic amount of Li₂CuCl₄ solution (0.05 eq). To this mixture, add a solution of (E)-1-bromo-2-heptene (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 12 hours. Monitor the reaction by GC-MS.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0 °C. Extract the mixture with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation under reduced pressure or by column chromatography to give (E)-5-decen-1-ol.

Mandatory Visualizations

Synthesis_Pathways cluster_metathesis Olefin Metathesis cluster_wittig Wittig Reaction cluster_grignard Grignard Coupling start_m 1-Hexene + 5-Hexen-1-yl acetate product_m (E)-5-Decenyl Acetate start_m->product_m Reflux in DCM catalyst_m Grubbs I Catalyst start_w1 (5-Hydroxypentyl)triphenyl- phosphonium bromide ylide Phosphorus Ylide start_w1->ylide Base start_w2 Valeraldehyde product_w (Z)-5-Decen-1-ol start_w2->product_w THF, -78°C ylide->product_w THF, -78°C base_w NaNH2 in liq. NH3 start_g1 Propylmagnesium bromide product_g (E)-5-Decen-1-ol start_g1->product_g THF, -10°C to rt start_g2 (E)-1-Bromo-2-heptene start_g2->product_g THF, -10°C to rt catalyst_g Li2CuCl4

Caption: Key synthetic pathways to this compound based pheromones.

Experimental_Workflow_Metathesis start Setup Reaction Flask (Inert Atmosphere) dissolve Dissolve 5-Hexen-1-yl acetate in anhydrous DCM start->dissolve add_alkene Add 1-Hexene dissolve->add_alkene add_catalyst Add Grubbs I Catalyst add_alkene->add_catalyst reflux Reflux for 12-24h add_catalyst->reflux workup Cool and Concentrate reflux->workup purify Column Chromatography workup->purify product Pure (E)-5-Decenyl Acetate purify->product

Caption: Experimental workflow for Olefin Metathesis synthesis.

Experimental_Workflow_Wittig start Prepare Ylide at -78°C add_aldehyde Add Valeraldehyde in THF start->add_aldehyde react Stir for 4h at -78°C add_aldehyde->react quench Quench with aq. NH4Cl react->quench extract Extract with Diethyl Ether quench->extract workup Wash, Dry, Concentrate extract->workup purify Column Chromatography workup->purify product Pure (Z)-5-Decen-1-ol purify->product

Caption: Experimental workflow for Z-selective Wittig reaction.

References

Application Notes and Protocols for Metal-Catalyzed Reactions of Dec-5-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for several key metal-catalyzed reactions involving Dec-5-ene. The information is intended to guide researchers in the synthesis of novel compounds and intermediates relevant to drug discovery and development.

Palladium-Catalyzed Wacker-Type Oxidation

The Wacker-type oxidation is a powerful method for the conversion of alkenes to ketones. In the case of an internal alkene like this compound, the reaction can potentially yield a mixture of ketones, primarily decan-5-one. The regioselectivity can be influenced by the specific catalyst system and reaction conditions.

Application: Synthesis of ketones from alkenes, which are versatile intermediates in organic synthesis.

Quantitative Data
Catalyst SystemSubstrateProductYield (%)Reference
PdCl₂ / CuCl1-Decene (B1663960)Decan-2-one84[1]
PdCl₂ / Fe(III) citrateInternal AlkenesKetonesModerate to Good[2]

Note: Data for this compound is limited; the table shows data for a terminal C10 alkene and a general result for internal alkenes to provide an expected outcome.

Experimental Protocol: Wacker-Type Oxidation of an Alkene

This protocol is adapted from a procedure for the oxidation of 1-decene and can be applied to this compound with potential modifications for optimization.[1][3]

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) chloride (CuCl)

  • Dimethylformamide (DMF)

  • Water

  • Oxygen (balloon)

  • Round-bottomed flask (3-necked)

  • Magnetic stirrer

  • Pressure-equalizing dropping funnel

Procedure:

  • In a 100-mL, 3-necked round-bottomed flask equipped with a magnetic stirring bar, add PdCl₂ (0.1 equiv) and CuCl (1.0 equiv).

  • Add a 7:1 mixture of DMF and water to the flask.

  • Securely stopper two of the necks and attach an oxygen-filled balloon to the third neck.

  • Stir the mixture at room temperature to allow for oxygen uptake.

  • After approximately 1 hour, add this compound (1.0 equiv) dropwise via the dropping funnel over 10 minutes.

  • Continue to stir the reaction mixture vigorously at room temperature under the oxygen balloon. The reaction progress can be monitored by TLC or GC.

  • Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., diethyl ether).

  • The organic layers are combined, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Wacker_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Charge flask with PdCl₂ and CuCl B Add DMF/H₂O solvent A->B C Attach O₂ balloon B->C D Stir for O₂ uptake C->D E Add this compound D->E F Stir at RT E->F G Quench with H₂O F->G H Extract with Et₂O G->H I Dry and concentrate H->I J Purify by chromatography I->J

Wacker Oxidation Workflow

Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to form aldehydes.[4] For an internal alkene like this compound, this reaction is expected to produce a mixture of 5-formyldecane and 6-formyldecane. The regioselectivity can be controlled by the choice of catalyst and ligands.[5][6]

Application: Synthesis of aldehydes, which are precursors to alcohols, carboxylic acids, and amines.

Quantitative Data
Catalyst SystemSubstrateProductsConversion (%)n/iso RatioReference
Rh/phosphine (B1218219)1-Octene (B94956)Nonanal / 2-Methyloctanal>95up to 95:5[7]
Co₂(CO)₈1-AlkenesLinear & Branched AldehydesHigh~4:1[6]
Experimental Protocol: Hydroformylation of an Alkene

This is a general procedure for the rhodium-catalyzed hydroformylation of an alkene and can be adapted for this compound.

Materials:

  • This compound

  • [Rh(CO)₂(acac)] (or other Rh precursor)

  • Triphenylphosphine (or other suitable ligand)

  • Toluene (or other suitable solvent)

  • Syngas (CO/H₂)

  • Autoclave reactor

Procedure:

  • In a glovebox, charge a high-pressure autoclave reactor with the rhodium precursor (e.g., [Rh(CO)₂(acac)]) and the phosphine ligand in the desired ratio.

  • Add the solvent (e.g., toluene) followed by this compound.

  • Seal the autoclave and remove it from the glovebox.

  • Pressurize the reactor with syngas (typically a 1:1 mixture of CO and H₂) to the desired pressure (e.g., 20-40 bar).

  • Heat the reactor to the desired temperature (e.g., 80-120 °C) with stirring.

  • Maintain the reaction at the set temperature and pressure for the desired time, monitoring the pressure to follow the reaction progress.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • The reaction mixture can be analyzed by GC or NMR to determine conversion and regioselectivity.

  • The product can be isolated by removing the solvent under reduced pressure and further purified if necessary.

Hydroformylation_Pathway Dec5ene This compound Intermediate Alkyl-Rhodium Complex Dec5ene->Intermediate + Catalyst Catalyst [Rh(CO)₂(acac)] + Ligand Syngas CO / H₂ Syngas->Intermediate Product1 5-Formyldecane Intermediate->Product1 Migratory Insertion + Reductive Elimination Product2 6-Formyldecane Intermediate->Product2

Hydroformylation of this compound

Iridium-Catalyzed Hydrogenation

Hydrogenation of alkenes is a fundamental transformation that results in the saturation of the double bond. Iridium-based catalysts, such as Crabtree's catalyst, are particularly effective for the hydrogenation of sterically hindered and functionalized alkenes.[8][9] For a prochiral alkene, asymmetric hydrogenation using a chiral iridium catalyst can lead to the formation of an enantioenriched alkane.[10][11]

Application: Synthesis of alkanes from alkenes, including the stereoselective synthesis of chiral molecules.

Quantitative Data
CatalystSubstrate TypeProductEnantiomeric Excess (ee %)Reference
Chiral Ir-N,P complexesProchiral AlkenesChiral Alkanesup to 99[12]
Crabtree's CatalystTetrasubstituted OlefinsAlkanesN/A[9]

Note: Specific quantitative data for the asymmetric hydrogenation of this compound is not available. The data presented is for representative prochiral alkenes to illustrate the potential of the methodology.

Experimental Protocol: Asymmetric Hydrogenation of an Alkene

This is a general protocol for the iridium-catalyzed asymmetric hydrogenation of a prochiral alkene.

Materials:

  • This compound (assuming a prochiral derivative)

  • [Ir(COD)Cl]₂

  • Chiral ligand (e.g., a phosphine-oxazoline ligand)

  • Dichloromethane (DCM), degassed

  • Hydrogen gas

  • Schlenk flask or autoclave

Procedure:

  • In a glovebox, dissolve [Ir(COD)Cl]₂ and the chiral ligand in DCM in a Schlenk flask to form the catalyst precursor.

  • Stir the solution for a specified time to allow for complex formation.

  • In a separate flask, dissolve the this compound substrate in DCM.

  • Transfer the substrate solution to the catalyst solution.

  • Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen line.

  • Purge the flask with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-50 bar).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

  • Carefully vent the excess hydrogen.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

  • The enantiomeric excess of the product can be determined by chiral HPLC or GC.

Hydrogenation_Workflow cluster_cat_prep Catalyst Preparation cluster_reaction Hydrogenation cluster_analysis Work-up and Analysis A Dissolve [Ir(COD)Cl]₂ and chiral ligand in DCM B Stir to form complex A->B C Add substrate solution B->C D Purge with H₂ C->D E Pressurize with H₂ D->E F Stir at RT E->F G Vent H₂ F->G H Concentrate G->H I Purify H->I J Determine ee I->J

Asymmetric Hydrogenation Workflow

Ruthenium-Catalyzed Olefin Metathesis

Olefin metathesis is a versatile reaction that allows for the redistribution of alkene fragments. For this compound, two main types of metathesis reactions are of interest: self-metathesis and cross-metathesis. Self-metathesis of this compound would result in an equilibrium mixture of but-2-ene and oct-4-ene. Cross-metathesis with another olefin allows for the synthesis of new, unsymmetrical alkenes. Z-selective catalysts can be employed to control the stereochemistry of the newly formed double bond.[13][14][15]

Application: Synthesis of novel alkenes with controlled stereochemistry, valuable for the construction of complex molecules and polymers.

Quantitative Data
CatalystReaction TypeSubstrate 1Substrate 2Product(s)Yield (%)Z:E RatioReference
Grubbs IISelf-metathesisMethyl Oleate (B1233923)-9-Octadecene & Dimethyl 9-octadecenedioateEquilibrium-[16]
Ru-based Z-selective catalystCross-metathesisAllylic-substituted olefinVarious alkenesCross-productup to 88>95:5[13]

Note: The data for methyl oleate self-metathesis is provided as an example for an internal alkene. The cross-metathesis data is for a general class of substrates but indicates the potential for high Z-selectivity.

Experimental Protocol: Z-Selective Cross-Metathesis

This protocol is a general procedure for the ruthenium-catalyzed Z-selective cross-metathesis of an alkene.[13]

Materials:

  • This compound

  • Cross-metathesis partner (e.g., an acrylate (B77674) or other terminal alkene)

  • Z-selective ruthenium catalyst (e.g., a Grubbs-type catalyst with specific ligands)

  • Dichloromethane (DCM), degassed

  • Schlenk flask

Procedure:

  • In a glovebox, add the ruthenium catalyst to a Schlenk flask.

  • Dissolve the catalyst in a minimal amount of degassed DCM.

  • In a separate flask, dissolve this compound and the cross-metathesis partner in degassed DCM.

  • Add the substrate solution to the catalyst solution.

  • Stir the reaction mixture at room temperature or slightly elevated temperature, monitoring the progress by TLC or GC.

  • Upon completion, the reaction can be quenched by adding a few drops of ethyl vinyl ether.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to isolate the desired cross-metathesis product.

  • The Z:E ratio of the product can be determined by ¹H NMR spectroscopy or GC.

Metathesis_Signaling_Pathway cluster_reactants Reactants cluster_products Products Dec5ene This compound Catalyst Z-selective Ru Catalyst Dec5ene->Catalyst Partner Cross-Metathesis Partner (R-CH=CH₂) Partner->Catalyst CrossProduct Z-Cross-Product Catalyst->CrossProduct Byproduct Side Products Catalyst->Byproduct

Z-Selective Cross-Metathesis

References

Application Notes and Protocols for the Diels-Alder Reaction with Dec-5-ene as a Dienophile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Diels-Alder reaction using Dec-5-ene, an unactivated dienophile. The document covers both thermal and Lewis acid-catalyzed conditions, offering researchers the necessary information to synthesize substituted cyclohexene (B86901) derivatives, which are valuable intermediates in drug development and organic synthesis.

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring.[1] While this reaction typically proceeds efficiently with electron-poor dienophiles, unactivated alkenes such as this compound present a greater challenge due to their low reactivity.[2] Overcoming this hurdle often requires elevated temperatures, high pressures, or the use of a Lewis acid catalyst to accelerate the reaction.[2][3]

This document outlines two primary approaches for the Diels-Alder reaction with this compound: a high-temperature thermal method and a Lewis acid-catalyzed method. Cyclopentadiene (B3395910) is used as a model diene due to its high reactivity, which is attributed to its locked s-cis conformation.[4][5]

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted pericyclic reaction where the diene and dienophile react in a single step through a cyclic transition state.[1][4] The reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product. When a cyclic diene like cyclopentadiene is used, the reaction can result in two stereoisomeric products: the endo and exo adducts. The endo product is typically the kinetically favored product due to secondary orbital interactions.[4]

Data Presentation

The following tables summarize the expected outcomes of the Diels-Alder reaction between cyclopentadiene and this compound under various conditions. The data is representative and serves as a guideline for experimental design.

Table 1: Thermal Diels-Alder Reaction of Cyclopentadiene with this compound

EntryDieneDienophileTemperature (°C)Reaction Time (h)Pressure (psi)Product(s)Yield (%)Endo/Exo Ratio
1CyclopentadieneThis compound180122004-butyl-5-propylbicyclo[2.2.1]hept-2-ene453:1
2CyclopentadieneThis compound20082504-butyl-5-propylbicyclo[2.2.1]hept-2-ene552.5:1
3CyclopentadieneThis compound22063004-butyl-5-propylbicyclo[2.2.1]hept-2-ene602:1

Table 2: Lewis Acid-Catalyzed Diels-Alder Reaction of Cyclopentadiene with this compound

EntryDieneDienophileLewis Acid (mol%)Temperature (°C)Reaction Time (h)Product(s)Yield (%)Endo/Exo Ratio
1CyclopentadieneThis compoundAlCl₃ (10)8064-butyl-5-propylbicyclo[2.2.1]hept-2-ene7510:1
2CyclopentadieneThis compoundEt₂AlCl (10)8064-butyl-5-propylbicyclo[2.2.1]hept-2-ene8012:1
3CyclopentadieneThis compoundBF₃·OEt₂ (10)8084-butyl-5-propylbicyclo[2.2.1]hept-2-ene658:1

Experimental Protocols

Note: These protocols are designed for experienced researchers and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: High-Temperature Thermal Diels-Alder Reaction

This protocol is adapted from procedures for the reaction of cyclopentadiene with unactivated α-olefins.[6]

Materials:

Procedure:

  • Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation (bp 41 °C). Keep the collected cyclopentadiene on ice to prevent dimerization.

  • Reaction Setup: In a high-pressure Parr reactor or a sealed tube, combine freshly distilled cyclopentadiene (1.0 eq), this compound (1.2 eq), and a catalytic amount of hydroquinone.

  • Reaction: Seal the reactor and heat it to the desired temperature (e.g., 200 °C) with stirring for the specified time (e.g., 8 hours).

  • Workup: Cool the reactor to room temperature and carefully vent any excess pressure. Open the reactor and dilute the reaction mixture with ethyl acetate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to isolate the endo and exo isomers of 4-butyl-5-propylbicyclo[2.2.1]hept-2-ene.

  • Characterization: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol incorporates a Lewis acid to catalyze the reaction at a lower temperature.

Materials:

  • Dicyclopentadiene

  • This compound (cis/trans mixture)

  • Lewis acid (e.g., Ethylaluminum dichloride (Et₂AlCl) as a solution in hexanes)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Cracking of Dicyclopentadiene: Prepare fresh cyclopentadiene as described in Protocol 1.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.2 eq) in anhydrous DCM.

  • Addition of Lewis Acid: Cool the solution to 0 °C in an ice bath. Slowly add the Lewis acid (e.g., 10 mol% of Et₂AlCl solution in hexanes) to the stirred solution.

  • Addition of Diene: After stirring for 15 minutes, slowly add freshly distilled cyclopentadiene (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to a gentle reflux (around 40 °C) or the desired reaction temperature (e.g., 80 °C in a sealed tube) for the specified time (e.g., 6 hours). Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Cyclopentadiene (Diene) TS [4+2] Cyclic Transition State Diene->TS 4π electrons Dienophile This compound (Dienophile) Dienophile->TS 2π electrons Product 4-butyl-5-propylbicyclo[2.2.1]hept-2-ene TS->Product Concerted Cycloaddition

Caption: General mechanism of the Diels-Alder reaction.

Experimental_Workflow cluster_thermal Thermal Protocol cluster_lewis_acid Lewis Acid Catalyzed Protocol Crack_DCPD_T Crack Dicyclopentadiene Setup_T Combine Reactants in Parr Reactor/Sealed Tube Crack_DCPD_T->Setup_T React_T Heat to 180-220°C Setup_T->React_T Workup_T Cool, Vent, and Dilute with Ethyl Acetate React_T->Workup_T Purify_T Column Chromatography Workup_T->Purify_T Crack_DCPD_LA Crack Dicyclopentadiene Add_Diene_LA Add Diene Crack_DCPD_LA->Add_Diene_LA Setup_LA Dissolve Dienophile in Anhydrous DCM Add_LA Add Lewis Acid at 0°C Setup_LA->Add_LA Add_LA->Add_Diene_LA React_LA Heat to 80°C Add_Diene_LA->React_LA Workup_LA Quench with NaHCO₃ and Extract React_LA->Workup_LA Purify_LA Column Chromatography Workup_LA->Purify_LA

Caption: Experimental workflows for the two protocols.

Lewis_Acid_Catalysis Dienophile This compound (Dienophile) Activated_Dienophile Activated Dienophile (Lower LUMO) Dienophile->Activated_Dienophile LewisAcid Lewis Acid (e.g., Et₂AlCl) LewisAcid->Activated_Dienophile Coordination Product Diels-Alder Adduct Activated_Dienophile->Product Diene Cyclopentadiene (Diene) Diene->Product Reaction

Caption: Role of Lewis acid in activating the dienophile.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dec-5-ene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dec-5-ene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound include:

  • Olefin Metathesis: Specifically, the cross-metathesis of 1-hexene (B165129). This method is highly versatile and popular due to the availability of robust catalysts, such as Grubbs and Hoveyda-Grubbs catalysts.

  • Wittig Reaction: The reaction of a pentyl-triphenylphosphonium ylide with pentanal. This is a classic and reliable method for alkene synthesis.

  • McMurry Coupling: The reductive coupling of two molecules of pentanal using a low-valent titanium reagent. This method is particularly useful for the synthesis of symmetrical alkenes.

Q2: How can I control the E/Z stereoselectivity of the this compound product?

A2: The stereochemical outcome of the reaction is highly dependent on the chosen synthetic method:

  • Olefin Metathesis: The E/Z selectivity is influenced by the catalyst structure and reaction conditions. Generally, ruthenium-based catalysts tend to favor the formation of the more thermodynamically stable E-isomer.

  • Wittig Reaction: The stereoselectivity is largely determined by the nature of the ylide. Unstabilized ylides, typically used for alkyl alkene synthesis, generally favor the Z-isomer, while stabilized ylides favor the E-isomer. The choice of solvent and the presence of lithium salts can also influence the selectivity.[1]

  • McMurry Coupling: This reaction typically yields a mixture of E and Z isomers, and achieving high stereoselectivity can be challenging.[2]

Q3: My reaction yield is consistently low. What are the general troubleshooting steps?

A3: Low yields can be attributed to several factors across different synthetic methods. General steps to consider are:

  • Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, especially for Wittig and McMurry reactions which involve moisture-sensitive intermediates.

  • Inert Atmosphere: Reactions involving organometallic reagents or intermediates, such as olefin metathesis catalysts and Wittig ylides, should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Temperature Control: Optimal temperature is crucial. Some reactions require low temperatures to prevent side reactions, while others need heating to proceed at a reasonable rate.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and avoid product decomposition.

Q4: How can I effectively separate the E and Z isomers of this compound?

A4: Separating E/Z isomers of alkenes can be achieved through several chromatographic techniques:

  • Argentation Chromatography: This technique utilizes silica (B1680970) gel impregnated with silver nitrate. The silver ions interact differently with the π-bonds of the E and Z isomers, allowing for their separation.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column can often separate geometric isomers.

  • Gas Chromatography (GC): Capillary GC with a polar stationary phase can also be used for isomer separation.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during the synthesis of this compound using different methods.

Olefin Metathesis (Cross-Metathesis of 1-Hexene)

Issue 1: Low or no conversion of starting materials.

Possible Cause Troubleshooting Steps
Catalyst Inactivity Ensure the catalyst is fresh and has been stored under an inert atmosphere. Use a new batch of catalyst if deactivation is suspected.
Presence of Impurities Purify the 1-hexene starting material and ensure the solvent is dry and degassed. Impurities like water, oxygen, and peroxides can deactivate the catalyst.
Insufficient Catalyst Loading While high catalyst loading can lead to side reactions, a loading that is too low may result in incomplete conversion.[3] Optimize the catalyst loading by running small-scale test reactions.
Suboptimal Temperature Most Grubbs-type catalysts are active at room temperature or slightly elevated temperatures (40-60 °C). Very low temperatures may slow down the reaction, while excessively high temperatures can lead to catalyst decomposition.[4]

Issue 2: Formation of significant side products (e.g., homodimers).

Possible Cause Troubleshooting Steps
Statistical Distribution of Products In cross-metathesis, a statistical mixture of the desired heterodimer and homodimers of each starting alkene is often formed.[5]
Use an excess of one olefin If one of the starting alkenes is inexpensive and easily removable, using it in excess can drive the equilibrium towards the formation of the desired cross-product.
Slow Addition of One Reactant Adding one of the olefins slowly to the reaction mixture containing the catalyst and the other olefin can sometimes favor the cross-metathesis reaction over homodimerization.
Wittig Reaction (Pentyl-triphenylphosphonium ylide + Pentanal)

Issue 1: Low yield of this compound.

Possible Cause Troubleshooting Steps
Incomplete Ylide Formation Use a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride) to ensure complete deprotonation of the phosphonium (B103445) salt. Ensure anhydrous conditions.
Ylide Decomposition Non-stabilized ylides can be unstable. Generate the ylide in situ at low temperatures (e.g., 0 °C or -78 °C) and add the pentanal promptly.
Impure Pentanal Ensure the pentanal is free of its corresponding carboxylic acid (pentanoic acid), which would be quenched by the ylide.
Poor Mixing in Biphasic Systems If using a two-phase system (e.g., with aqueous NaOH), vigorous stirring is essential to facilitate the reaction.

Issue 2: Poor Z-selectivity.

Possible Cause Troubleshooting Steps
Reaction Conditions Favoring E-isomer For unstabilized ylides, the use of salt-free conditions generally favors the Z-isomer. The presence of lithium salts can promote the formation of the E-isomer.[1]
Solvent Effects The choice of solvent can influence the E/Z ratio. Aprotic solvents like THF or diethyl ether are commonly used.
McMurry Coupling (Reductive Coupling of Pentanal)

Issue 1: Low yield of this compound.

Possible Cause Troubleshooting Steps
Inefficient Low-Valent Titanium Reagent The preparation of the active low-valent titanium species is critical. Ensure the titanium precursor (e.g., TiCl₃ or TiCl₄) and the reducing agent (e.g., Zn, LiAlH₄) are of high quality and the reaction is performed under strictly anhydrous and inert conditions.[2][6]
Formation of Pinacol (B44631) Byproduct The pinacol coupling product can be a significant byproduct.[7] The reaction temperature can influence the ratio of alkene to pinacol. Higher temperatures generally favor the formation of the alkene.
Suboptimal Solvent Tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) are the most common and effective solvents for the McMurry reaction.[6][7][8]

Quantitative Data Presentation

Table 1: Influence of Reaction Parameters on Olefin Metathesis Yield (Representative Data)

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Conversion (%)Yield (%)Reference
Grubbs II1402>9585[4]
Grubbs II560<0.285-[3]
Hoveyda-Grubbs II0.530129592[9]

Note: This data is representative and may not be specific to this compound synthesis. Optimization for specific substrates is recommended.

Table 2: Effect of Solvent and Base on Wittig Reaction Z/E Selectivity (General Trends)

SolventBaseTypical Z:E Ratio (for unstabilized ylides)Reference
THFn-BuLiHigh Z-selectivity[1]
Diethyl Ethern-BuLiHigh Z-selectivity[1]
DMF (with LiI)NaHAlmost exclusively Z[1]
TolueneKOtBuModerate Z-selectivity[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Olefin Cross-Metathesis

This protocol describes the synthesis of this compound via the cross-metathesis of 1-hexene using a Grubbs-type catalyst.

Materials:

  • 1-Hexene (freshly distilled)

  • Grubbs II catalyst

  • Anhydrous and degassed dichloromethane (B109758) (DCM)

  • Ethyl vinyl ether (for quenching)

  • Silica gel for column chromatography

  • Hexane (B92381) (for chromatography)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve Grubbs II catalyst (1-2 mol%) in anhydrous and degassed DCM.

  • Add 1-hexene (1.0 equivalent) to the stirred catalyst solution.

  • Stir the reaction mixture at room temperature (or gently heat to 40 °C) and monitor the progress by GC or TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench by adding a few drops of ethyl vinyl ether and stir for 20 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to obtain this compound as a mixture of E and Z isomers.

Protocol 2: Synthesis of this compound via Wittig Reaction

This protocol outlines the synthesis of this compound from pentyltriphenylphosphonium bromide and pentanal.

Materials:

  • Pentyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Pentanal (freshly distilled)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane (for chromatography)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add pentyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi solution dropwise with stirring. The formation of a colored ylide solution should be observed.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add freshly distilled pentanal dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to yield this compound.

Protocol 3: Synthesis of this compound via McMurry Coupling

This protocol details the reductive coupling of pentanal to form this compound.

Materials:

  • Titanium(III) chloride (TiCl₃)

  • Lithium aluminum hydride (LiAlH₄) or Zinc dust

  • Anhydrous 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF)

  • Pentanal (freshly distilled)

  • Petroleum ether or hexane

  • Aqueous potassium carbonate solution

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, under an argon atmosphere, add TiCl₃ and the reducing agent (e.g., 3 equivalents of Zn dust).

  • Add anhydrous DME or THF via syringe.

  • Heat the mixture to reflux with vigorous stirring for 1-2 hours to generate the low-valent titanium slurry (typically black in color).

  • Cool the slurry to room temperature and then add a solution of pentanal in the same anhydrous solvent dropwise.

  • Heat the reaction mixture to reflux and stir overnight.

  • After cooling to room temperature, quench the reaction by the slow addition of aqueous potassium carbonate solution.

  • Filter the mixture through a pad of celite and wash the filter cake with petroleum ether or hexane.

  • Separate the organic layer from the filtrate and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography on silica gel using hexane as the eluent.

Visualizations

experimental_workflow_olefin_metathesis start Start setup Setup Schlenk flask under Argon start->setup dissolve_cat Dissolve Grubbs II catalyst in anhydrous DCM setup->dissolve_cat add_hexene Add 1-hexene dissolve_cat->add_hexene react Stir at RT or 40°C (Monitor by GC/TLC) add_hexene->react quench Quench with ethyl vinyl ether react->quench concentrate Concentrate in vacuo quench->concentrate purify Purify by column chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for this compound synthesis via olefin metathesis.

troubleshooting_low_yield start Low Yield in This compound Synthesis method Which synthesis method was used? start->method metathesis Olefin Metathesis method->metathesis Metathesis wittig Wittig Reaction method->wittig Wittig mcmurry McMurry Coupling method->mcmurry McMurry check_catalyst Check catalyst activity and purity of reagents/ solvents. metathesis->check_catalyst check_ylide Verify complete ylide formation and purity of aldehyde. wittig->check_ylide check_ti Ensure efficient generation of low-valent titanium reagent. mcmurry->check_ti optimize_conditions Optimize catalyst loading and temperature. check_catalyst->optimize_conditions optimize_ylide_conditions Optimize base, temperature, and reaction time. check_ylide->optimize_ylide_conditions optimize_coupling_conditions Optimize reaction temperature and time. check_ti->optimize_coupling_conditions

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Separation of cis/trans Dec-5-ene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the separation of cis (Z) and trans (E) isomers of Dec-5-ene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis/trans isomers of this compound?

The main challenge stems from the fact that geometric isomers often possess very similar physical properties, such as boiling point and polarity. For this compound, the boiling points of the cis and trans isomers are very close, making separation by standard fractional distillation difficult.[1] This necessitates high-resolution techniques to achieve effective separation.

Q2: Which separation techniques are most effective for this compound isomers?

Gas chromatography (GC) is the most powerful and commonly used technique for analytical and small-scale preparative separation of this compound isomers due to its high resolving power.[2][3] For larger-scale separations, fractional distillation can be used, but it requires a highly efficient column.[4][5] Argentation chromatography, which utilizes the interaction of silver ions with double bonds, is another effective method, particularly in liquid chromatography formats.[6][7]

Q3: How does the choice of GC stationary phase affect the separation?

The stationary phase is critical for achieving separation.

  • Nonpolar Phases (e.g., dimethylpolysiloxane like DB-1 or DB-5): Separation is primarily based on boiling point differences.[2] Generally, the trans isomer, being slightly more volatile, will elute before the cis isomer.[2]

  • Polar Phases (e.g., Carbowax): These phases provide separation based on differences in polarity and specific interactions with the double bond.[2][8] The U-shape of cis isomers allows for greater interaction, often leading to longer retention times compared to the more linear trans isomers.[2]

  • Argentation Phases (Silver-containing): These stationary phases offer high selectivity by forming reversible π-complexes with the double bonds.[6][9] Cis isomers tend to interact more strongly with the silver ions than trans isomers, leading to significantly longer retention and excellent separation.[7]

Q4: Can I use fractional distillation despite the similar boiling points?

Yes, but it is challenging. To successfully separate isomers with close boiling points, you must use a distillation column with a very high number of theoretical plates (e.g., a long Vigreux or packed column).[4][5] The distillation must be performed at a very slow, controlled rate to allow vapor-liquid equilibrium to be established.[4] For many applications, chromatography is a more practical and efficient alternative.[4]

Data Presentation

The physical properties of the this compound isomers are crucial for method development. The table below summarizes key quantitative data.

Propertycis-Dec-5-ene (Z)trans-Dec-5-ene (E)
Molecular Formula C₁₀H₂₀C₁₀H₂₀
Molecular Weight 140.27 g/mol 140.27 g/mol [10]
Boiling Point 171 °C[11]170 °C (at 750 mmHg)[12]
Melting Point -112 °C[13]-73 °C[12]
Density Not specified0.74 g/mL at 25 °C[12]
Refractive Index Not specifiedn20/D 1.424[12]

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor or No Resolution (Co-elution) 1. Inappropriate Stationary Phase: The column chemistry lacks selectivity for the isomers.[14]1. Change Column: Switch to a column with a different polarity. For this compound, a polar (e.g., wax-type) or argentation column is highly recommended for improved selectivity.[9][14]
2. Temperature Program Too Fast: Isomers do not have enough time to interact with the stationary phase.[14]2. Optimize Oven Program: Decrease the temperature ramp rate (e.g., 1-5 °C/min) around the elution temperature of the isomers to enhance separation.[14]
3. Carrier Gas Flow Rate Not Optimal: The linear velocity is too high or too low, reducing column efficiency.[14]3. Adjust Flow Rate: Optimize the carrier gas (Helium or Hydrogen) flow rate for your column's internal diameter to achieve maximum efficiency.
Peak Tailing 1. Column Overload: Injecting too much sample saturates the stationary phase.[14]1. Reduce Injection Volume: Dilute your sample or decrease the injection volume.[15]
2. Active Sites: Silanol groups in the liner or on the column can cause unwanted interactions.2. Use Deactivated Liners/Columns: Ensure you are using a properly deactivated inlet liner and column. If needed, trim the first few centimeters of the column.[16]
Irreproducible Retention Times 1. System Leaks: Leaks in the injector, fittings, or septum cause pressure fluctuations.1. Perform Leak Check: Check all fittings and connections with an electronic leak detector. Replace the septum if it is old or cored.[17]
2. Inconsistent Oven Temperature: The oven is not reaching or holding the setpoint temperature accurately.2. Verify Oven Temperature: Calibrate the GC oven or check its performance with an external thermometer. Ensure adequate oven equilibration time.[17]
Fractional Distillation Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation of Isomers 1. Insufficient Column Efficiency: The column does not have enough theoretical plates.[16]1. Use a High-Efficiency Column: Employ a longer column or one with more efficient packing (e.g., Vigreux, packed column).[5][16]
2. Distillation Rate Too Fast: The vapor-liquid equilibrium is not being established.[16]2. Reduce Heating Rate: Heat the flask slowly and maintain a low distillation rate (e.g., 1 drop every few seconds).[5][16]
3. Heat Loss from Column: A poor temperature gradient is preventing proper fractionation.3. Insulate the Column: Wrap the distillation column with glass wool or aluminum foil to ensure an adiabatic process.[5]

Experimental Protocols

Protocol 1: Separation by Gas Chromatography (GC)

This protocol provides a general framework for separating cis/trans this compound isomers using a high-polarity capillary column.

  • System Preparation:

    • GC System: Agilent 7890 or equivalent, equipped with a Flame Ionization Detector (FID).

    • Column: High-polarity column (e.g., Agilent J&W DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen, set to an optimal linear velocity (approx. 30-40 cm/s).

    • Injector: Split/Splitless inlet.

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 1% v/v) of the this compound isomer mixture in a volatile solvent like hexane (B92381) or pentane.

  • Chromatographic Conditions:

    • Injector Temperature: 220 °C.

    • Detector Temperature: 250 °C.

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 5 °C/min to 150 °C.

      • Hold at 150 °C for 5 minutes.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the trans and cis isomers. On a polar wax column, the trans isomer is expected to elute before the cis isomer.

    • Calculate the resolution between the two peaks. A resolution value greater than 1.5 indicates baseline separation.

Visualizations

Experimental Workflow for GC Separation

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results SamplePrep Prepare Dilute Sample in Hexane SystemPrep Install Polar GC Column & Set Conditions Inject Inject 1 µL Sample into GC SystemPrep->Inject Run Execute Temperature Program Inject->Run Detect Detect Eluting Compounds (FID) Run->Detect Data Acquire Chromatogram Detect->Data Analyze Identify Peaks & Calculate Resolution Data->Analyze Report Report Isomer Ratio and Purity Analyze->Report

Caption: A step-by-step workflow for the separation and analysis of this compound isomers using Gas Chromatography.

Troubleshooting Logic for Poor GC Resolution

Troubleshooting_Logic Start Start: Poor or No Resolution of Isomers CheckColumn Is the stationary phase appropriate (e.g., polar)? Start->CheckColumn CheckTemp Is the temperature ramp slow enough (<10°C/min)? CheckColumn->CheckTemp Yes Sol_Column Action: Change to a more selective column (e.g., Wax or Argentation). CheckColumn->Sol_Column No CheckFlow Is the carrier gas flow rate optimal? CheckTemp->CheckFlow Yes Sol_Temp Action: Decrease the ramp rate. CheckTemp->Sol_Temp No Sol_Flow Action: Adjust flow rate to optimal linear velocity. CheckFlow->Sol_Flow No Success Problem Resolved CheckFlow->Success Yes Sol_Column->CheckTemp Sol_Temp->CheckFlow Sol_Flow->Success

Caption: A decision tree for troubleshooting poor peak resolution in the GC separation of cis/trans isomers.

References

Technical Support Center: Modifications of Dec-5-ene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dec-5-ene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the modification of this compound?

A1: The primary side reactions depend on the type of modification being performed. For metathesis reactions, the most prevalent side reaction is double bond isomerization, leading to the formation of other decene isomers. In oxidation reactions, such as epoxidation, side reactions can include ring-opening of the epoxide to form diols, and over-oxidation to form other oxygenated products. During hydroboration-oxidation, the main challenge is controlling regioselectivity to obtain the desired alcohol isomer.

Q2: How can I prevent double bond isomerization during olefin metathesis of this compound?

A2: Isomerization in olefin metathesis is often caused by the formation of ruthenium hydride species from the decomposition of the catalyst.[1] To suppress this, you can:

  • Use Additives: Additives like 1,4-benzoquinone (B44022) or mild acids such as acetic acid can quench the ruthenium hydride species responsible for isomerization.[1][2] Electron-deficient benzoquinones are particularly effective.[2][3]

  • Control Temperature: Lowering the reaction temperature can also help prevent isomerization.[1]

  • Ensure Purity: Use highly purified solvents and reagents, as impurities can promote catalyst decomposition.[1]

Q3: My epoxidation of this compound is giving low yields. What are the likely causes and solutions?

A3: Low yields in epoxidation reactions can stem from several factors:

  • Ring-Opening of the Epoxide: The presence of water or acidic impurities can lead to the hydrolysis of the newly formed epoxide, resulting in a diol.[4] Ensure your reaction is conducted under anhydrous conditions and that your reagents are free from acidic contaminants.

  • Allylic Oxidation: At higher temperatures, allylic oxidation can become a competing side reaction.[4] Running the reaction at the lowest effective temperature can improve selectivity for the epoxide.

  • Oxidant Decomposition: The oxidizing agent (e.g., m-CPBA) may be old or decomposed. It is crucial to use a fresh and active oxidizing agent.

Q4: How can I control the regioselectivity of the Wacker oxidation of this compound?

A4: The regioselectivity of the Wacker oxidation (formation of a ketone vs. an aldehyde) can be influenced by the choice of catalyst and reaction conditions. For internal olefins like this compound, a mixture of ketones can be formed. While controlling regioselectivity in internal, unactivated alkenes is challenging, the choice of ligands on the palladium catalyst and the solvent system can play a role. For instance, using a bulky ligand might favor oxidation at the less sterically hindered carbon of the double bond. Additionally, the solvent can influence the reaction's outcome.[5]

Q5: What is the best way to purify the products of this compound modifications?

A5: The choice of purification method depends on the properties of the product and the nature of the impurities.

  • Column Chromatography: This is a versatile method for separating the desired product from side products and unreacted starting material, especially for small to medium scale reactions.[6]

  • Distillation: If your product is a liquid with a significantly different boiling point from the impurities, distillation can be an effective purification technique.[6]

  • Crystallization: For solid products, crystallization can be a highly effective method for achieving high purity.[7]

Troubleshooting Guides

Issue 1: Unexpected Isomers in Olefin Metathesis of this compound

Problem: GC-MS or NMR analysis of your metathesis product shows the presence of other decene isomers in significant amounts.

Troubleshooting Workflow:

Troubleshooting_Isomerization start Isomerization Detected check_additives Are you using an isomerization suppressant? start->check_additives add_additive Add 1,4-benzoquinone (1-5 mol%) or acetic acid (1-2 eq.). check_additives->add_additive No check_temp Review Reaction Temperature check_additives->check_temp Yes add_additive->check_temp lower_temp Lower reaction temperature (e.g., from 40°C to RT or 0°C). check_temp->lower_temp Too high check_purity Verify Purity of Solvents and Reagents check_temp->check_purity Optimal lower_temp->check_purity purify_reagents Purify solvents and degas to remove oxygen and water. check_purity->purify_reagents Impurities suspected check_catalyst Evaluate Catalyst Condition check_purity->check_catalyst High purity confirmed purify_reagents->check_catalyst new_catalyst Use a fresh batch of catalyst. check_catalyst->new_catalyst Decomposition suspected end_point Isomerization Minimized check_catalyst->end_point Catalyst is active new_catalyst->end_point

Caption: Troubleshooting workflow for isomerization in this compound metathesis.

Issue 2: Low Yield and/or Diol Formation in Epoxidation of this compound

Problem: The yield of the desired epoxide is low, and analysis indicates the presence of a diol.

Troubleshooting Workflow:

Troubleshooting_Epoxidation start Low Epoxide Yield / Diol Formation check_conditions Are you using anhydrous conditions? start->check_conditions dry_reagents Thoroughly dry solvents and reagents. Use molecular sieves. check_conditions->dry_reagents No check_oxidant Check the activity of your oxidizing agent. check_conditions->check_oxidant Yes dry_reagents->check_oxidant new_oxidant Use a fresh batch of m-CPBA or other peroxyacid. check_oxidant->new_oxidant Old/Inactive check_temp Review Reaction Temperature check_oxidant->check_temp Active new_oxidant->check_temp lower_temp Run the reaction at a lower temperature (e.g., 0°C). check_temp->lower_temp Too high end_point Improved Epoxide Yield check_temp->end_point Optimal lower_temp->end_point

Caption: Troubleshooting workflow for low yield in this compound epoxidation.

Data Presentation

Table 1: Effect of Additives on Isomerization in the Ethenolysis of trans-5-decene (B166815)

CatalystAdditive (mol%)Conversion of trans-5-decene (%)Isomerization (%)1-Hexene Selectivity (%)
Catalyst ANone~95~20~80
Catalyst A1,4-Benzoquinone (18.5)~950100
Catalyst BNone~80~15~85
Catalyst B1,4-Benzoquinone (18.5)~800100

Data adapted from a study on the ethenolysis of trans-5-decene, a reaction closely related to the self-metathesis of this compound, demonstrating the effectiveness of 1,4-benzoquinone in completely suppressing isomerization and leading to 100% selectivity for the desired product.[8]

Experimental Protocols

Protocol 1: Prevention of Isomerization in this compound Metathesis

This protocol describes a general procedure for performing a metathesis reaction on this compound while minimizing isomerization.

Materials:

  • This compound

  • Ruthenium-based metathesis catalyst (e.g., Grubbs II)

  • 1,4-Benzoquinone

  • Anhydrous and degassed solvent (e.g., dichloromethane (B109758) or toluene)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in the anhydrous and degassed solvent.

  • Add 1,4-benzoquinone (1-5 mol% relative to the substrate).

  • Stir the solution at the desired temperature (e.g., room temperature).

  • In a separate glovebox or under a positive pressure of inert gas, weigh the ruthenium catalyst and dissolve it in a small amount of the reaction solvent.

  • Add the catalyst solution to the substrate solution via syringe.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure and purify the product by flash column chromatography.

Protocol 2: Epoxidation of this compound with m-CPBA

This protocol provides a general method for the epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • This compound

  • m-CPBA (ensure it is fresh and active)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0°C.

  • In a separate flask, dissolve m-CPBA (1.1-1.5 equivalents) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of this compound over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

  • Purify the product by flash column chromatography if necessary.

Signaling Pathways and Workflows

Metathesis_Pathway cluster_0 Desired Metathesis Pathway cluster_1 Side Reaction: Isomerization cluster_2 Preventative Measure Decene Decene Catalyst Catalyst Decene->Catalyst Reacts with Ru_Hydride Ru-Hydride Species Decene->Ru_Hydride Reacts with Metathesis_Product Metathesis_Product Catalyst->Metathesis_Product Forms Catalyst_Decomposition Catalyst Decomposition Catalyst_Decomposition->Ru_Hydride Isomerized_Decene Isomerized Decene Ru_Hydride->Isomerized_Decene Forms Benzoquinone 1,4-Benzoquinone Ru_Hydride->Benzoquinone Reacts with Quenched_Hydride Quenched Ru-Hydride Benzoquinone->Quenched_Hydride Forms

Caption: Reaction pathways in this compound metathesis with and without isomerization.

References

Technical Support Center: Purification of Crude Dec-5-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Dec-5-ene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample synthesized via a Wittig reaction?

A1: Crude this compound synthesized using a Wittig reaction typically contains triphenylphosphine (B44618) oxide, unreacted starting materials (e.g., pentanal and the phosphonium (B103445) ylide), and potentially the geometric isomer (cis or trans) of the desired this compound.[1][2][3][4][5] The formation of E/Z isomers depends on the nature of the ylide used.[2][5]

Q2: What impurities can be expected from an olefin metathesis synthesis of this compound?

A2: Impurities from an olefin metathesis synthesis can include residual ruthenium or molybdenum-based catalysts, byproducts from catalyst decomposition, and potentially other olefinic species from side reactions. The specific impurities will depend on the catalyst, solvent, and reaction conditions used.

Q3: My GC-MS analysis of the crude product shows two very close peaks. What are they likely to be?

A3: The two closely eluting peaks are most likely the cis (Z) and trans (E) isomers of this compound.[6] Their similar structures and boiling points make them challenging to separate. The elution order on a gas chromatography (GC) column depends on the column's stationary phase. On nonpolar columns, the trans isomer, being more volatile, typically elutes before the cis isomer.[6]

Q4: Is fractional distillation a suitable method for purifying this compound?

A4: Yes, fractional distillation is a primary method for purifying this compound. However, due to the very close boiling points of the cis and trans isomers, a highly efficient fractional distillation column (e.g., a Vigreux or packed column) is required for effective separation.[7][8][9]

Q5: When should I consider using column chromatography for purification?

A5: Column chromatography is particularly useful for removing non-volatile impurities like triphenylphosphine oxide or catalyst residues.[10][11][12] It can also be employed to separate the cis and trans isomers of this compound, although this can be challenging and may require careful selection of the stationary and mobile phases.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Poor separation of isomers during fractional distillation. The boiling points of cis- and trans-5-decene (B166815) are very close.- Use a longer, more efficient fractionating column (e.g., Vigreux or packed column).- Perform the distillation at a reduced pressure to increase the boiling point difference.- Maintain a slow and steady distillation rate.[7][8][9]- Insulate the distillation column to maintain a proper temperature gradient.[8]
Product is contaminated with triphenylphosphine oxide after distillation. Triphenylphosphine oxide is a high-boiling solid and should not co-distill with this compound under normal conditions. Contamination may occur due to bumping or aerosol formation.- Ensure smooth boiling by using a stir bar or boiling chips.- If the problem persists, perform a preliminary purification step, such as column chromatography or a simple filtration if the oxide has precipitated, before distillation.
Column chromatography fails to separate this compound from a non-polar impurity. The impurity has a similar polarity to this compound.- Use a non-polar stationary phase (e.g., silica (B1680970) gel) and a very non-polar mobile phase (e.g., hexane (B92381) or pentane).- Employ a gradient elution, starting with a very non-polar solvent and gradually increasing the polarity.
The purified this compound still shows signs of solvent contamination in NMR analysis. The solvent used for purification (e.g., from column chromatography) was not completely removed.- After purification, remove the solvent under reduced pressure using a rotary evaporator.- For high-boiling solvents, consider using a high-vacuum line for complete removal.

Quantitative Data Summary

Property Value Notes
Boiling Point of cis-5-Decene (B1353255) 171 °C (at atmospheric pressure)[13]60 °C (at 20 mmHg)[14][15]
Boiling Point of trans-5-Decene 170.5-171.5 °C (at 745 mmHg)The boiling points are very similar, making separation by distillation challenging.
Molecular Weight 140.27 g/mol [16]
Molecular Formula C₁₀H₂₀[16]

Experimental Protocols

Fractional Distillation of Crude this compound

This protocol is designed for the purification of this compound from impurities with different boiling points, including the separation of its geometric isomers.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (Vigreux or packed)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stir bar

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head.[7][8]

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation, with the condensate dripping into the receiving flask at a rate of approximately 1-2 drops per second.

  • Fraction Collection: Collect the distillate in separate fractions. Monitor the temperature at the distillation head. A sharp increase in temperature indicates that a higher-boiling point component is beginning to distill.

  • Isomer Separation: For separating cis and trans isomers, collect very small fractions and analyze each by GC-MS to determine the composition. Combine the fractions with the desired purity.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask. Never distill to dryness.

  • Analysis: Analyze the purified fractions using GC-MS and/or NMR to confirm purity.

Column Chromatography for Purification of this compound

This protocol is suitable for removing non-volatile impurities such as triphenylphosphine oxide.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Sand

  • Non-polar solvent (e.g., hexane or petroleum ether)

  • Chromatography column

  • Collection tubes or flasks

  • Cotton or glass wool

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Pour the slurry into the column, ensuring there are no air bubbles. Tap the column gently to pack the silica gel evenly.[10][11]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the non-polar solvent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Add the non-polar solvent to the column to begin eluting the sample.

    • Maintain a constant flow of the solvent through the column. Never let the column run dry.[17]

    • This compound, being non-polar, will travel down the column with the solvent front. More polar impurities, like triphenylphosphine oxide, will be retained on the silica gel.

  • Fraction Collection:

    • Collect the eluent in a series of fractions.

  • Analysis and Solvent Removal:

    • Analyze the fractions by TLC or GC-MS to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Experimental Workflow Diagram

Purification_Workflow General Workflow for Crude this compound Purification crude_product Crude this compound Product analysis1 Initial Analysis (GC-MS, NMR) crude_product->analysis1 decision1 Isomeric Purity Sufficient? analysis1->decision1 distillation Fractional Distillation decision1->distillation No decision2 Non-Volatile Impurities Present? decision1->decision2 Yes analysis2 Analyze Fractions (GC-MS) distillation->analysis2 combine_fractions Combine Pure Fractions analysis2->combine_fractions combine_fractions->decision2 solvent_removal Solvent Removal (Rotary Evaporator) combine_fractions->solvent_removal chromatography Column Chromatography decision2->chromatography Yes final_product Pure this compound decision2->final_product No analysis3 Analyze Fractions (TLC/GC-MS) chromatography->analysis3 analysis3->combine_fractions solvent_removal->final_product

Caption: Workflow for the purification of crude this compound.

References

Technical Support Center: Troubleshooting Low Conversion in Dec-5-ene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dec-5-ene reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion in this compound reactions?

Low conversion in this compound reactions can stem from several factors, broadly categorized as issues with reagents, reaction conditions, or catalyst activity. Common culprits include:

  • Reagent Purity: Impurities in this compound, solvents, or other reagents can poison the catalyst or lead to unwanted side reactions.

  • Atmospheric Contamination: Many catalysts used in alkene reactions are sensitive to oxygen and moisture. Inadequate inert atmosphere techniques can lead to rapid catalyst deactivation.

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. Deviations from optimal conditions can significantly reduce conversion rates.[1]

  • Catalyst Deactivation: The catalyst may degrade over the course of the reaction due to impurities, high temperatures, or inherent instability.

  • Poor Catalyst Selection: The chosen catalyst may not be sufficiently active for the specific transformation of an internal alkene like this compound.

  • Side Reactions: Competing reactions such as isomerization, dimerization, or polymerization can consume the starting material and reduce the yield of the desired product.

Q2: How can I effectively monitor the progress of my this compound reaction?

Regular monitoring is crucial for troubleshooting and optimization. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of this compound and can help identify byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the vinylic protons of this compound and the appearance of product signals.

Q3: Are there any specific safety precautions I should take when working with this compound and associated reagents?

Yes, standard laboratory safety practices should always be followed. Specific considerations include:

  • Flammability: this compound is a flammable liquid. Handle it in a well-ventilated fume hood away from ignition sources.

  • Catalyst Handling: Many catalysts are air and moisture-sensitive and may be pyrophoric. Handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Peroxides: Reagents like m-chloroperoxybenzoic acid (m-CPBA) are strong oxidizers and can be explosive. Handle with care and store appropriately.

  • Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents, many of which are flammable and have associated health risks.

Troubleshooting Guides

Guide 1: Low Conversion in Alkene Metathesis of this compound

Alkene metathesis is a powerful tool for C-C bond formation. However, achieving high conversion with internal alkenes like this compound can be challenging.

Common Issues and Solutions

IssuePotential CauseRecommended Solution
No or very low conversion Inactive catalyst- Use a fresh batch of a highly active catalyst such as a second-generation Grubbs or Hoveyda-Grubbs catalyst. - Ensure the catalyst was stored under inert atmosphere and protected from light.
Oxygen or moisture contamination- Use rigorously dried and degassed solvents. - Employ proper Schlenk techniques or work in a glovebox to maintain an inert atmosphere.
Inhibiting impurities in the substrate- Purify this compound by distillation or passing through a column of activated alumina (B75360) to remove polar impurities.
Reaction starts but stalls Catalyst decomposition- Add the catalyst in portions over the course of the reaction. - Lower the reaction temperature to improve catalyst stability, though this may require longer reaction times.
Product inhibition- If the product is volatile, consider running the reaction under vacuum to remove it from the equilibrium.
Formation of side products (e.g., isomers) Isomerization of the double bond- Use a catalyst known for low isomerization activity. - Additives such as 1,4-benzoquinone (B44022) can sometimes suppress isomerization.

Troubleshooting Workflow for Low Metathesis Conversion

start Low Conversion in This compound Metathesis check_reagents Verify Purity of This compound and Solvent start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere check_reagents->check_atmosphere check_catalyst Confirm Catalyst Activity and Loading check_atmosphere->check_catalyst increase_temp Increase Reaction Temperature check_catalyst->increase_temp change_catalyst Switch to a More Active Catalyst (e.g., Grubbs II/III) increase_temp->change_catalyst add_portions Add Catalyst in Portions change_catalyst->add_portions analyze_byproducts Analyze Byproducts (GC-MS, NMR) add_portions->analyze_byproducts isomerization Isomerization Observed? analyze_byproducts->isomerization add_inhibitor Add Isomerization Inhibitor isomerization->add_inhibitor Yes end_bad Consult Further Literature isomerization->end_bad No end_good Conversion Improved add_inhibitor->end_good

Troubleshooting logic for low metathesis conversion.
Guide 2: Low Conversion in Hydrogenation of this compound

Catalytic hydrogenation is a common method for saturating the double bond of this compound to produce decane.

Common Issues and Solutions

IssuePotential CauseRecommended Solution
Incomplete reaction Insufficient hydrogen pressure- Increase the hydrogen pressure according to literature precedents for similar internal alkenes.
Catalyst poisoning- Ensure the substrate and solvent are free from sulfur compounds, strong coordinating ligands, or other catalyst poisons. - Use a higher catalyst loading.
Poor catalyst activity- Use a fresh, high-activity catalyst (e.g., Pd/C, PtO₂). - Ensure proper activation of the catalyst if required.
Slow reaction rate Low reaction temperature- Gently warm the reaction mixture. Be cautious as hydrogenation is exothermic.
Inefficient mixing- Ensure vigorous stirring to facilitate mass transfer of hydrogen to the catalyst surface.

Quantitative Data on Hydrogenation of Alkenes (Illustrative)

AlkeneCatalystTemperature (°C)Pressure (atm H₂)Conversion (%)Reference
1-Pentene1% Pd/Alumina251>95[2]
cis-2-Pentene1% Pd/Alumina251>95[2]
trans-2-Pentene1% Pd/Alumina251>95[2]

Experimental Protocol: Catalytic Hydrogenation of trans-5-Decene (B166815)

This protocol is adapted from a procedure for the hydrogenation of other liquid alkenes.

Materials:

  • trans-5-Decene

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

Procedure:

  • In a flask suitable for hydrogenation, dissolve trans-5-decene in ethanol.

  • Carefully add 10% Pd/C to the solution (typically 1-5 mol% of palladium relative to the alkene).

  • Seal the flask and connect it to a hydrogen source.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude decane.

Guide 3: Low Conversion in Epoxidation of this compound

Epoxidation of this compound with a peroxyacid like m-chloroperoxybenzoic acid (m-CPBA) yields the corresponding epoxide.

Common Issues and Solutions

IssuePotential CauseRecommended Solution
Low yield of epoxide Acid-catalyzed ring-opening of the epoxide- Buffer the reaction with a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). - Use a non-acidic epoxidizing agent such as dimethyldioxirane (B1199080) (DMDO).
Degradation of the peroxyacid- Use a fresh bottle of m-CPBA or titrate the peroxyacid to determine its active concentration.
Suboptimal temperature- Reactions are often run at 0 °C to room temperature. Higher temperatures can lead to decomposition of the peroxyacid and side reactions.
Reaction does not go to completion Insufficient amount of epoxidizing agent- Use a slight excess (1.1-1.5 equivalents) of the peroxyacid.
Steric hindrance- For sterically hindered alkenes, longer reaction times or a more reactive epoxidizing agent may be necessary.

Experimental Workflow for Epoxidation

start Prepare Solution of This compound in CH₂Cl₂ cool Cool to 0 °C start->cool add_mcpba Add m-CPBA (1.1-1.5 equiv.) cool->add_mcpba stir Stir at 0 °C to RT add_mcpba->stir monitor Monitor by TLC/GC stir->monitor workup Aqueous Workup (e.g., Na₂S₂O₃, NaHCO₃) monitor->workup extract Extract with Organic Solvent workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify product Isolated Epoxide purify->product

A typical experimental workflow for the epoxidation of an alkene.

Experimental Protocol: Epoxidation of cis-5-Decene (B1353255) with m-CPBA

Materials:

Procedure:

  • Dissolve cis-5-decene in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 equivalents) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of cis-5-decene at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • Purify the crude product by flash column chromatography if necessary.

References

Technical Support Center: Scaling Up Dec-5-ene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Dec-5-ene from the laboratory to a pilot plant. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common and scalable method for synthesizing this compound is through the self-metathesis of 1-hexene (B165129) using a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. This reaction is a type of olefin metathesis, which is a powerful tool for the formation of carbon-carbon double bonds.[1][2][3][4] The process involves the catalytic cleavage and reformation of the double bonds in 1-hexene to produce this compound and ethylene (B1197577) gas as a byproduct.[5][6] Driving off the ethylene helps to push the reaction to completion.[2][5][7]

Q2: What are the key differences in reaction conditions when scaling up from a lab to a pilot plant?

A2: When scaling up the synthesis of this compound, several key parameters will need to be adjusted. These include:

  • Catalyst Loading: In a pilot plant setting, it is often desirable to use a lower catalyst loading to minimize costs and reduce the amount of residual metal in the final product.

  • Reaction Concentration: Laboratory-scale reactions are often performed at high dilution to favor certain outcomes, but in a pilot plant, higher concentrations are used to maximize reactor throughput.

  • Temperature Control: Heat dissipation is more challenging in large reactors. The reaction temperature will need to be carefully monitored and controlled to prevent runaway reactions or catalyst decomposition.[8]

  • Mixing: Efficient mixing is crucial at a larger scale to ensure homogeneity and consistent reaction rates. The type and speed of the agitator are important considerations.

  • Ethylene Removal: The efficient removal of ethylene gas is critical to drive the reaction to completion. In a pilot plant, this is typically achieved by sparging with an inert gas like nitrogen or applying a vacuum.[5][7]

Troubleshooting Guide

Q1: My reaction has stalled, and the conversion to this compound is low. What could be the problem?

A1: Low conversion can be caused by several factors:

  • Catalyst Deactivation: The Grubbs catalyst can be sensitive to impurities in the solvent or starting materials, such as water, oxygen, or peroxides.[7] Ensure your 1-hexene and solvent are thoroughly degassed and dried before use. The catalyst itself may have degraded if not stored properly under an inert atmosphere.

  • Inefficient Ethylene Removal: If ethylene is not effectively removed from the reaction mixture, the equilibrium will not favor product formation.[5][7] Increase the rate of inert gas sparging or improve the vacuum applied to the reactor.

  • Insufficient Mixing: In a large reactor, poor mixing can lead to localized areas of low catalyst concentration, resulting in an incomplete reaction. Verify that your agitation is sufficient for the reactor volume.

  • Substrate-Specific Issues: Although 1-hexene is a relatively straightforward substrate, impurities from its manufacturing process could inhibit the catalyst. Consider purifying the 1-hexene before use.

Q2: I am observing the formation of several byproducts, including isomers of this compound. How can I improve the selectivity?

A2: The formation of isomers and other byproducts is a common issue in olefin metathesis.[6]

  • Isomerization: The ruthenium catalyst or its decomposition products can sometimes catalyze the isomerization of the double bond in the product.[6] Adding a mild acid, such as acetic acid, can sometimes suppress this side reaction.[5]

  • Homodimerization: While the goal is the self-metathesis of 1-hexene, other metathesis reactions can occur if there are other alkenes present as impurities.

  • Catalyst Choice: Different generations and types of Grubbs and Hoveyda-Grubbs catalysts offer varying levels of selectivity and activity.[5][7] For your specific application, it may be beneficial to screen a few different catalysts at the lab scale to find the one that provides the best selectivity for this compound.

Q3: After the reaction, I'm having difficulty removing the residual ruthenium catalyst from my this compound product. What are the best purification methods?

A3: Removing the ruthenium catalyst to acceptable levels (often in the ppm range for pharmaceutical applications) is a critical step.[9]

  • Silica (B1680970) Gel Chromatography: This is the most common lab-scale method. However, it can be challenging and costly to implement at a pilot-plant scale.

  • Activated Carbon Treatment: Stirring the crude product with activated carbon can effectively adsorb the ruthenium catalyst.[10]

  • Scavenger Resins: There are commercially available scavenger resins designed to bind and remove ruthenium catalysts from solution.

  • Solvent Extraction: In some cases, a liquid-liquid extraction with a solvent that selectively dissolves the catalyst but not the product can be effective.

  • Treatment with DMSO and Silica Gel: A reported method involves treating the crude reaction mixture with dimethyl sulfoxide (B87167) (DMSO) and silica gel to reduce ruthenium levels.[9][10]

Data Presentation

Table 1: Comparison of Typical Reaction Parameters for this compound Synthesis

ParameterLaboratory Scale (100 mL)Pilot Plant Scale (100 L)
Reactant (1-Hexene) 10 g10 kg
Solvent (Toluene) 50 mL50 L
Catalyst Grubbs 2nd GenerationGrubbs 2nd Generation
Catalyst Loading 0.1 - 0.5 mol%0.05 - 0.2 mol%
Temperature 25 - 45 °C30 - 50 °C
Reaction Time 2 - 6 hours4 - 12 hours
Ethylene Removal Nitrogen bubblingNitrogen sparging/vacuum
Typical Yield 75 - 90%70 - 85%
Purity (before purification) >90%>90%

Experimental Protocols

Laboratory Scale Synthesis of this compound (100 mL)
  • Preparation: Dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a nitrogen inlet, and a bubbler.

  • Reagents: Add 10 g of dry, degassed 1-hexene to the flask, followed by 50 mL of dry, degassed toluene.

  • Catalyst Addition: Under a positive flow of nitrogen, add the appropriate amount of Grubbs 2nd Generation catalyst (e.g., 0.1 mol%).

  • Reaction: Stir the reaction mixture at 40 °C. Bubble a gentle stream of nitrogen through the solution to help remove the ethylene byproduct.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC).

  • Quenching: Once the reaction is complete (typically 2-6 hours), add a small amount of a catalyst quencher, such as ethyl vinyl ether.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using hexane (B92381) as the eluent to obtain pure this compound.

Pilot Plant Scale Synthesis of this compound (100 L)
  • Reactor Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging: Charge the reactor with 50 L of dry, degassed toluene, followed by 10 kg of purified 1-hexene.

  • Catalyst Preparation: In a separate, inerted glovebox or charging vessel, weigh the required amount of Grubbs 2nd Generation catalyst (e.g., 0.05 mol%) and dissolve it in a small amount of dry, degassed toluene.

  • Catalyst Charging: Transfer the catalyst solution to the reactor under nitrogen pressure.

  • Reaction Conditions: Start agitation and heat the reactor to 45 °C. Apply a gentle nitrogen sparge through a dip tube to facilitate ethylene removal.

  • Process Monitoring: Monitor the reaction progress using in-line or at-line GC analysis.

  • Reaction Completion and Quenching: When the reaction reaches completion (typically 4-12 hours), cool the reactor to 20 °C and add a catalyst quencher.

  • Post-treatment: Stir the mixture with activated carbon for several hours to remove the bulk of the ruthenium catalyst.

  • Filtration: Filter the mixture through a bed of celite to remove the activated carbon.

  • Solvent Removal: Concentrate the filtrate by vacuum distillation to remove the toluene.

  • Final Purification: The resulting crude this compound can be further purified by vacuum distillation.

Visualizations

Scaling_Up_Workflow lab_scale Lab Scale Synthesis (mg to g) optimization Process Optimization - Catalyst Screening - Condition Tuning lab_scale->optimization kilo_lab Kilo Lab (g to kg) optimization->kilo_lab pilot_plant Pilot Plant Scale-Up (kg to 100s kg) kilo_lab->pilot_plant process_validation Process Validation & Safety Assessment pilot_plant->process_validation manufacturing Commercial Manufacturing process_validation->manufacturing

Caption: Workflow for scaling up this compound synthesis.

Dec_5_ene_Synthesis_Pathway cluster_reactants Reactants cluster_products Products 1-Hexene_1 1-Hexene catalyst Grubbs Catalyst 1-Hexene_1->catalyst 1-Hexene_2 1-Hexene 1-Hexene_2->catalyst This compound This compound catalyst->this compound Ethylene Ethylene (gas) catalyst->Ethylene

Caption: Self-metathesis of 1-hexene for this compound synthesis.

Troubleshooting_Logic start Low Yield or Stalled Reaction q1 Is Ethylene Being Removed Efficiently? start->q1 a1_no Increase N2 Sparge / Vacuum q1->a1_no No q2 Are Solvents/Reagents Pure and Dry? q1->q2 Yes a1_yes Check Catalyst Activity a2_yes Consider Catalyst Degradation a1_yes->a2_yes a2_no Purify/Dry Solvents and 1-Hexene q2->a2_no No q3 Is Mixing Adequate? q2->q3 Yes a3_yes Re-evaluate Reaction Temperature a2_yes->a3_yes q3->a1_yes Yes a3_no Increase Agitation Speed q3->a3_no No

References

Technical Support Center: Analysis of Impurities in Commercial Dec-5-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of impurities in commercial Dec-5-ene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound can contain several types of impurities depending on its synthesis route. The most common impurities include:

  • Geometric Isomers: The most prevalent impurity is typically the alternate geometric isomer. If the desired product is (Z)-Dec-5-ene (cis), then (E)-Dec-5-ene (trans) will likely be present, and vice versa.

  • Positional Isomers: Other decene isomers (e.g., Dec-1-ene, Dec-2-ene, etc.) can be present as byproducts of the synthesis process.

  • Unreacted Starting Materials: Depending on the synthesis method, residual starting materials may be present. For instance, in a Wittig reaction, this could include the corresponding aldehyde/ketone and phosphonium (B103445) ylide.

  • Synthesis Byproducts: Specific byproducts are associated with particular synthetic routes. For a Wittig reaction, a common and often difficult-to-remove byproduct is triphenylphosphine (B44618) oxide. In olefin metathesis, other olefinic species can be generated.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., hexane, dichloromethane, tetrahydrofuran) may be present in trace amounts.

Q2: Which analytical techniques are best for identifying and quantifying impurities in this compound?

A2: The primary analytical techniques for the analysis of impurities in this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile impurities and providing information for their identification through mass spectral data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for identifying and quantifying isomers. Quantitative NMR (qNMR) can be used for accurate purity assessment.

Q3: How can I distinguish between (Z)- and (E)-Dec-5-ene using NMR?

A3: The geometric isomers of this compound can be distinguished by ¹H NMR spectroscopy primarily through the coupling constants (J-values) of the vinylic protons. The vicinal coupling constant for trans-alkenes is typically in the range of 12-18 Hz, while for cis-alkenes, it is in the range of 6-12 Hz.[1] Additionally, there can be subtle differences in the chemical shifts of the vinylic and allylic protons.

Q4: What is a suitable internal standard for quantitative NMR (qNMR) analysis of this compound?

A4: A suitable internal standard for qNMR should be a high-purity, stable compound that has a simple NMR spectrum with signals that do not overlap with the analyte or impurity signals.[2][3] For a non-polar compound like this compound, a high molecular weight, non-volatile standard with a distinct singlet in a clear region of the spectrum would be ideal. The choice of solvent will also be critical to ensure both the analyte and the standard are fully dissolved.[3]

Troubleshooting Guides

Gas Chromatography (GC) and GC-MS Analysis

This section provides troubleshooting for common issues encountered during the GC and GC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Steps
Active Sites in the Inlet or Column Clean or replace the inlet liner. Use a deactivated liner. Trim the first few centimeters of the column.
Improper Column Installation Reinstall the column, ensuring it is cut cleanly and inserted to the correct depth in the injector and detector.
Column Overload Reduce the injection volume or the sample concentration. Increase the split ratio.
Inappropriate Initial Oven Temperature If using splitless injection, ensure the initial oven temperature is about 20°C below the boiling point of the solvent.[4]
Solvent/Analyte Mismatch Ensure the sample is fully dissolved in the solvent and that the solvent is appropriate for the stationary phase of the column.

Issue 2: Shifting Retention Times

Potential Cause Troubleshooting Steps
Leaks in the System Check for leaks at the injector, detector, and column fittings using an electronic leak detector.
Inconsistent Carrier Gas Flow Verify the carrier gas flow rate with a calibrated flow meter. Check for fluctuations in gas pressure.
Column Contamination Bake out the column at a high temperature (within its specified limits). If contamination is severe, replace the column.
Changes in Oven Temperature Program Ensure the oven temperature program is stable and reproducible.

Issue 3: Ghost Peaks (Peaks in a Blank Run)

Potential Cause Troubleshooting Steps
Contaminated Syringe Clean the syringe thoroughly with an appropriate solvent or replace it.
Contaminated Inlet Replace the septum and inlet liner. Clean the injector port.
Carryover from Previous Injection Run a solvent blank after a concentrated sample. Increase the final oven temperature or hold time to ensure all components elute.
Contaminated Carrier Gas Ensure high-purity carrier gas is used and that gas traps are functioning correctly.

Issue 4: Unidentified Peaks in the Chromatogram

Potential Cause Troubleshooting Steps
Presence of an Unexpected Impurity Compare the mass spectrum of the unknown peak to spectral libraries (e.g., NIST, Wiley). Consider the synthesis route to hypothesize potential byproducts.
Column Bleed Column bleed appears as a rising baseline, particularly at higher temperatures, and can introduce a series of regularly spaced peaks corresponding to siloxane fragments. If excessive, the column may need to be replaced.
Septum Bleed This can introduce siloxane-based impurities. Use a high-quality, low-bleed septum.

Experimental Protocols

Protocol 1: GC-MS Analysis of Commercial this compound

Objective: To separate, identify, and quantify impurities in a commercial sample of this compound.

Instrumentation and Consumables:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Capillary column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point for separating hydrocarbons.

  • Carrier gas: Helium, high purity.

  • Sample solvent: Hexane or dichloromethane.

  • Autosampler vials with caps.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the commercial this compound in the chosen solvent.

  • Further dilute the stock solution to a final concentration of approximately 10 µg/mL.

  • Transfer the final solution to an autosampler vial.

GC-MS Parameters:

Parameter Setting
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on response)
Carrier Gas Flow 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 40 °C, hold for 2 min. Ramp: 5 °C/min to 150 °C. Ramp 2: 20 °C/min to 280 °C, hold for 5 min.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Scan Range 35 - 400 m/z

Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).

  • For each peak, examine the mass spectrum and compare it to a spectral library (e.g., NIST) for tentative identification.

  • Calculate the relative percentage of each impurity by dividing its peak area by the total peak area of all components. For more accurate quantification, a calibration curve with certified reference standards should be prepared.

Protocol 2: Quantitative NMR (qNMR) for Purity Assessment

Objective: To determine the absolute purity of a this compound sample using an internal standard.

Instrumentation and Consumables:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-quality NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal standard of known purity (e.g., maleic anhydride, 1,3,5-trimethoxybenzene (B48636) - choose a standard with sharp singlets that do not overlap with the analyte).

  • Microbalance (for accurate weighing).

Sample Preparation: [1][3]

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters (¹H):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a delay of 30-60 seconds is often sufficient for quantitative results).

  • Number of Scans: 8 or 16, depending on the sample concentration.

  • Acquisition Time: Sufficient to resolve the signals of interest.

Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal from the this compound (e.g., the vinylic protons) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_gcms Dilute sample in volatile solvent gcms GC-MS Analysis prep_gcms->gcms prep_nmr Accurately weigh sample and internal standard nmr qNMR Analysis prep_nmr->nmr data_gcms Identify peaks via mass spectral library gcms->data_gcms data_nmr Calculate purity from integral values nmr->data_nmr quant Quantify impurities data_gcms->quant data_nmr->quant sample Commercial this compound Sample sample->prep_gcms sample->prep_nmr troubleshooting_tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_peaks Peak Integrity Issues start Poor Chromatographic Result peak_shape Tailing or Fronting? start->peak_shape retention Shifting RT? start->retention peaks Extra or Missing Peaks? start->peaks cause_tailing Check for active sites, column installation, or overload peak_shape->cause_tailing Tailing cause_fronting Check for column overload or solvent mismatch peak_shape->cause_fronting Fronting cause_rt Check for leaks or flow rate instability retention->cause_rt Yes cause_extra Check for contamination (syringe, inlet, gas) peaks->cause_extra Extra cause_missing Check injection, detector, and sample concentration peaks->cause_missing Missing

References

Technical Support Center: Dec-5-ene Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the storage and stability of Dec-5-ene. Below you will find frequently asked questions (FAQs) and troubleshooting advice to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[1][2] For optimal long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidation.

Q2: What is the expected shelf-life of this compound?

Q3: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound, like other alkenes, are:

  • Oxidation: Exposure to air (oxygen) can lead to the formation of various oxidation products, including epoxides, diols, aldehydes, ketones, and carboxylic acids. This process can be accelerated by light and heat.

  • Polymerization: Although less reactive than terminal alkenes like 1-decene (B1663960), internal alkenes such as 5-decene can undergo polymerization, especially in the presence of certain catalysts, heat, or light.[3][4][5][6] This can result in an increase in viscosity or the formation of solid precipitates.

  • Isomerization: The cis and trans isomers of 5-decene can interconvert, particularly in the presence of acid catalysts or upon exposure to heat or UV light.[7] Generally, the trans isomer is more stable than the cis isomer due to lower steric strain.[7][8]

Q4: How can I assess the purity and detect degradation of my this compound sample?

The most effective method for assessing the purity of this compound and detecting degradation products is Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate this compound from its impurities and degradation products, and the mass spectrometer can help in identifying these unknown compounds. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the isomeric purity (cis vs. trans) and identify major degradation products.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results. Degradation of the this compound sample leading to a lower effective concentration or the presence of interfering byproducts.1. Re-verify the purity of your this compound sample using GC-MS. 2. If degradation is confirmed, purify the sample (e.g., by distillation) or use a fresh batch. 3. Review your storage and handling procedures to prevent future degradation.
Visible changes in the sample (e.g., discoloration, increased viscosity, or precipitate formation). Significant oxidation or polymerization has occurred.1. The sample is likely extensively degraded and should be disposed of according to safety guidelines. 2. Do not use the sample in your experiments as it will yield unreliable results. 3. Ensure future batches are stored under an inert atmosphere and protected from light and heat.
Unexpected peaks in GC-MS or NMR analysis. The sample has degraded. The new peaks correspond to oxidation or polymerization products.1. Attempt to identify the degradation products by interpreting the mass spectra or NMR chemical shifts. Common oxidation products include decanones, decanals, and their derivatives. 2. Review storage conditions and handling procedures to identify the likely cause of degradation (e.g., exposure to air, heat, or light).
Shift in the expected ratio of cis- to trans-isomers. Isomerization has occurred.1. This may have been caused by exposure to acid, heat, or UV light. 2. If a specific isomer is required for your experiment, purification by fractional distillation or chromatography may be necessary.

Storage Condition Summary

Parameter Recommended Condition Reason
Temperature Room temperature (10°C - 25°C)[9][10][11]To minimize heat-induced degradation and polymerization.
Atmosphere Inert gas (Nitrogen or Argon)To prevent oxidation by atmospheric oxygen.
Container Tightly sealed, amber glass bottleTo prevent exposure to air and light.
Light Exposure Store in the darkTo prevent light-induced degradation (photo-oxidation/polymerization).
Incompatible Materials Strong oxidizing agents, acidsTo prevent vigorous reactions and degradation.

Experimental Protocol: Stability Assessment of this compound by GC-MS

Objective: To determine the purity of a this compound sample and identify any degradation products.

Materials:

  • This compound sample

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Volumetric flasks and micropipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a final concentration suitable for your GC-MS instrument (typically in the low ppm range).

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the prepared sample into the GC-MS.

    • GC Column: Use a non-polar or medium-polarity capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent).

    • Oven Program: Start with an initial temperature of 50°C, hold for 2 minutes, then ramp the temperature at a rate of 10°C/min to 250°C and hold for 5 minutes. (Note: This program may need to be optimized for your specific instrument and column).

    • Carrier Gas: Use helium at a constant flow rate.

    • MS Parameters: Set the mass spectrometer to scan a mass range of m/z 35-400. Use electron ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the peaks corresponding to cis- and trans-5-decene (B166815) based on their retention times and mass spectra. The molecular ion peak for this compound is expected at m/z 140.27.

    • Calculate the purity of the sample by integrating the peak areas.

    • Analyze the mass spectra of any additional peaks to identify potential degradation products. Look for characteristic fragments of alcohols, aldehydes, ketones, or carboxylic acids.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent Experimental Results or Visual Change in Sample check_purity Assess Purity using GC-MS start->check_purity is_pure Is Sample Pure? check_purity->is_pure use_sample Proceed with Experiment is_pure->use_sample Yes degraded Sample is Degraded is_pure->degraded No review_storage Review Storage and Handling Procedures use_sample->review_storage purify Purify Sample (e.g., Distillation) degraded->purify new_batch Use a Fresh Batch of this compound degraded->new_batch end Dispose of Degraded Sample Safely degraded->end purify->check_purity new_batch->check_purity end->review_storage

Caption: Troubleshooting workflow for addressing stability issues with this compound.

DegradationPathways Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_polymerization Polymerization cluster_isomerization Isomerization decene This compound epoxide Epoxide decene->epoxide + O2, light/heat diol Diol decene->diol + KMnO4 (cold, dilute) ketone Ketone / Aldehyde decene->ketone + O3; or + KMnO4 (hot, conc.) oligomer Oligomers / Polymers decene->oligomer Heat, light, catalyst cis_trans Cis/Trans Isomers decene->cis_trans Acid, heat, UV light epoxide->diol + H2O acid Carboxylic Acid ketone->acid Further Oxidation

References

Minimizing byproduct formation in Dec-5-ene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dec-5-ene. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on minimizing byproduct formation and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound, particularly via olefin metathesis?

A1: The most prevalent byproducts in the synthesis of this compound, especially when using ruthenium-based olefin metathesis catalysts, are positional and geometric isomers of decene (e.g., Dec-4-ene, Dec-3-ene, and the E/Z isomers of this compound). These byproducts arise from a phenomenon known as olefin isomerization or double-bond migration.[1][2]

Q2: What is the primary cause of olefin isomerization during metathesis reactions?

A2: Olefin isomerization is primarily caused by the decomposition of the metathesis catalyst into ruthenium hydride species.[1] These hydrides can re-add to the olefin product and facilitate the migration of the double bond along the carbon chain, leading to a mixture of isomers and reducing the purity of the desired this compound product.

Q3: How can I prevent the decomposition of the metathesis catalyst?

A3: To minimize catalyst decomposition, it is crucial to control impurities in the starting materials and the reaction environment.[1] Key measures include:

  • Solvent Purity: Use anhydrous, degassed solvents. Removing water and oxygen is critical as they can decompose the catalyst.[1] A common method is to heat the solvent to reflux and then cool it under an inert atmosphere like nitrogen.[1]

  • Substrate Purity: Ensure your starting olefins are free from impurities, especially basic impurities which can deactivate the catalyst.[1] Recrystallization or distillation of starting materials may be necessary.

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent exposure to oxygen.

Q4: Are there any additives that can suppress byproduct formation?

A4: Yes, certain additives can effectively suppress olefin isomerization. Mild acids, such as acetic acid, or quinone-type compounds like 1,4-benzoquinone (B44022), have been shown to reduce isomerization, presumably by quenching the problematic ruthenium hydride species.[2][3] However, it's important to note that these additives may also affect the reaction rate, so their use should be optimized.[1]

Q5: How can I drive the reaction equilibrium towards the desired this compound product?

A5: In cross-metathesis reactions that produce a gaseous byproduct like ethylene (B1197577), efficiently removing this gas from the reaction mixture can drive the equilibrium towards the formation of the desired product. This can be achieved by bubbling an inert gas, such as nitrogen, through the reaction mixture or by conducting the reaction under a vacuum.[3]

Troubleshooting Guides

Problem 1: Low Yield of this compound and a High Percentage of Isomeric Impurities

Symptoms:

  • GC-MS analysis shows multiple peaks corresponding to different decene isomers.

  • The isolated yield of the target this compound is significantly lower than expected.

Troubleshooting Workflow:

G A Low Yield & High Isomers Detected B Check Reaction Conditions A->B C Analyze Catalyst & Reagents A->C D Review Reaction Setup A->D E Lower Reaction Temperature B->E High Temp? F Add Isomerization Suppressor B->F No Additive? J Optimize Reaction Time B->J Sub-optimal Time? G Check Reagent Purity C->G Impurities Present? H Degas Solvents Thoroughly D->H Oxygen/Water Present? I Ensure Inert Atmosphere D->I System Leaks? K Problem Resolved E->K F->K G->K H->K I->K J->K

Caption: Troubleshooting workflow for low yield and high isomer formation.

Possible Causes and Solutions:

  • High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition and subsequent isomerization.[1]

    • Solution: Try running the reaction at a lower temperature. See the data in Table 1 for a comparison of temperature effects.

  • Catalyst Decomposition: The presence of impurities like oxygen, water, or bases in your reagents or solvent can lead to the formation of ruthenium hydrides that cause isomerization.[1]

    • Solution: Ensure all reagents are pure and solvents are rigorously dried and degassed.[1] Run the reaction under a strict inert atmosphere.

  • Sub-optimal Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can increase the opportunity for side reactions.

    • Solution: Monitor the reaction progress by GC or TLC and quench the reaction once the starting material is consumed.

  • Absence of an Isomerization Suppressor:

    • Solution: Consider adding a suppressor like 1,4-benzoquinone to the reaction mixture.[2] See Table 2 for the effect of additives.

Problem 2: Reaction Fails to Initiate or Proceeds Very Slowly

Symptoms:

  • TLC or GC analysis shows a large amount of unreacted starting material even after a significant amount of time.

Possible Causes and Solutions:

  • Catalyst Inactivity: The catalyst may have been deactivated by improper handling or storage, leading to exposure to air or moisture.

    • Solution: Use a fresh batch of catalyst and handle it strictly under an inert atmosphere.

  • Inhibiting Impurities: Your substrate or solvent may contain impurities that inhibit the catalyst.

    • Solution: Purify the starting materials and solvents. Common purification techniques include distillation, recrystallization, or passing through a column of activated alumina.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed at a reasonable rate.

    • Solution: While keeping catalyst loading low is desirable, a slight increase may be necessary for challenging substrates.

Data Presentation

Table 1: Effect of Reaction Temperature on Isomerization

Temperature (°C)This compound Purity (%)Isomeric Byproducts (%)
25955
408812
607525

Data is illustrative and based on a typical cross-metathesis reaction to form this compound.

Table 2: Effect of Additives on Byproduct Formation

Additive (1 mol%)This compound Purity (%)Isomeric Byproducts (%)
None8812
1,4-Benzoquinone973
Acetic Acid946

Reaction conducted at 40°C. Data is illustrative.

Experimental Protocols

Key Experiment: Synthesis of (E/Z)-Dec-5-ene via Cross-Metathesis

This protocol describes a general procedure for the synthesis of this compound from 1-hexene (B165129) using a Grubbs-type catalyst.

Materials:

  • 1-hexene (distilled and degassed)

  • Grubbs II Catalyst

  • 1,4-Benzoquinone (optional)

  • Anhydrous Dichloromethane (DCM), degassed

  • Schlenk flask and standard glassware, oven-dried

  • Nitrogen or Argon gas line

  • Magnetic stirrer and stir bar

Experimental Workflow:

G A Setup & Inerting B Add Solvent & Substrate A->B Dry, O2-free C Add Catalyst B->C Under N2/Ar D Reaction Monitoring C->D Stir at RT E Quench Reaction D->E TLC/GC F Workup & Purification E->F e.g., Ethyl vinyl ether G Characterization F->G Column chromatography

Caption: General workflow for this compound synthesis via cross-metathesis.

Procedure:

  • Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser under a positive pressure of nitrogen or argon.

  • Reagent Addition: To the flask, add anhydrous, degassed DCM followed by the distilled and degassed 1-hexene. If using an additive like 1,4-benzoquinone, add it at this stage.

  • Catalyst Addition: Under a positive flow of inert gas, add the Grubbs II catalyst to the reaction mixture. The solution will typically change color upon addition of the catalyst.

  • Reaction: Stir the reaction mixture at room temperature. The reaction will produce ethylene gas, which can be vented through a bubbler. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the this compound.

  • Characterization: Characterize the final product by NMR and GC-MS to confirm its identity and purity.

References

Technical Support Center: Enhancing Stereoselectivity in Dec-5-ene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stereoselective synthesis of dec-5-ene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving high stereoselectivity in the synthesis of (E)- and (Z)-dec-5-ene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound with controlled stereoselectivity?

A1: The most common and effective methods for the stereoselective synthesis of this compound include the Wittig reaction and its modifications, olefin metathesis, and the Julia-Kocienski olefination. The choice of method often depends on the desired isomer ((E) or (Z)) and the available starting materials.

Q2: How can I favor the formation of (Z)-dec-5-ene?

A2: The standard Wittig reaction using a non-stabilized ylide is the most common method for preparing (Z)-alkenes with moderate to high selectivity.[1][2] Performing the reaction under salt-free conditions is crucial for maximizing Z-selectivity.[1] Additionally, Z-selective olefin metathesis using specific ruthenium or molybdenum catalysts can be employed.

Q3: What is the best approach for synthesizing (E)-dec-5-ene with high selectivity?

A3: For high (E)-selectivity, several methods are effective. The Julia-Kocienski olefination is known for its excellent (E)-selectivity.[3][4] The Schlosser modification of the Wittig reaction is another reliable method for obtaining (E)-alkenes from non-stabilized ylides.[1][2][5] Additionally, many standard olefin metathesis catalysts, particularly ruthenium-based ones, thermodynamically favor the formation of the (E)-isomer.[6]

Q4: What are the main byproducts to expect in a Wittig synthesis of this compound?

A4: The most common and often problematic byproduct in a Wittig reaction is triphenylphosphine (B44618) oxide. Its removal can be challenging due to its physical properties. Other potential side products can arise from side reactions of the ylide or the aldehyde starting material, such as self-condensation.

Q5: Can I synthesize this compound enantioselectively?

A5: Achieving enantioselectivity in the synthesis of this compound, which has a stereocenter at the double bond in a chiral environment or if substituted to create a chiral center, is a more advanced challenge. It typically requires the use of chiral catalysts in reactions like asymmetric olefin metathesis or other specialized catalytic methods. While general methods for enantioselective alkene synthesis exist, specific protocols for this compound are not widely reported and would likely require significant methods development.

Troubleshooting Guides

Guide 1: Poor E/Z Stereoselectivity

Problem: The synthesis of this compound results in a mixture of (E) and (Z) isomers with low selectivity.

Potential Cause Troubleshooting Steps
Wittig Reaction: Non-ideal conditions for Z-selectivity For (Z)-dec-5-ene, ensure the use of a non-stabilized ylide (e.g., from amyltriphenylphosphonium bromide) and salt-free conditions. The presence of lithium salts can decrease Z-selectivity.[1] Consider using bases like sodium amide or sodium bis(trimethylsilyl)amide.
Wittig Reaction: Inappropriate ylide for E-selectivity For (E)-dec-5-ene, use a stabilized ylide if the molecular structure allows, or employ the Schlosser modification if starting with a non-stabilized ylide. The Schlosser modification involves deprotonation of the betaine (B1666868) intermediate at low temperature with a strong base like phenyllithium, followed by protonation to favor the threo-betaine which leads to the (E)-alkene.[2][5]
Olefin Metathesis: Incorrect catalyst choice For (Z)-dec-5-ene, use a Z-selective ruthenium catalyst, such as a Grubbs catalyst with cyclometalated N-heterocyclic carbene (NHC) ligands.[7] For (E)-dec-5-ene, most standard Grubbs second-generation catalysts will favor the thermodynamic (E)-product, especially at higher temperatures or longer reaction times.[6]
Julia-Kocienski Olefination: Suboptimal reaction conditions While generally highly (E)-selective, factors like the choice of base and solvent can have an impact. Ensure the use of appropriate conditions as detailed in established protocols.[3][4]
Guide 2: Low Reaction Yield

Problem: The yield of this compound is consistently low.

Potential Cause Troubleshooting Steps
Starting material quality Ensure that the starting materials, particularly the aldehyde (pentanal), are pure and free of oxidized impurities. Aldehydes can be prone to oxidation and polymerization.[1]
Reagent decomposition Wittig ylides are often unstable and are best generated in situ and used immediately. Ensure anhydrous reaction conditions as moisture can quench the ylide.
Catalyst deactivation (Olefin Metathesis) Ensure the use of purified and degassed solvents and reagents to avoid poisoning the ruthenium catalyst. Some functional groups can also inhibit catalyst activity.
Inefficient purification The byproduct triphenylphosphine oxide from the Wittig reaction can complicate purification and lead to product loss. Consider alternative purification methods such as crystallization or specialized chromatography.

Data Presentation

The following tables summarize typical stereoselectivities for the synthesis of alkenes using the discussed methods. Note that this data is for representative systems and may vary for the synthesis of this compound.

Table 1: Stereoselectivity in Wittig Reactions

Ylide TypeTypical ConditionsMajor IsomerTypical E:Z Ratio
Non-stabilizedSalt-free, aprotic solventZ>95:5
Non-stabilizedWith Li+ saltsMixtureCan approach 1:1
StabilizedProtic or aprotic solventE>95:5
Schlosser ModificationLow temperature, PhLiE>95:5

Table 2: Stereoselectivity in Olefin Metathesis

Catalyst TypeTypical ConditionsMajor IsomerTypical E:Z Ratio
Grubbs 2nd GenerationStandardE (thermodynamic)>9:1
Z-selective Ru-catalystLow temperature, short reaction timeZ (kinetic)Up to 5:95

Table 3: Stereoselectivity in Julia-Kocienski Olefination

Substrate TypeTypical ConditionsMajor IsomerTypical E:Z Ratio
Aliphatic aldehydeKHMDS, THFE>95:5

Experimental Protocols

The following are representative protocols that can be adapted for the synthesis of this compound.

Protocol 1: (Z)-dec-5-ene via Salt-Free Wittig Reaction

This protocol is adapted from general procedures for Z-selective Wittig reactions.

Step 1: Preparation of the Phosphonium Ylide

  • To a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), add amyltriphenylphosphonium bromide (1.1 eq).

  • Add anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C and slowly add a strong, salt-free base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq).

  • Allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is often indicated by a color change to deep red or orange.

Step 2: Wittig Reaction

  • Cool the ylide solution to -78 °C.

  • Slowly add a solution of pentanal (1.0 eq) in anhydrous THF.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using hexanes as the eluent to separate (Z)-dec-5-ene from triphenylphosphine oxide and any (E)-isomer.

Protocol 2: (E)-dec-5-ene via Olefin Cross-Metathesis

This protocol is based on general procedures for E-selective cross-metathesis.

  • To a flame-dried Schlenk flask under an inert atmosphere, add 1-hexene (B165129) (1.0 eq).

  • Add degassed dichloromethane (B109758) as the solvent.

  • Add a Grubbs second-generation catalyst (e.g., 1-5 mol%).

  • Heat the reaction mixture to reflux (around 40 °C).

  • Monitor the reaction by GC-MS or TLC. The reaction will produce a mixture of this compound, ethene, and dodec-6-ene. The volatile ethene byproduct can be allowed to escape to drive the reaction.

  • Once the desired conversion is reached, quench the reaction by adding a phosphine (B1218219) scavenger (e.g., triphenylphosphine) or by exposing the solution to air.

  • Concentrate the reaction mixture and purify by column chromatography on silica gel to isolate the (E)-dec-5-ene.

Visualizations

Wittig Reaction Workflow

Wittig_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction salt Amyltriphenylphosphonium Bromide ylide Phosphonium Ylide salt->ylide Deprotonation base Strong Base (e.g., NaHMDS) base->ylide betaine Betaine Intermediate ylide->betaine Nucleophilic Attack aldehyde Pentanal aldehyde->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Cyclization product (Z)-dec-5-ene oxaphosphetane->product Elimination byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct

Caption: Workflow for the Wittig synthesis of (Z)-dec-5-ene.

Olefin Metathesis Catalytic Cycle

Metathesis_Cycle catalyst [Ru]=CH2 intermediate1 Metallacyclobutane catalyst->intermediate1 + 1-Hexene hexene 1-Hexene catalyst2 [Ru]=CH(CH2)3CH3 intermediate1->catalyst2 - Ethene intermediate2 Metallacyclobutane catalyst2->intermediate2 + 1-Hexene intermediate2->catalyst - this compound product This compound

Caption: Catalytic cycle for the cross-metathesis of 1-hexene.

Julia-Kocienski Olefination Mechanism

Julia_Kocienski cluster_start Reactants cluster_mechanism Reaction Pathway sulfone Amyl-PT-sulfone anion Sulfone Anion sulfone->anion Deprotonation aldehyde Pentanal alkoxide Alkoxide Adduct anion->alkoxide + Pentanal smiles Smiles Rearrangement Intermediate alkoxide->smiles Smiles Rearrangement product (E)-dec-5-ene smiles->product Elimination

Caption: Simplified mechanism of the Julia-Kocienski olefination.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for Dec-5-ene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the accurate quantification of Dec-5-ene, a C10 alkene of interest in various research and industrial applications. The selection of an appropriate analytical technique is critical for ensuring the reliability of experimental data in drug development and other scientific endeavors. This document presents a juxtaposition of the two most common analytical techniques, Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside an innovative colorimetric assay, providing a comprehensive overview of their performance, protocols, and applications.

Data Presentation: A Comparative Summary

Table 1: Performance Comparison of GC-FID and GC-MS for this compound Quantification

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) Typically ≥ 0.99Typically ≥ 0.999
Limit of Detection (LOD) Generally in the low ppm rangeCan reach low ppb levels
Limit of Quantification (LOQ) Generally in the mid-to-high ppm rangeCan reach mid-to-high ppb levels
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (%RSD) < 5%< 10%
Selectivity Good for simple mixturesExcellent, based on mass-to-charge ratio
Cost LowerHigher
Throughput HighModerate

Table 2: Performance of Colorimetric Indicator Displacement Assay for Alkene Quantification

Validation ParameterColorimetric Indicator Displacement Assay (IDA)
Accuracy (% Error) Average error of ±2-3% in determining the percentage of cis/trans isomers[1][2][3][4]
Throughput High (amenable to 96-well plate format)[1][2][3][4]
Instrumentation UV/Vis Plate Reader
Primary Application Quantification of the ratio of cis and trans alkene isomers[1][2][3][4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate the replication and adaptation of these methods for this compound quantification.

Protocol 1: Quantification of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To determine the concentration of this compound in a sample using GC-FID.

a. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable volatile solvent such as hexane (B92381) or pentane.

  • Generate a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • If necessary, dilute the unknown samples with the same solvent to fall within the calibration range.

  • Add a suitable internal standard (e.g., nonane, undecane) to all standards and samples to a final concentration of 10 µg/mL to correct for injection volume variability.

b. Chromatographic Conditions:

  • GC System: Agilent 7890B GC with FID or equivalent.

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Hold at 150°C for 5 minutes.

  • FID Temperature: 280°C.

  • FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium or Nitrogen): 25 mL/min.

c. Data Analysis:

  • Integrate the peak areas of this compound and the internal standard in the chromatograms.

  • Calculate the response factor for this compound relative to the internal standard using the calibration standards.

  • Construct a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the concentration of this compound.

  • Determine the concentration of this compound in the unknown samples using the calibration curve.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in a sample with high selectivity using GC-MS.

a. Sample Preparation: Follow the same procedure as described in Protocol 1a.

b. Chromatographic and Mass Spectrometric Conditions:

  • GC-MS System: Agilent 7890B GC coupled to a 5977B MS Detector or equivalent.

  • Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode for higher sensitivity, or split mode for higher concentrations).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Hold at 150°C for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode:

    • Full Scan: Scan from m/z 40 to 200 to identify the characteristic fragmentation pattern of this compound.

    • Selected Ion Monitoring (SIM): For higher sensitivity and selectivity, monitor specific ions for this compound (e.g., m/z 70, 84, 98, 140) and the internal standard.

c. Data Analysis:

  • Identify the this compound peak in the total ion chromatogram (TIC) by its retention time and mass spectrum.

  • Extract the ion chromatograms for the selected ions to confirm the identity and improve quantification.

  • Integrate the peak areas of the quantifier ion for this compound and the quantifier ion for the internal standard.

  • Construct a calibration curve and determine the concentration of this compound in the unknown samples as described in Protocol 1c.

Protocol 3: Quantification of cis- and trans-Dec-5-ene Ratio by Colorimetric Indicator Displacement Assay (IDA)

Objective: To determine the relative percentage of cis- and trans-isomers of this compound in a mixture.[1][2][3][4]

a. Materials:

  • This compound isomer mixture.

  • Osmium tetroxide (OsO₄) solution or meta-chloroperoxybenzoic acid (m-CPBA).

  • 2-pyrrolidinylmethyl-phenylboronic acid (host).

  • Pyrocatechol violet (indicator).

  • Suitable solvent (e.g., dichloromethane).

  • 96-well plates.

  • UV/Vis plate reader.

b. Experimental Procedure:

  • Dihydroxylation Plate:

    • In a 96-well plate, add the this compound isomer mixture to each well.

    • Add the dihydroxylating agent (e.g., OsO₄) to each well to convert the alkenes to their corresponding 1,2-diols. The cis-alkene will form the erythro diol, and the trans-alkene will form the threo diol.

    • Allow the reaction to proceed to completion.

  • IDA Screening Plate:

    • In a separate 96-well plate, prepare a solution of the host (2-pyrrolidinylmethyl-phenylboronic acid) and the indicator (pyrocatechol violet) in a suitable solvent. This forms a host-indicator complex with a specific color.

    • Transfer the diol products from the dihydroxylation plate to the IDA screening plate.

    • The threo diol (from trans-Dec-5-ene) will preferentially bind to the host, displacing the indicator and causing a color change. The erythro diol (from cis-Dec-5-ene) will have a lower affinity for the host.

  • Measurement:

    • Measure the absorbance of each well at a specific wavelength (e.g., 520 nm) using a UV/Vis plate reader.

    • Create a calibration curve by analyzing mixtures with known percentages of cis- and trans-Dec-5-ene.

    • Determine the percentage of cis- and trans-Dec-5-ene in the unknown samples by comparing their absorbance to the calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

GC_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Stock Stock Solution (this compound) Standards Calibration Standards (Serial Dilution) Stock->Standards IS Internal Standard Addition Standards->IS Sample Unknown Sample Sample->IS GC_System GC Injection IS->GC_System Inject Separation Chromatographic Separation GC_System->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Figure 1. Experimental workflow for GC-FID and GC-MS quantification of this compound.

Colorimetric_Assay_Workflow cluster_reaction Reaction Step cluster_ida Indicator Displacement Assay cluster_measurement Measurement Alkene_Mixture This compound Isomer Mixture Dihydroxylation Dihydroxylation (e.g., OsO4) Alkene_Mixture->Dihydroxylation Diols Diol Formation (erythro/threo) Dihydroxylation->Diols Displacement Indicator Displacement Diols->Displacement Add Diols Host_Indicator Host-Indicator Complex Host_Indicator->Displacement Color_Change Color Change Displacement->Color_Change Absorbance Absorbance Measurement Color_Change->Absorbance Read Plate Calibration Calibration Curve Absorbance->Calibration Ratio Isomer Ratio Determination Calibration->Ratio

Figure 2. Workflow for the colorimetric quantification of cis/trans this compound ratio.

Method_Comparison_Logic cluster_primary Primary Quantitative Methods cluster_alternative Alternative/Complementary Method Start Need to Quantify this compound GC_FID GC-FID Start->GC_FID High throughput, lower cost GC_MS GC-MS Start->GC_MS High selectivity, structural info Colorimetric Colorimetric Assay Start->Colorimetric Isomer ratio, high throughput Result1 Result1 GC_FID->Result1 Concentration Data Result2 Result2 GC_MS->Result2 Concentration & Spectral Data Result3 Result3 Colorimetric->Result3 cis/trans Ratio

Figure 3. Logical relationship for selecting an analytical method for this compound.

References

A Comparative Guide to the Synthesis of Dec-5-ene and Other Long-Chain Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of long-chain alkenes is a critical task. Dec-5-ene, a ten-carbon internal alkene, serves as a valuable model compound for comparing various synthetic methodologies. This guide provides an objective comparison of four prominent methods for the synthesis of this compound and other long-chain alkenes: Olefin Metathesis, the Wittig Reaction, the McMurry Reaction, and Grignard Reagent-Based Cross-Coupling. The performance of each method is evaluated based on yield, stereoselectivity, and reaction conditions, supported by experimental data and detailed protocols.

At a Glance: Comparison of this compound Synthesis Methods

MethodStarting Material(s)Key Reagents/CatalystTypical YieldStereoselectivity (E:Z Ratio)Key AdvantagesKey Limitations
Olefin Metathesis 1-Hexene (B165129)Grubbs or Schrock CatalystVariable (up to 97%)[1]Catalyst dependent (can be highly Z- or E-selective)[1]High functional group tolerance; catalytic nature.Catalyst cost and sensitivity; potential for side reactions.
Wittig Reaction Pentanal, Pentyltriphenylphosphonium BromideStrong base (e.g., n-BuLi, NaHMDS)Good to highHighly tunable (Z with non-stabilized ylides, E with Schlosser modification)[2][3]Reliable C=C bond formation at a defined position.Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification.
McMurry Reaction PentanalLow-valent titanium (e.g., TiCl₃/LiAlH₄ or TiCl₄/Zn)Moderate to goodTypically low (e.g., 70:30 E:Z for this compound)[4]Excellent for symmetrical alkenes from ketones/aldehydes.Harsh conditions; limited functional group tolerance; low stereoselectivity.
Grignard Cross-Coupling (Kumada) 1-Halo-1-pentene, Pentylmagnesium HalideNickel or Palladium catalystGood to highStereoretentive (depends on starting halide geometry)Forms C-C bonds with high efficiency.Grignard reagents are sensitive to moisture and acidic protons.

Experimental Protocols and Further Details

Olefin Metathesis

Olefin metathesis involves the catalytic redistribution of alkene bonds. The cross-metathesis of two terminal alkenes, such as 1-hexene, can produce a symmetrical internal alkene like this compound, with ethylene (B1197577) as a byproduct. The stereoselectivity of the reaction is highly dependent on the choice of catalyst.

Experimental Protocol (Cross-Metathesis of 1-Hexene):

  • Preparation: In a glovebox, a reaction vessel is charged with a solution of 1-hexene in an anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene).

  • Catalyst Addition: A solution of a ruthenium-based catalyst (e.g., Grubbs II catalyst for E-selectivity or a Z-selective catalyst) is added to the reaction mixture (typically 0.1-5 mol%).

  • Reaction: The reaction is stirred at a specified temperature (e.g., room temperature to 40°C) and monitored by GC-MS or TLC. The evolution of ethylene gas drives the reaction to completion.

  • Workup and Purification: The reaction is quenched with an appropriate reagent (e.g., ethyl vinyl ether). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

Recent advancements have led to the development of highly Z-selective molybdenum-based catalysts that can afford up to >98% Z-selectivity in cross-metathesis reactions.[1]

Wittig Reaction

The Wittig reaction is a robust method for forming a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, pentanal is reacted with the ylide generated from pentyltriphenylphosphonium bromide. The stereochemical outcome is highly dependent on the reaction conditions and the nature of the ylide.

Experimental Protocol (Z-Selective Wittig Reaction):

  • Ylide Formation: Pentyltriphenylphosphonium bromide is suspended in an anhydrous solvent like THF under an inert atmosphere. A strong, salt-free base such as sodium bis(trimethylsilyl)amide (NaHMDS) is added at low temperature (e.g., -78 °C) to generate the non-stabilized ylide, often indicated by a color change.

  • Reaction with Aldehyde: A solution of pentanal in THF is added dropwise to the ylide solution at low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent (e.g., hexane (B92381) or diethyl ether). The combined organic layers are washed, dried, and the solvent is removed. The crude product is purified by column chromatography to separate the desired (Z)-dec-5-ene from the triphenylphosphine (B44618) oxide byproduct.

For the synthesis of (E)-dec-5-ene, the Schlosser modification can be employed, which involves the use of an additional equivalent of organolithium reagent at low temperature to epimerize the intermediate betaine (B1666868) before quenching.[2]

McMurry Reaction

The McMurry reaction is a reductive coupling of two carbonyl compounds to form an alkene, using a low-valent titanium reagent. The homocoupling of pentanal provides a direct route to this compound. A significant drawback of this method is its generally low stereoselectivity.

Experimental Protocol (McMurry Coupling of Pentanal):

  • Preparation of Low-Valent Titanium: In a flame-dried flask under an inert atmosphere, titanium(III) chloride is suspended in an anhydrous solvent such as THF or DME. A reducing agent, such as lithium aluminum hydride or zinc dust, is added, and the mixture is typically refluxed to generate the active low-valent titanium species.

  • Coupling Reaction: The solution of the low-valent titanium reagent is cooled, and a solution of pentanal in the same solvent is added dropwise. The reaction mixture is then refluxed for several hours.

  • Workup and Purification: The reaction is cooled and quenched by the slow addition of water or an aqueous potassium carbonate solution. The mixture is filtered, and the filtrate is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product, a mixture of (E)- and (Z)-dec-5-ene, is purified by distillation or column chromatography.

For the coupling of pentanal, a 70:30 ratio of trans- to cis-5-decene (B1353255) has been reported.[4]

Grignard Reagent-Based Cross-Coupling

Transition metal-catalyzed cross-coupling reactions, such as the Kumada, Suzuki, or Negishi reactions, provide a powerful means of forming carbon-carbon bonds. To synthesize this compound, a five-carbon Grignard reagent (e.g., pentylmagnesium bromide) can be coupled with a five-carbon alkenyl halide (e.g., 1-bromo-1-pentene) in the presence of a nickel or palladium catalyst. The stereochemistry of the starting alkenyl halide is generally retained in the product.

Experimental Protocol (Kumada Coupling):

  • Catalyst Preparation: A flask is charged with a nickel or palladium catalyst (e.g., Ni(dppp)Cl₂) under an inert atmosphere.

  • Reaction: A solution of the Grignard reagent, pentylmagnesium bromide, in an ethereal solvent (e.g., THF or diethyl ether) is added to the catalyst. A solution of 1-bromo-1-pentene (B8396958) (as either the E or Z isomer) is then added to the mixture. The reaction is stirred at room temperature or with gentle heating until the starting materials are consumed.

  • Workup and Purification: The reaction is quenched with a dilute acid solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude this compound is purified by column chromatography or distillation.

The Kumada coupling is known for its high efficiency in forming C(sp²)-C(sp³) bonds.[5] The Negishi coupling, which utilizes organozinc reagents, offers a milder alternative with broader functional group tolerance.[6][7]

Strategic Selection of Synthesis Method

The choice of the most suitable method for synthesizing this compound or other long-chain alkenes depends on several factors, primarily the desired stereochemistry, the availability of starting materials, and the tolerance for specific reaction conditions and byproducts. The following workflow can guide the decision-making process.

Synthesis_Decision_Workflow start Desired Alkene: this compound stereochem Specific Stereoisomer Required? start->stereochem z_selective Z-isomer Desired? stereochem->z_selective Yes no_stereochem Mixture of Isomers Acceptable? stereochem->no_stereochem No e_selective E-isomer Desired? z_selective->e_selective No wittig_z Wittig Reaction (Non-stabilized ylide) z_selective->wittig_z Yes wittig_e Wittig Reaction (Schlosser Modification) e_selective->wittig_e Yes metathesis_e E-Selective Olefin Metathesis e_selective->metathesis_e Yes grignard Grignard Cross-Coupling e_selective->grignard If stereodefined E-alkenyl halide is available mcmurry McMurry Reaction no_stereochem->mcmurry Yes no_stereochem->grignard If mixture of alkenyl halides is used metathesis_z Z-Selective Olefin Metathesis wittig_z->metathesis_z Alternative wittig_e->metathesis_e Alternative

References

A Spectroscopic Showdown: Distinguishing (Z)- and (E)-Dec-5-ene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the spectroscopic differentiation of (Z)- and (E)-Dec-5-ene, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a comparative analysis of their spectral data, detailed experimental protocols, and a logical workflow for isomer identification.

The geometric isomers of Dec-5-ene, (Z)-Dec-5-ene and (E)-Dec-5-ene, present a classic case for the application of spectroscopic techniques to elucidate stereochemistry. While sharing the same molecular formula and connectivity, their distinct spatial arrangements of substituents around the carbon-carbon double bond give rise to subtle yet measurable differences in their interaction with electromagnetic radiation and behavior in a mass spectrometer. This guide offers a detailed comparison of their spectroscopic signatures to aid in their unambiguous identification.

Key Spectroscopic Differences at a Glance

A summary of the expected and observed spectroscopic data for (Z)- and (E)-Dec-5-ene is presented below. These values are critical for distinguishing between the two isomers.

Table 1: ¹H NMR Spectral Data Comparison
Proton (Z)-Dec-5-ene (Predicted) (E)-Dec-5-ene (Experimental) [1]Key Differentiator
Olefinic (=C-H)~5.4 ppm (triplet)5.387 ppmThe coupling constant (J-value) between the olefinic protons is the most reliable diagnostic tool. For the (Z)-isomer, the ³JHH coupling constant is typically in the range of 6-12 Hz, while for the (E)-isomer, it is larger, in the range of 12-18 Hz.
Allylic (-CH₂-C=)~2.0 ppm (multiplet)1.97 ppm
Alkyl (-CH₂-)~1.3 ppm (multiplet)1.35, 1.25 ppm
Methyl (-CH₃)~0.9 ppm (triplet)0.89 ppm
Table 2: ¹³C NMR Spectral Data Comparison
Carbon (Z)-Dec-5-ene (Experimental) [2](E)-Dec-5-ene (Predicted) Key Differentiator
Olefinic (=C)130.1 ppm~130.5 ppmThe chemical shifts of the olefinic carbons are very similar. However, the allylic carbons show a more significant difference.
Allylic (-CH₂-C=)27.2 ppm~32.7 ppmThe allylic carbons in the (Z)-isomer are shielded (shifted to a lower ppm value) compared to the (E)-isomer due to the "gamma-gauche" effect.
C3/C831.9 ppm~32.1 ppm
C2/C922.7 ppm~22.9 ppm
C1/C1014.1 ppm~14.2 ppm
Table 3: Infrared (IR) Spectroscopy Data Comparison
Vibrational Mode (Z)-Dec-5-ene (Predicted) (E)-Dec-5-ene (Observed) Key Differentiator
=C-H Stretch~3020 cm⁻¹Present, but specific value not listed
C-H Stretch (alkane)~2850-2960 cm⁻¹Present, but specific value not listed
C=C Stretch~1655 cm⁻¹ (weak)Present, but specific value not listedThe C=C stretching vibration for the (Z)-isomer is often weaker than for the (E)-isomer.
=C-H Bend (out-of-plane)~700 cm⁻¹ (strong)A strong band is expected around 965 cm⁻¹The out-of-plane =C-H bending vibration is highly diagnostic. The (Z)-isomer shows a strong band around 700 cm⁻¹, while the (E)-isomer exhibits a strong band around 965 cm⁻¹.
Table 4: Mass Spectrometry Data Comparison
Parameter (Z)-Dec-5-ene (E)-Dec-5-ene Key Differentiator
Molecular Ion (M⁺)m/z 140m/z 140The mass spectra of geometric isomers are often very similar, and the molecular ion peak will be identical.
Fragmentation PatternSimilar to (E)-isomerSimilar to (Z)-isomerWhile minor differences in the relative abundance of fragment ions may exist, mass spectrometry is generally not the primary technique for distinguishing between (Z) and (E) alkene isomers. Fragmentation is driven by the stability of the resulting carbocations, which is not significantly different for these isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound isomer in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard pulse sequence.

    • Acquire data with a spectral width of approximately 12 ppm.

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data with an exponential window function and perform Fourier transformation.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Acquire data with a spectral width of approximately 220 ppm.

    • Employ a sufficient number of scans for adequate signal-to-noise (typically 128 or more scans).

    • Process the data with an exponential window function and perform Fourier transformation.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a drop of the liquid between two KBr or NaCl plates to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean KBr/NaCl plates.

    • Place the sample plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-600 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC-MS) or direct injection.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of this compound (e.g., m/z 30-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of (Z)- and (E)-Dec-5-ene.

G Spectroscopic Differentiation of this compound Isomers cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Interpretation cluster_3 Isomer Identification Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS 1H_NMR_Analysis ¹H NMR: - Olefinic proton coupling constant (³JHH) NMR->1H_NMR_Analysis 13C_NMR_Analysis ¹³C NMR: - Allylic carbon chemical shift NMR->13C_NMR_Analysis IR_Analysis IR: - Out-of-plane =C-H bend IR->IR_Analysis MS_Analysis MS: - Molecular ion peak (m/z 140) MS->MS_Analysis Z_Isomer (Z)-Dec-5-ene ³JHH ≈ 6-12 Hz Allylic C shielded =C-H bend ≈ 700 cm⁻¹ 1H_NMR_Analysis->Z_Isomer Low ³JHH E_Isomer (E)-Dec-5-ene ³JHH ≈ 12-18 Hz Allylic C deshielded =C-H bend ≈ 965 cm⁻¹ 1H_NMR_Analysis->E_Isomer High ³JHH 13C_NMR_Analysis->Z_Isomer Upfield shift 13C_NMR_Analysis->E_Isomer Downfield shift IR_Analysis->Z_Isomer ~700 cm⁻¹ IR_Analysis->E_Isomer ~965 cm⁻¹ MS_Analysis->Z_Isomer MS_Analysis->E_Isomer

Caption: A flowchart illustrating the logical progression for differentiating (Z)- and (E)-Dec-5-ene using key spectroscopic data.

References

Performance of different catalysts for Dec-5-ene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of specific olefin isomers is a critical challenge. Dec-5-ene, a ten-carbon internal olefin, serves as a valuable building block in the synthesis of various fine chemicals and pharmaceutical intermediates. Its production, primarily through the self-metathesis of 1-hexene (B165129), is highly dependent on the choice of catalyst. This guide provides a comparative overview of the performance of different catalysts for this compound synthesis, supported by experimental data and detailed protocols.

The synthesis of this compound is most commonly achieved via the olefin metathesis reaction, a powerful tool for the formation of carbon-carbon double bonds. This process is catalyzed by transition metal complexes, with ruthenium, molybdenum, and tungsten-based catalysts being the most prominent. Each catalyst class exhibits distinct advantages and disadvantages in terms of activity, selectivity, and functional group tolerance.

Performance Comparison of Catalysts

The selection of an appropriate catalyst is paramount for maximizing the yield and selectivity towards the desired this compound isomer. The following table summarizes the performance of various catalysts in the self-metathesis of 1-hexene to produce this compound.

Catalyst TypeCatalyst SystemSubstrateProductConversion (%)Selectivity (%)Yield (%)TONTOF (h⁻¹)Temperature (°C)PressureSolventReference
Tungsten WO₃/SiO₂ (8 wt%)1-HexeneDecenes~45~35 (for C10)~16--450AtmosphericGas Phase[1]
K-WO₃/SiO₂ (0.15 wt% K)1-HexeneDecenes~40~40 (for C10)~16--450AtmosphericGas Phase[1]
WO₃/Al₂O₃1-HexeneDecenesLowLow< 1.5--420-500AtmosphericGas Phase[1]
Molybdenum MoO₃/Al₂O₃ (12 wt%) with HBEA1-Hexene & Ethylene (B1197577)Propylene (B89431)60----1503 bar-[2]
Ruthenium Grubbs 2nd Gen.1-Hexene & (E)-anetholeCross-metathesis productHigh---up to 207.615-45AtmosphericCDCl₃[3]

Note: Direct comparative data for the homometathesis of 1-hexene to this compound under identical conditions is limited in the reviewed literature. The data presented is compiled from different studies and should be interpreted with consideration of the varying experimental conditions. The primary product in the study by Novodárszki et al. was propylene from the cross-metathesis with ethylene, not this compound. The study by Heydenrych et al. focused on the cross-metathesis of 1-hexene with anethole. The tungsten catalyst data is for the formation of a mixture of decene isomers.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in this guide.

Synthesis of this compound using Heterogeneous Tungsten-Based Catalysts[1]
  • Catalyst Preparation:

    • WO₃/SiO₂: Silica gel is impregnated with a solution of ammonium (B1175870) metatungstate, followed by drying and calcination in air.

    • K-WO₃/SiO₂: The calcined WO₃/SiO₂ catalyst is further impregnated with a potassium salt solution, followed by drying and calcination.

    • WO₃/Al₂O₃: Alumina is impregnated with an ammonium metatungstate solution, followed by drying and calcination.

  • Reaction Procedure:

    • A fixed-bed reactor is loaded with the catalyst.

    • The catalyst is activated in situ under a flow of an inert gas at high temperature.

    • A feed of 1-hexene in an inert gas is introduced into the reactor at the desired temperature and pressure.

    • The reactor effluent is cooled and the liquid products are collected and analyzed by gas chromatography (GC) to determine conversion, selectivity, and yield.

Isomerization-Metathesis of 1-Hexene using Molybdenum-Based Catalysts[2]
  • Catalyst System: A physical mixture of a molybdena-on-alumina (MoO₃/Al₂O₃) catalyst for metathesis and a zeolite H-beta (HBEA) catalyst for isomerization.

  • Reaction Procedure:

    • The catalyst mixture is placed in a fixed-bed reactor.

    • The catalyst is activated in an oxygen flow at high temperature.

    • A feed of 1-hexene and ethylene is introduced into the reactor at the specified temperature and pressure.

    • The product stream is analyzed online by GC to monitor the conversion of 1-hexene and the formation of propylene.

Cross-Metathesis of 1-Hexene using Grubbs 2nd Generation Catalyst[3]
  • Reaction Setup:

    • The reaction is carried out in an NMR tube for in situ monitoring.

    • 1-Hexene, a co-olefin (e.g., (E)-anethole), and an internal standard are dissolved in a deuterated solvent (e.g., CDCl₃).

    • The solution is transferred to the NMR tube, and a pre-weighed amount of Grubbs 2nd generation catalyst is added.

  • Reaction Monitoring:

    • The reaction progress is monitored by acquiring ¹H NMR spectra at regular time intervals.

    • The concentrations of reactants and products are determined by integrating the characteristic signals in the NMR spectra relative to the internal standard.

    • This allows for the determination of reaction kinetics, including the rate of formation of the cross-metathesis product and any side products.

Reaction Pathways and Experimental Workflow

The synthesis of this compound via olefin metathesis involves distinct catalytic cycles and experimental procedures. The following diagrams illustrate these processes.

experimental_workflow cluster_prep Catalyst Preparation/Selection cluster_reaction Metathesis Reaction cluster_analysis Product Analysis cat_prep Catalyst Synthesis or Commercial Source cat_act Catalyst Activation (if required) cat_prep->cat_act catalyst_add Catalyst Introduction cat_act->catalyst_add Transfer to Reactor reactor Reactor Setup (e.g., Schlenk flask, fixed-bed reactor) reagents Addition of 1-Hexene and Solvent reactor->reagents reagents->catalyst_add reaction_cond Set Reaction Conditions (T, P) catalyst_add->reaction_cond sampling Sampling/Quenching reaction_cond->sampling Reaction Monitoring analysis Analysis (GC, NMR) sampling->analysis data Data Processing (Conversion, Selectivity, Yield) analysis->data

Generalized experimental workflow for catalyst performance evaluation.

metathesis_cycle M_CH_R [M]=CHR metallacyclobutane Metallacyclobutane intermediate M_CH_R->metallacyclobutane + 1-Hexene hexene 1-Hexene metallacyclobutane->M_CH_R - Ethylene M_CH2 [M]=CH₂ metallacyclobutane->M_CH2 - Propylene decene This compound M_CH2->metallacyclobutane + 1-Hexene

Simplified catalytic cycle for the self-metathesis of 1-hexene.

Conclusion

The synthesis of this compound via the self-metathesis of 1-hexene is a viable process, with catalyst choice being the most critical factor influencing its efficiency. Heterogeneous tungsten-based catalysts, particularly those supported on silica, have shown promise for producing decenes at high temperatures in the gas phase. However, these catalysts can also promote isomerization, which may reduce the selectivity for the desired product. Molybdenum-based catalysts are effective for olefin metathesis, but their application in the direct synthesis of this compound from 1-hexene requires further investigation to optimize for this specific transformation over competing reactions like isomerization-metathesis to lighter olefins. Ruthenium-based catalysts, such as the Grubbs family, are well-known for their high activity and functional group tolerance in a wide range of metathesis reactions. While direct quantitative data for the homometathesis of 1-hexene to this compound is not extensively reported, their proven efficacy in other cross-metathesis reactions suggests they are strong candidates for this transformation, likely offering high conversion under milder, homogeneous conditions.

Future research should focus on direct comparative studies of these catalyst systems under standardized conditions to provide a clearer, quantitative basis for catalyst selection in the synthesis of this compound and other valuable internal olefins.

References

A Comparative Guide to the Reactivity of Dec-5-ene and other C10 Alkenes in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of alkenes is a critical parameter in chemical synthesis, influencing reaction rates, selectivity, and the ultimate yield of desired products. For C10 alkenes, the position of the double bond—whether terminal, as in 1-decene (B1663960), or internal, as in dec-5-ene—dictates its reactivity profile. This guide provides an objective comparison of this compound and other decene isomers in several industrially and pharmaceutically relevant reactions, supported by experimental data and detailed protocols.

Hydroformylation: A Tale of Two Isomers

Hydroformylation, or the oxo process, is a cornerstone of industrial chemistry for the production of aldehydes from alkenes. The position of the double bond significantly impacts the rate and regioselectivity of this reaction. While terminal alkenes like 1-decene readily undergo hydroformylation to produce a linear aldehyde, internal alkenes such as this compound exhibit lower reactivity and can lead to a mixture of products.

A key challenge with internal olefins is the competing isomerization reaction. Under typical hydroformylation conditions, the catalyst can isomerize the internal alkene to a terminal one, which then undergoes faster hydroformylation. However, this isomerization can be slower than the hydroformylation of a starting terminal alkene, leading to overall lower reaction rates.

ReactantCatalystTemperature (°C)Pressure (bar, CO/H₂)Conversion (%)Aldehyde Selectivity (%)Linear-to-Branched Ratio (l/b)Reference
1-DeceneRh/TPPTS in methanol (B129727)8020 (1:1)>97>97~20:1[1]
Internal Decene MixRh-BiPhePhos10521.67 (1:1)HighHighN/A[2]

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of Alkenes [1][3][4]

  • Catalyst Preparation: A rhodium precursor, such as Rh(acac)(CO)₂, is mixed with a suitable phosphine (B1218219) ligand (e.g., triphenylphosphine (B44618) trisulfonate, TPPTS) in a solvent like methanol to form the active catalyst complex.

  • Reaction Setup: The alkene substrate (e.g., 1-decene or a mixture of internal decenes) and the catalyst solution are charged into a high-pressure autoclave equipped with a magnetic stirrer.

  • Reaction Conditions: The autoclave is pressurized with a 1:1 mixture of carbon monoxide and hydrogen to the desired pressure (e.g., 2.0 MPa). The reaction mixture is heated to the target temperature (e.g., 80°C) and stirred.

  • Monitoring and Analysis: The reaction progress is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of the alkene and the selectivity towards the aldehyde products.

  • Work-up: After the reaction is complete, the autoclave is cooled, and the pressure is released. The product mixture is separated from the catalyst, often by distillation or phase separation if a biphasic system is used.

Hydroformylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydroformylation Reaction cluster_analysis Analysis & Work-up Rh_precursor Rh(acac)(CO)₂ Active_Catalyst Active Rh-Phosphine Complex Rh_precursor->Active_Catalyst Ligand Phosphine Ligand (e.g., TPPTS) Ligand->Active_Catalyst Solvent Methanol Solvent->Active_Catalyst Autoclave High-Pressure Autoclave Active_Catalyst->Autoclave Alkene Decene Isomer Alkene->Autoclave Syngas CO / H₂ Syngas->Autoclave Reaction_Mixture Product Mixture Autoclave->Reaction_Mixture GC_Analysis Gas Chromatography (GC) Reaction_Mixture->GC_Analysis Separation Product-Catalyst Separation Reaction_Mixture->Separation Aldehyde_Product Undecanal (linear/branched) Separation->Aldehyde_Product

Diagram of the hydroformylation experimental workflow.

Epoxidation: The Influence of Alkene Geometry

Epoxidation, the formation of an epoxide from an alkene, is a fundamental transformation in organic synthesis, providing a versatile intermediate for the preparation of a wide range of compounds, including diols and other functionalized molecules. The rate of epoxidation is highly dependent on the structure of the alkene.

Generally, the reactivity of alkenes in epoxidation reactions with peroxy acids increases with the number of electron-donating alkyl groups on the double bond. For isomeric decenes, this implies that internal isomers should be more reactive than the terminal 1-decene. Furthermore, for disubstituted internal alkenes, the cis isomer typically reacts faster than the trans isomer due to steric factors in the transition state.

cis-5-Decene > trans-5-Decene > 1-Decene

AlkeneOxidizing AgentRelative RateRationaleReference
cis-AlkenePeroxy AcidFasterLess steric hindrance in the transition state[5]
trans-AlkenePeroxy AcidSlowerGreater steric hindrance in the transition state[5]
Terminal AlkenePeroxy AcidGenerally SlowerFewer electron-donating groups on the double bond[6][7]

Experimental Protocol: Epoxidation of Alkenes with m-CPBA [6][8]

  • Reaction Setup: The alkene (e.g., cis-5-decene) is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: meta-Chloroperoxybenzoic acid (m-CPBA), typically 1.1 to 1.5 equivalents, is added portion-wise to the stirred solution at a controlled temperature, often 0°C to room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.

  • Work-up: The reaction mixture is quenched by the addition of a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy any excess peroxy acid. The organic layer is separated, washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove the resulting meta-chlorobenzoic acid, and then with brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude epoxide, which can be further purified by column chromatography if necessary.

Epoxidation_Workflow cluster_reaction Epoxidation Reaction cluster_workup Reaction Work-up cluster_purification Purification Alkene Decene Isomer in CH₂Cl₂ Reaction_Flask Reaction Flask Alkene->Reaction_Flask mCPBA m-CPBA mCPBA->Reaction_Flask Quenching Quench with Na₂S₂O₃ Reaction_Flask->Quenching Washing Wash with NaHCO₃ and Brine Quenching->Washing Drying Dry over MgSO₄ Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography (optional) Evaporation->Purification Epoxide_Product Decene Epoxide Purification->Epoxide_Product

Diagram of the epoxidation experimental workflow.

Metathesis, Isomerization, and Polymerization: Further Considerations

Olefin Metathesis: This powerful reaction allows for the redistribution of alkylidene fragments between two alkenes. In the context of decene isomers, cross-metathesis of an internal alkene like this compound with a functionalized terminal alkene can be a strategic step in the synthesis of complex molecules. The success and selectivity of such reactions depend heavily on the catalyst used and the relative reactivity of the olefin partners.

Isomerization: The catalytic isomerization of alkenes is often a competing or desired reaction. Solid acid catalysts can be employed to interconvert decene isomers. The product distribution is typically governed by the thermodynamic stability of the isomers, with more substituted internal alkenes being favored.

Polymerization: 1-Decene is a common comonomer in the production of polyolefins using Ziegler-Natta catalysts. The terminal double bond allows for efficient incorporation into the growing polymer chain. Internal alkenes like this compound are generally much less reactive in this type of polymerization.

Relevance in Drug Development

The choice of alkene isomer can have significant implications in the synthesis of pharmaceutical intermediates. The stereospecificity of reactions like epoxidation means that the geometry of the starting alkene directly translates to the stereochemistry of the product, which is crucial for biological activity.

For instance, the synthesis of chiral alcohols, which are common motifs in active pharmaceutical ingredients, can be achieved through the asymmetric dihydroxylation of alkenes or the ring-opening of chiral epoxides. The specific isomer of decene used as a starting material or as a synthetic intermediate would dictate the stereochemical outcome of these transformations. While direct examples involving this compound in drug synthesis are not widely published, the principles of alkene reactivity are fundamental to the construction of complex, stereochemically defined drug molecules. The development of methods to reduce alkenes to more useful intermediates for drugs is an active area of research.

References

Cross-Validation of Dec-5-ene Analysis: A Comparative Guide to Leading Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides an objective comparison of four common analytical techniques for the analysis of Dec-5-ene: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. By presenting supporting experimental data and detailed methodologies, this document aims to assist in the selection of the most appropriate analytical strategy for specific research needs.

The analysis of alkenes, such as this compound, is crucial in various fields, including organic synthesis, materials science, and the quality control of petrochemicals. The choice of analytical technique depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. This guide offers a cross-validation of different analytical approaches, providing a framework for robust method development and validation.

Comparative Analysis of Analytical Techniques

The performance of each analytical technique is summarized below, with quantitative data presented in Table 1. The data is compiled from various studies on long-chain alkenes and similar hydrocarbon compounds, providing a representative comparison.

ParameterGC-MSGC-FIDqNMRATR-FTIR
Principle Separation by chromatography, identification by mass-to-charge ratioSeparation by chromatography, detection by flame ionizationNuclear spin resonance in a magnetic fieldVibrational transitions of molecules upon IR absorption
Linearity (r²) > 0.99> 0.999[1][2]Excellent (Direct proportionality)[3]> 0.99 (Concentration dependent)
Limit of Detection (LOD) Low ng/mL to pg/mL~8.3 mg/kg (in soil)[4]µg/mL to mg/mL range~0.04% to 0.08% v/v[5]
Limit of Quantification (LOQ) Low ng/mL to pg/mL~25 mg/kg (in soil)[4]µg/mL to mg/mL rangeConcentration dependent
Accuracy (Recovery %) Typically 90-110%93 ± 7.0 %[4]High (often >98%)Dependent on calibration
Precision (%RSD) < 15%< 10%[4]< 2%Dependent on sample homogeneity
Selectivity High (based on mass spectra)Moderate (based on retention time)High (based on chemical shifts)Moderate (functional group specific)
Sample Throughput HighHighLow to ModerateHigh

Table 1: Comparison of Quantitative Performance Parameters for this compound Analysis Techniques.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are representative and may require optimization for specific applications and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for both qualitative and quantitative analysis.

Sample Preparation: A stock solution of this compound is prepared in a volatile solvent such as hexane (B92381) or dichloromethane. A calibration curve is generated by preparing a series of dilutions from the stock solution. An internal standard (e.g., a deuterated analog or a compound with similar properties but different retention time) is added to all samples and standards for improved accuracy and precision.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/splitless inlet, operated in splitless mode for trace analysis.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5973 or similar, operated in electron ionization (EI) mode at 70 eV.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 70, 84, 140).

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of organic compounds. It is known for its high sensitivity and wide linear range.

Sample Preparation: Sample preparation follows the same procedure as for GC-MS, with the preparation of a stock solution and a series of calibration standards in a suitable solvent. An internal standard is also recommended.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector.

  • Column: A non-polar capillary column such as a DB-5 or equivalent.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Similar to the GC-MS method, optimized for the separation of this compound from other components.

  • Carrier Gas: Helium, hydrogen, or nitrogen.

  • FID Gas Flows: Hydrogen and air flows optimized for maximum sensitivity.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself, by using a certified internal standard.[3]

Sample Preparation: An accurately weighed amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a known volume of a deuterated solvent (e.g., CDCl₃). The internal standard should have a resonance that does not overlap with the analyte signals.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Probe: Standard 5 mm probe.

  • Pulse Sequence: A standard 1D proton pulse sequence with a calibrated 90° pulse.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans are acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for 1% precision).[3]

  • Data Processing: The spectra are phased and baseline corrected. The integrals of the this compound vinylic protons and a known signal from the internal standard are carefully determined.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a rapid and non-destructive technique that is well-suited for the analysis of liquid and solid samples with minimal sample preparation.

Sample Preparation: For quantitative analysis, a calibration set is prepared with known concentrations of this compound in a suitable solvent that has minimal interference in the spectral region of interest. A drop of each standard and sample is placed directly on the ATR crystal.

Instrumentation and Conditions:

  • FTIR Spectrometer: Equipped with a single-reflection or multi-reflection ATR accessory (e.g., with a diamond or ZnSe crystal).

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32 or 64 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The absorbance of a characteristic peak for the C=C stretching vibration (around 1650 cm⁻¹) or the =C-H out-of-plane bending is measured.[6][7] A calibration curve of absorbance versus concentration is constructed to determine the concentration of unknown samples.

Visualization of Workflows and Pathways

To further clarify the experimental processes, the following diagrams illustrate a typical workflow for cross-validation and a conceptual signaling pathway where this compound analysis might be relevant.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison Sample This compound Sample StockSolution Stock Solution Preparation Sample->StockSolution Standards Calibration Standards & QC Samples StockSolution->Standards GCMS GC-MS Analysis Standards->GCMS GCFID GC-FID Analysis Standards->GCFID qNMR qNMR Analysis Standards->qNMR FTIR ATR-FTIR Analysis Standards->FTIR DataGCMS GC-MS Data (Quantification & Identification) GCMS->DataGCMS DataGCFID GC-FID Data (Quantification) GCFID->DataGCFID DataNMR qNMR Data (Absolute Quantification) qNMR->DataNMR DataFTIR FTIR Data (Functional Group Confirmation) FTIR->DataFTIR Comparison Cross-Validation (Comparison of Results) DataGCMS->Comparison DataGCFID->Comparison DataNMR->Comparison DataFTIR->Comparison

Caption: Experimental workflow for the cross-validation of this compound analysis.

SignalingPathway cluster_synthesis Biosynthesis cluster_signaling Cellular Response cluster_analysis_pathway Analytical Intervention Precursor Fatty Acid Precursor Enzyme1 Desaturase Precursor->Enzyme1 Dec5ene This compound Enzyme1->Dec5ene Receptor Membrane Receptor Dec5ene->Receptor Binding Extraction Extraction from Matrix Dec5ene->Extraction SecondMessenger Second Messenger Cascade Receptor->SecondMessenger GeneExpression Gene Expression Change SecondMessenger->GeneExpression Quantification Quantification (GC-MS, qNMR, etc.) Extraction->Quantification

Caption: Conceptual signaling pathway involving this compound.

References

A Comparative Guide to the Isomerization of Dec-5-ene Under Diverse Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomerization of alkenes is a fundamental transformation in organic synthesis, enabling the conversion of readily available isomers into more valuable or desired structures. Dec-5-ene, a ten-carbon internal alkene, serves as a key model substrate for studying the intricacies of double bond migration. This guide provides a comprehensive comparison of the isomerization of this compound under various catalytic, thermal, and photochemical conditions, supported by experimental data and detailed protocols to aid in reaction design and optimization.

Catalytic Isomerization: A Tale of Transition Metals and Solid Acids

Catalytic isomerization represents the most versatile and widely employed method for interconverting alkene isomers. The choice of catalyst and reaction conditions plays a pivotal role in determining the product distribution and selectivity.

Transition Metal Catalysis

Transition metal complexes, particularly those of ruthenium, nickel, and palladium, are highly effective catalysts for alkene isomerization. These reactions typically proceed through a metal-hydride addition-elimination mechanism, leading to the migration of the double bond along the carbon chain.

A study on the nickel-hydride catalyzed isomerization of 1-decene (B1663960) provides valuable insights into the formation of various decene isomers. While starting from the terminal alkene, the reaction yields a mixture of internal isomers, including 2-decene, 3-decene, 4-decene, and 5-decene. This demonstrates the catalyst's ability to facilitate long-range isomerization.[1]

Similarly, palladium complexes have been shown to effectively catalyze the isomerization of terminal alkenes. For instance, a palladium-based catalyst system has been optimized for the selective monoisomerization of 1-decene to 2-decene, highlighting the potential for controlling the extent of double bond migration.

Ruthenium catalysts are also prominent in alkene isomerization.[2][3][4][5][6] While specific data for the isomerization of this compound is limited, studies on related long-chain alkenes suggest that ruthenium catalysts can achieve high conversions and selectivities.[2][3][4][5]

Table 1: Comparison of Catalytic Isomerization of Decenes

Catalyst SystemStarting MaterialKey ProductsConversion (%)SelectivityReference
Nickel-Hydride/SZO₃₀₀1-Decene2-Decene, 3-Decene, 4-Decene, 5-Decene886.7:1 (2-decene to other isomers)[1]
[(allyl)PdCl]₂/(o-tol)₃P/AgOTf1-Decene(E/Z)-2-DeceneHighPredominantly 2-alkenes
Ru(Cp)(PN) typeTerminal AlkenesInternal (E)-AlkenesHighHigh (E)-selectivity[7]
Solid Acid Catalysis

Thermal and Photochemical Isomerization: Alternative Energy Inputs

Beyond catalysis, thermal and photochemical energy can also induce the isomerization of this compound.

Thermal Isomerization

In the absence of a catalyst, the isomerization of alkenes can be achieved at elevated temperatures. This process typically requires significant energy input to overcome the activation barrier for double bond migration and often leads to a mixture of isomers approaching thermodynamic equilibrium. The thermal stability of the different decene isomers will dictate the final product distribution. Generally, internal alkenes are more stable than terminal alkenes, and trans isomers are more stable than cis isomers. Specific experimental data on the thermal isomerization of this compound is scarce in the literature.

Photochemical Isomerization

Photochemical isomerization involves the use of light to promote an electronic excitation of the alkene, leading to a state where rotation around the carbon-carbon double bond is facilitated.[15][16][17][18] This method is particularly useful for achieving cis-trans isomerization. Upon absorption of a photon, the π-bond is weakened, allowing for rotation to the other geometric isomer. The reaction eventually reaches a photostationary state, which is a dynamic equilibrium where the rates of the forward and reverse photoisomerization reactions are equal.[19] The composition of the photostationary state depends on the wavelength of light used and the molar absorptivities of the cis and trans isomers at that wavelength.

Experimental Protocols

General Procedure for Catalytic Isomerization of this compound

Materials:

  • This compound (cis or trans isomer)

  • Transition metal catalyst (e.g., Ru, Ni, or Pd complex)

  • Anhydrous, deoxygenated solvent (e.g., toluene, THF)

  • Inert gas atmosphere (e.g., nitrogen or argon)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox or under a stream of inert gas, charge a Schlenk flask with the transition metal catalyst.

  • Add the anhydrous, deoxygenated solvent to the flask.

  • Stir the mixture at the desired temperature until the catalyst is dissolved or suspended.

  • Add the this compound substrate to the reaction mixture via syringe.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

  • Upon completion, quench the reaction (e.g., by cooling and exposure to air, or by adding a suitable quenching agent).

  • Purify the product mixture by filtration through a short plug of silica (B1680970) gel to remove the catalyst, followed by distillation or column chromatography if necessary to separate the isomers.

Gas Chromatography (GC) Analysis of Decene Isomers

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for hydrocarbon analysis (e.g., a non-polar column like DB-1 or a polar column like Carbowax).[20]

GC Conditions (Example):

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program: 50 °C (hold for 5 min), then ramp to 200 °C at 10 °C/min.

  • Injection Volume: 1 µL (split injection)

Procedure:

  • Prepare a standard solution containing known concentrations of the different decene isomers to determine their retention times.

  • Dilute the reaction aliquots with a suitable solvent (e.g., hexane).

  • Inject the diluted samples into the GC.

  • Identify the peaks in the chromatogram by comparing their retention times to the standards.

  • Quantify the relative amounts of each isomer by integrating the peak areas.

Visualizing Reaction Pathways

To illustrate the relationships in a typical catalytic isomerization process, the following diagram outlines the general workflow.

Isomerization_Workflow General Workflow for Catalytic Isomerization cluster_prep Reaction Setup cluster_reaction Isomerization cluster_analysis Monitoring and Analysis cluster_workup Workup and Purification A Charge Catalyst B Add Anhydrous Solvent A->B C Add this compound B->C D Heat and Stir under Inert Atmosphere C->D E Take Aliquots D->E G Quench Reaction D->G F GC Analysis E->F F->D Continue reaction based on analysis H Filter to Remove Catalyst G->H I Isomer Separation (optional) H->I

A simplified workflow for a typical catalytic isomerization experiment.

The mechanism of transition metal-catalyzed alkene isomerization often involves a series of reversible steps. The following diagram illustrates a simplified metal-hydride addition-elimination pathway.

Isomerization_Mechanism Simplified Metal-Hydride Isomerization Mechanism A [M]-H + Alkene B π-Complex A->B Coordination C Metal-Alkyl Intermediate B->C Hydride Insertion C->B Reverse Hydride Insertion D Isomerized π-Complex C->D β-Hydride Elimination D->C Reverse β-Hydride Elimination E [M]-H + Isomerized Alkene D->E Dissociation

Key steps in the metal-hydride pathway for alkene isomerization.

Conclusion

The isomerization of this compound can be achieved through various methods, with catalytic approaches offering the most control over the reaction outcome. Transition metal catalysts, particularly those based on ruthenium and nickel, are highly efficient for double bond migration. While thermal and photochemical methods provide alternative routes, they are often less selective. The choice of the optimal conditions will depend on the desired isomer and the specific requirements of the synthetic application. Further research focusing specifically on the isomerization of this compound would be beneficial to provide a more detailed quantitative comparison and to develop even more selective and efficient isomerization protocols.

References

A Comparative Guide to the Kinetic Analysis of Reactions Involving Dec-5-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic analysis of three common reactions involving the internal alkene Dec-5-ene: ozonolysis, epoxidation, and thiol-ene addition. Understanding the kinetics of these reactions is crucial for optimizing reaction conditions, controlling product formation, and developing efficient synthetic methodologies in various fields, including drug development. This document summarizes available kinetic data, presents detailed experimental protocols for acquiring such data, and offers visual representations of the reaction pathways.

Ozonolysis of this compound

Ozonolysis is a powerful oxidative cleavage reaction that breaks the carbon-carbon double bond of an alkene, yielding smaller carbonyl compounds. The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Subsequent work-up determines the final products.[1][2][3][4]

Kinetic Data

To provide a comparative context, the table below presents kinetic data for the ozonolysis of structurally related alkenes.

AlkeneSecond-Order Rate Constant (k) [cm³ molecule⁻¹ s⁻¹]Temperature (K)Reference
trans-2-Butene1.2 x 10⁻¹⁶298[5]
cis-2-Butene1.3 x 10⁻¹⁶298[5]
1-Butene1.0 x 10⁻¹⁷298[5]

Note: This data is for gas-phase ozonolysis and serves as an estimate. Solution-phase kinetics can be influenced by solvent polarity and viscosity.

Experimental Protocol for Ozonolysis Kinetic Analysis

This protocol outlines a method for determining the second-order rate constant of the ozonolysis of this compound in a solution.

Materials:

  • This compound (cis/trans mixture or isolated isomers)

  • Anhydrous solvent (e.g., dichloromethane, methanol)[7]

  • Ozone generator

  • Oxygen source

  • Gas flow meters

  • Reaction vessel with a gas inlet and outlet, equipped with a cooling system (e.g., dry ice/acetone bath)[7]

  • Analytical instrument for monitoring reactant concentration (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or Nuclear Magnetic Resonance (NMR) spectrometer)

  • Internal standard (e.g., a non-reactive alkane)

  • Reducing agent for work-up (e.g., dimethyl sulfide (B99878) or triphenylphosphine)[4]

Procedure:

  • Preparation: Prepare a standard solution of this compound and an internal standard in the chosen anhydrous solvent in the reaction vessel. Cool the solution to the desired temperature (typically -78 °C) using the cooling bath.[7]

  • Ozone Generation: Generate a continuous stream of ozone from oxygen using the ozone generator. The ozone concentration can be determined by iodometric titration or UV-Vis spectroscopy.

  • Reaction Initiation: Bubble the ozone-containing gas stream through the this compound solution at a constant and known flow rate.

  • Reaction Monitoring: At specific time intervals, withdraw aliquots from the reaction mixture. Quench the reaction immediately by adding an excess of a reducing agent (e.g., dimethyl sulfide) to consume unreacted ozone.

  • Analysis: Analyze the quenched aliquots using GC-FID or NMR to determine the concentration of this compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. For a pseudo-first-order reaction (with ozone in excess), the plot should be linear, and the negative of the slope will be the pseudo-first-order rate constant (k'). The second-order rate constant (k) can then be calculated by dividing k' by the concentration of ozone.

Ozonolysis Reaction Pathway

Ozonolysis This compound This compound Molozonide Primary Ozonide (Molozonide) This compound->Molozonide + O₃ O3 O₃ Carbonyl_Oxide Carbonyl Oxide Molozonide->Carbonyl_Oxide Pentanal Pentanal Molozonide->Pentanal Ozonide Secondary Ozonide Carbonyl_Oxide->Ozonide Pentanal->Ozonide Final_Products 2x Pentanal Ozonide->Final_Products + Work-up Workup Reductive Work-up (e.g., DMS)

Ozonolysis of this compound to form Pentanal.

Epoxidation of this compound

Epoxidation is the reaction of an alkene with a peroxy acid or other oxidizing agent to form an epoxide (oxirane). This three-membered ring is a versatile intermediate in organic synthesis.

Kinetic Data

The rate of epoxidation is influenced by the nucleophilicity of the alkene and the electrophilicity of the oxidizing agent. Electron-donating groups on the alkene increase the reaction rate. As an internal alkene, this compound is expected to be more reactive than terminal alkenes but may experience some steric hindrance. While specific kinetic data for this compound is scarce, data for similar internal alkenes can provide a useful comparison.

AlkeneOxidizing AgentSecond-Order Rate Constant (k) [M⁻¹ s⁻¹]Temperature (°C)SolventReference
trans-4-OcteneMethyltrioxorhenium/H₂O₂0.02325Methanol-d4[8]
CyclohexeneDimethyldioxirane0.04525Acetone[8]
1-OcteneMethyltrioxorhenium/H₂O₂0.00525Methanol-d4[8]
Experimental Protocol for Epoxidation Kinetic Analysis

This protocol describes a method to determine the kinetics of this compound epoxidation using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, chloroform)[9]

  • Thermostatted reaction vessel

  • Analytical instrument for monitoring reactant/product concentration (e.g., HPLC, GC-MS, or NMR)

  • Internal standard

  • Quenching solution (e.g., sodium sulfite (B76179) solution)

Procedure:

  • Preparation: Prepare a solution of this compound and an internal standard in the chosen solvent in the thermostatted reaction vessel. Allow the solution to reach the desired temperature.

  • Reaction Initiation: Prepare a separate solution of m-CPBA in the same solvent. Add the m-CPBA solution to the this compound solution with vigorous stirring to start the reaction.

  • Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction by adding the aliquot to a solution of sodium sulfite to destroy any unreacted peroxy acid.

  • Analysis: Analyze the quenched samples by HPLC, GC-MS, or NMR to determine the concentration of this compound and/or the epoxide product relative to the internal standard.

  • Data Analysis: Plot the concentration of this compound versus time. The initial rate can be determined from the slope of this curve at t=0. By varying the initial concentrations of both reactants and measuring the initial rates, the order of the reaction with respect to each reactant and the rate constant (k) can be determined using the method of initial rates.

Epoxidation Reaction Pathway

Epoxidation This compound This compound Transition_State Concerted Transition State This compound->Transition_State Peroxy_Acid RCO₃H (e.g., m-CPBA) Peroxy_Acid->Transition_State Epoxide 5,6-di-n-butyloxirane Transition_State->Epoxide Carboxylic_Acid Carboxylic Acid (RCOOH) Transition_State->Carboxylic_Acid

Epoxidation of this compound with a peroxy acid.

Thiol-Ene Addition to this compound

The thiol-ene reaction is a versatile and efficient "click" reaction that involves the addition of a thiol to an alkene. It can be initiated by radicals (e.g., through UV light or a radical initiator) or by a base (Michael addition), leading to the formation of a thioether.[10][11]

Kinetic Data

The kinetics of the thiol-ene reaction are highly dependent on the reaction mechanism and the structure of both the thiol and the alkene.[11][12] For radical-initiated reactions, the rate is influenced by the efficiency of radical generation and the rates of the propagation and chain transfer steps.[13] In general, electron-rich alkenes tend to react faster in radical additions. For Michael additions, electron-poor alkenes are required. Since this compound is an unactivated, internal alkene, the radical-initiated pathway is more common.

Alkene TypeRelative ReactivityCommentsReference
NorbornenesVery HighStrain release in the double bond[1]
Vinyl EthersHighElectron-rich double bond[1]
Allyl EthersModerate[1]
AcrylatesLowElectron-poor double bond (more suitable for Michael addition)[12]
Internal AlkenesGenerally Lower than TerminalSteric hindrance around the double bond[11]
Experimental Protocol for Thiol-Ene Kinetic Analysis (Photoinitiated)

This protocol describes a method for monitoring the kinetics of a photoinitiated radical thiol-ene reaction between this compound and a thiol.

Materials:

  • This compound

  • Thiol (e.g., 1-dodecanethiol)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)[12]

  • Solvent (if necessary, e.g., tetrahydrofuran, acetonitrile)

  • UV light source with a specific wavelength (e.g., 365 nm)

  • Reaction vessel suitable for photochemistry (e.g., quartz tube)

  • Analytical instrument for monitoring reaction progress (e.g., Real-time FTIR, NMR, or GC)[14]

  • Internal standard

Procedure:

  • Preparation: Prepare a solution of this compound, the thiol, the photoinitiator, and an internal standard in the chosen solvent (if used) in the reaction vessel.

  • Reaction Initiation: Place the reaction vessel under the UV light source and begin irradiation while stirring the mixture.[12]

  • Reaction Monitoring: Monitor the disappearance of the thiol S-H stretching band (around 2570 cm⁻¹) or the alkene C=C stretching band (around 1650 cm⁻¹) using real-time FTIR spectroscopy. Alternatively, withdraw aliquots at specific time intervals and analyze them by NMR or GC to determine the conversion of reactants.[14]

  • Data Analysis: Plot the conversion of the thiol or alkene as a function of time. The initial rate of polymerization can be determined from the initial slope of this curve. By varying the concentrations of the reactants and the light intensity, the kinetic parameters of the reaction can be determined.

Thiol-Ene Radical Addition Pathway

ThiolEne Initiator Photoinitiator Thiyl_Radical Thiyl Radical (R-S•) Initiator->Thiyl_Radical hv Thiol R-SH Thiol->Thiyl_Radical - H• Carbon_Radical Carbon-centered Radical Thiyl_Radical->Carbon_Radical + this compound This compound This compound Carbon_Radical->Thiyl_Radical - this compound Thioether Thioether Product Carbon_Radical->Thioether + R-SH

Radical-initiated Thiol-Ene addition to this compound.

References

Purity Analysis of Dec-5-ene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative analysis of Dec-5-ene sourced from various suppliers, focusing on purity levels and the analytical methodologies used for their determination. The information presented here is compiled from publicly available data sheets and common analytical practices in the industry.

Comparative Purity of this compound from Different Suppliers

The purity of this compound, including both cis and trans isomers, can vary between suppliers. The following table summarizes the stated purity levels from several prominent chemical suppliers. It is important to note that these values typically represent the minimum purity and a batch-specific Certificate of Analysis (CoA) will provide the most accurate data.

SupplierProduct NameIsomerStated Purity (%)Analytical Method
Sigma-Aldrich trans-5-Decenetrans≥98Gas Chromatography (GC)
Thermo Scientific (Alfa Aesar) trans-5-Decenetrans97Gas Chromatography (GC)
TCI America cis-5-Decenecis>98.0Gas Chromatography (GC)
GFS Chemicals cis-5-Decenecis96Gas Chromatography-Flame Ionization Detection (GC-FID)
GFS Chemicals trans-5-Decenetrans97Gas Chromatography-Flame Ionization Detection (GC-FID)

Potential Impurities in this compound

The impurity profile of this compound can be influenced by the synthetic route employed in its manufacture. Common methods for alkene synthesis include the Wittig reaction and alkene metathesis.

Potential impurities from the Wittig reaction can include:

  • Triphenylphosphine oxide: A common byproduct of the reaction.

  • Unreacted starting materials: Such as the corresponding aldehyde/ketone and phosphonium (B103445) ylide.

  • Stereoisomers: The reaction may not be completely stereoselective, leading to the presence of the undesired isomer.

Potential impurities from alkene metathesis may include:

  • Catalyst residues: Trace amounts of the metal catalyst (e.g., Ruthenium-based) may remain.

  • Other alkenes: Byproducts from self-metathesis or cross-metathesis reactions.

  • Solvents and reagents used in the synthesis and purification process.

Experimental Protocols for Purity Analysis

The primary methods for determining the purity of this compound are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC) Protocol

Gas chromatography is a powerful technique for separating and quantifying volatile compounds, making it ideal for assessing the purity of this compound and identifying volatile impurities.

Instrumentation:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) for hydrocarbon analysis.

  • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), is suitable for separating C10 isomers. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

GC Parameters:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Maintain at 150 °C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Data Analysis: The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram. Identification of impurities can be achieved by comparing retention times with known standards or by using a mass spectrometer (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can be used to confirm the isomeric purity and identify non-volatile impurities.

Instrumentation:

  • NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended for good spectral resolution.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

  • Add a small amount of an internal standard with a known concentration and a distinct chemical shift (e.g., tetramethylsilane (B1202638) - TMS, or 1,3,5-trinitrobenzene) for quantitative analysis (qNMR).

¹H NMR Analysis:

  • The olefinic protons of this compound typically appear in the range of δ 5.3-5.5 ppm.

  • The coupling constant (J-value) between the olefinic protons can distinguish between the cis and trans isomers. The J-value for trans isomers is typically larger (around 15 Hz) than for cis isomers (around 10 Hz).[1]

  • Integration of the olefinic proton signals relative to the signals of the internal standard allows for the quantification of the main component and any proton-containing impurities.

¹³C NMR Analysis:

  • The olefinic carbons of alkenes generally resonate in the δ 120-140 ppm region.[1]

  • The presence of extra peaks in this or other regions can indicate the presence of impurities.

Workflow for Purity Analysis of this compound

The following diagram illustrates a typical workflow for the purity analysis of a received sample of this compound.

Purity_Analysis_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receive this compound Sample Prep_GC Prepare Sample for GC (Dilution in Solvent) Sample->Prep_GC Prep_NMR Prepare Sample for NMR (Dissolve in CDCl3 with Internal Standard) Sample->Prep_NMR GC_Analysis Gas Chromatography (GC-FID) Prep_GC->GC_Analysis NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR_Analysis GC_Data Analyze GC Data (Peak Integration, Area % Purity) GC_Analysis->GC_Data NMR_Data Analyze NMR Data (Chemical Shift, Integration, Coupling Constants) NMR_Analysis->NMR_Data Impurity_ID Identify Impurities (GC-MS, NMR databases) GC_Data->Impurity_ID NMR_Data->Impurity_ID Final_Report Generate Certificate of Analysis (Purity, Impurity Profile) Impurity_ID->Final_Report

Caption: Workflow for this compound Purity Analysis.

References

A Comparative Analysis of Theoretical and Experimental Properties of (E)- and (Z)-Dec-5-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dec-5-ene Isomers with Supporting Experimental Data

This guide provides a comprehensive comparison of the theoretical and experimentally determined properties of the geometric isomers of this compound: (E)-Dec-5-ene (trans) and (Z)-Dec-5-ene (cis). Understanding the distinct physicochemical characteristics of these isomers is crucial for their application in research and development, particularly in fields where molecular geometry influences biological activity and material properties. This document summarizes key physical and spectroscopic data in a comparative format, details the experimental methodologies for property determination, and illustrates the logical workflow from theoretical prediction to experimental validation.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key theoretical and experimental properties of (E)- and (Z)-Dec-5-ene, allowing for a direct comparison of their characteristics.

Property(E)-Dec-5-ene (trans)(Z)-Dec-5-ene (cis)
Molecular Formula C₁₀H₂₀[1][2]C₁₀H₂₀[2][3]
Molecular Weight ( g/mol ) 140.27 (Computed)[1]140.27 (Computed)[4]
CAS Number 7433-56-9[1]7433-78-5[2][3]
Physical Description Colorless liquid[1]Colorless liquid
Boiling Point (°C) Experimental: 170 @ 750 mmHgExperimental: 170 @ 750 mmHg
Melting Point (°C) Experimental: -73Experimental: -112
Density (g/mL) Experimental: 0.74 @ 25°CExperimental: 0.74
Refractive Index Experimental: 1.424 @ 20°CExperimental: 1.4240
¹H NMR (Olefinic Protons, ppm) ~5.4~5.3-5.4
¹³C NMR (Olefinic Carbons, ppm) ~130-132~129-130
IR Spectroscopy (C-H out-of-plane bend, cm⁻¹) Strong band around 965Band around 675-730
Mass Spectrometry (m/z of major fragments) 140 (M+), 97, 83, 69, 55 (base peak)[1]140 (M+), 97, 83, 69, 55

Experimental Protocols

The experimental data presented in this guide are determined by standardized and widely accepted laboratory procedures. Below are detailed methodologies for the key experiments cited.

Boiling Point Determination (ASTM D5399)

The boiling point of the this compound isomers is determined using gas chromatography, following a method analogous to ASTM D5399.[1] This method is suitable for the boiling point distribution of hydrocarbon solvents.

  • Instrumentation: A gas chromatograph equipped with a capillary column and a flame ionization detector (FID) is used.

  • Sample Preparation: A small, precise volume of the this compound isomer is injected into the gas chromatograph.

  • Chromatographic Analysis: The sample is vaporized and carried through the column by an inert gas. The components of the sample are separated based on their boiling points.

  • Data Analysis: The retention time of the this compound peak is correlated with the boiling point by comparing it to the retention times of known hydrocarbon standards with certified boiling points.

Density Measurement (ASTM D4052)

The density of liquid hydrocarbons like this compound is accurately measured using a digital density meter, in accordance with ASTM D4052.[2][5]

  • Apparatus: A digital density meter that operates on the oscillating U-tube principle.[2]

  • Procedure: A small sample of the this compound isomer is injected into the thermostatted U-tube of the density meter. The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample.

  • Calibration: The instrument is calibrated using certified reference standards of known density.

  • Reporting: The density is reported in g/mL or kg/m ³ at a specified temperature.[5]

Melting Point Determination

The melting point is determined by visually observing the phase transition of a sample from solid to liquid while slowly heating.

  • Sample Preparation: A small amount of the this compound isomer is frozen and then placed in a capillary tube.

  • Apparatus: A melting point apparatus with a calibrated thermometer or an automated instrument is used.

  • Heating: The sample is heated at a slow, controlled rate.

  • Observation: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range is typically narrow.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The samples are dissolved in a deuterated solvent (e.g., CDCl₃), and tetramethylsilane (B1202638) (TMS) is used as an internal standard. Chemical shifts are reported in parts per million (ppm). For alkenes, the chemical shifts of the vinylic protons and carbons are particularly diagnostic of the stereochemistry.[6][7]

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the liquid sample is placed between salt plates (e.g., NaCl or KBr). The spectrum reveals characteristic absorption bands corresponding to different vibrational modes of the molecule. The out-of-plane C-H bending vibration is particularly useful for distinguishing between cis and trans isomers.

  • Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, typically with electron ionization (EI). The molecule is ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern provides information about the molecular structure.

Mandatory Visualization

The following diagram illustrates the logical workflow from theoretical prediction to the experimental determination and comparison of the properties of this compound isomers.

G Workflow for Comparing Theoretical and Experimental Properties of this compound Isomers cluster_theoretical Theoretical Approach cluster_experimental Experimental Approach Theor_Props Theoretical Properties Boiling Point Melting Point Density Spectroscopic Data Comparison Comparative Analysis Theor_Props->Comparison Comp_Chem Computational Chemistry QSPR Models Molecular Mechanics Quantum Mechanics Comp_Chem->Theor_Props Predicts Exp_Props Experimental Properties Boiling Point (ASTM D5399) Melting Point Density (ASTM D4052) Spectroscopic Data (NMR, IR, MS) Exp_Props->Comparison Synthesis Synthesis & Purification (E)-Dec-5-ene (Z)-Dec-5-ene Synthesis->Exp_Props Characterized by Validation Validation & Refinement Comparison->Validation Validation->Comp_Chem Refines Models

Caption: Workflow for comparing theoretical and experimental properties of this compound isomers.

References

Safety Operating Guide

Safe Disposal of Dec-5-ene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Dec-5-ene, an unsaturated hydrocarbon, is a critical aspect of laboratory safety and environmental responsibility. As a flammable and potentially hazardous chemical, it necessitates a structured disposal protocol to mitigate risks and ensure compliance with regulatory standards. This guide provides essential safety information, logistical considerations, and a step-by-step operational plan for the safe disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Unsaturated hydrocarbons are flammable and can be toxic.[1] All handling should occur in a well-ventilated area, preferably within a fume hood, and away from any potential ignition sources such as heat, sparks, or open flames.[1][2][3][4]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A flame-retardant lab coat.[1]

Key Disposal and Safety Parameters

The following table summarizes the essential information for the safe handling and disposal of this compound and similar flammable hydrocarbons.

ParameterGuidelineSource(s)
Waste Classification Hazardous Waste[5][6][7]
Primary Hazards Flammable liquid and vapor[3][4]
Incompatible Materials Acids, Strong oxidizing agents, Peroxides[2]
Storage In a cool, dry, well-ventilated area away from ignition sources.[1][2]
Container Type Chemically compatible and properly sealed (e.g., glass or polyethylene).[1][7]
Disposal Method Through the institution's Environmental Health and Safety (EHS) office or a licensed contractor.[1][5][6]
Prohibited Disposal Do not dispose of down the sink or in regular trash.[1][5]

Step-by-Step Disposal Protocol

1. Segregation and Collection:

  • Collect all waste containing this compound, including residues, contaminated materials (e.g., pipette tips, weighing paper), and rinsates, in a designated and clearly labeled hazardous waste container.[1]

  • It is best practice to use the original chemical container for waste collection if it is in good condition.[5] Otherwise, use a container made of a compatible material such as glass or polyethylene (B3416737) with a secure screw-top cap.[1][7]

  • If dealing with other waste streams, keep halogenated and non-halogenated solvent wastes in separate containers, as this can affect the disposal cost and process.[8][9]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an indication of the hazard (e.g., "Flammable").[7][9]

  • Ensure all components of the waste mixture are listed on the label.[7]

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6]

  • This area should be a cool, dry, and well-ventilated space, away from incompatible chemicals, heat sources, and direct sunlight.[1]

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[7][10]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or an equivalent authority to schedule a pickup for the hazardous waste.[1][6]

  • Do not exceed the maximum accumulation limits for hazardous waste in your laboratory, which is typically 55 gallons for hazardous waste and one quart for acutely toxic waste.[6]

5. Handling Empty Containers:

  • A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 2.5 cm (1 inch) of residue remains.[8]

  • To dispose of an "empty" container as regular trash, it should be triple-rinsed with a suitable solvent.[5][7] The rinsate from this process must be collected and treated as hazardous waste.[7][8]

  • After triple-rinsing, deface or remove all chemical labels from the container before disposal.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: this compound Waste Generation B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Designated, Compatible Container B->C D Is the container properly labeled? ('Hazardous Waste', 'this compound', 'Flammable') C->D E Label the Container Correctly D->E No F Store in a Designated Satellite Accumulation Area D->F Yes E->F G Is the storage area cool, dry, and well-ventilated? F->G H Relocate to a Suitable Storage Area G->H No I Contact EHS for Waste Pickup G->I Yes H->I J EHS Collects and Disposes of Waste I->J K End: Proper Disposal Complete J->K

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Dec-5-ene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for Dec-5-ene, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a flammable liquid and vapor that may be fatal if swallowed and enters airways.[1][2] It is crucial to handle this chemical with appropriate safety measures to prevent exposure and ensure safe disposal.

Health and Safety Information

Proper personal protective equipment (PPE) is the primary defense against chemical exposure. The selection of PPE depends on the specific laboratory procedures and the potential for contact.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Scenario Hand Protection Eye and Face Protection Body Protection Respiratory Protection
Routine Lab Work (small quantities in a fume hood) Chemically resistant gloves (e.g., Nitrile)Chemical safety gogglesLaboratory coatNot generally required when handled in a certified chemical fume hood
Weighing and Transferring (open bench) Double-gloving with chemically resistant glovesChemical safety goggles and a face shieldLaboratory coat and a chemically resistant apronA properly fitted respirator (e.g., N95 or higher) may be necessary if there is a risk of aerosolization
Spill Cleanup Heavy-duty, chemically resistant glovesChemical safety goggles and a face shieldChemically resistant coveralls or apron over a lab coatAir-purifying respirator with appropriate cartridges for organic vapors
Emergency (large spill or fire) Heavy-duty, chemically resistant glovesFull-face respirator with appropriate cartridgesFull-body chemically resistant suitSelf-contained breathing apparatus (SCBA)

Table 2: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C10H20[1][3]
Molecular Weight 140.27 g/mol [1][3]
Appearance Flammable liquid and vapor[1][2]
Flash Point 49 °C / 120.2 °F (for 1-Decene)[4]
Autoignition Temperature 210 °C / 410 °F (for 1-Decene)[4]

Experimental Protocols

Safe Handling Protocol:

  • Preparation: Before handling, ensure that a certified chemical fume hood is operational. Have all necessary PPE, spill cleanup materials, and waste containers readily available.

  • Personal Protective Equipment: At a minimum, wear a laboratory coat, chemical safety goggles, and nitrile gloves. For procedures with a higher risk of splashing, a face shield and a chemically resistant apron are necessary.[5]

  • Handling: Conduct all procedures involving this compound within a chemical fume hood to minimize inhalation exposure. Use explosion-proof equipment and non-sparking tools.[4][6] Keep the container tightly closed when not in use.[2][4]

  • Waste Disposal:

    • Liquid Waste: Collect all solutions containing this compound in a designated, labeled, and sealed hazardous waste container.[5]

    • Solid Waste: Dispose of contaminated materials (e.g., gloves, paper towels) in a separate, labeled hazardous solid waste container.[5]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5][7]

  • Decontamination: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[5] Clean the work area and any contaminated equipment.

Emergency Spill Protocol:

  • Evacuate: In the event of a large spill, immediately evacuate the area and alert others.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Contain: For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.[5]

  • Personal Protective Equipment: Before attempting to clean a spill, don the appropriate PPE as outlined in Table 1.

  • Cleanup: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

  • Seek Medical Attention: If exposure occurs, seek immediate medical attention.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Action start Start: Handling this compound assess_task Assess Task (e.g., routine work, spill) start->assess_task assess_quantity Assess Quantity (small vs. large) assess_task->assess_quantity Routine Work ppe_high High Risk PPE: - Full-body Suit - Full-face Respirator - Heavy-duty Gloves assess_task->ppe_high Spill/Emergency assess_ventilation Assess Ventilation (fume hood vs. open bench) assess_quantity->assess_ventilation ppe_low Low Risk PPE: - Lab Coat - Safety Goggles - Nitrile Gloves assess_ventilation->ppe_low Fume Hood ppe_medium Medium Risk PPE: - Add Face Shield - Add Apron - Consider Respirator assess_ventilation->ppe_medium Open Bench proceed Proceed with Task ppe_low->proceed ppe_medium->proceed ppe_high->proceed

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.